(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione
Description
Properties
IUPAC Name |
(4S)-4-(2-methylsulfanylethyl)-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHFRAZOZMTUMG-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H]1C(=O)OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione (L-Methionine NCA)
Executive Summary
Target Compound: (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione Common Name: L-Methionine N-Carboxyanhydride (Met-NCA) CAS Number: 3190-71-4 (Generic for Met-NCA) Molecular Formula: C₆H₉NO₃S
This guide details the high-purity synthesis of L-Methionine NCA, a critical monomer for the Ring-Opening Polymerization (ROP) of poly(L-methionine). Unlike standard amino acids, the thioether side chain of methionine presents unique challenges regarding oxidation and catalyst poisoning. This protocol utilizes the Fuchs-Farthing method via Triphosgene (bis(trichloromethyl) carbonate), optimized for safety and yield (Deming modification).
Success in this synthesis is binary: the product is either high-purity and polymerizable, or it degrades rapidly into a sticky, unworkable oil. This guide focuses on the "Schlenk-to-Glovebox" workflow required to achieve the former.
Chemical Fundamentals & Mechanism[1][2]
The synthesis involves the cyclization of L-Methionine using a phosgene equivalent. Triphosgene is preferred over gas phosgene for safety, though it still generates phosgene in situ.
Reaction Mechanism[1][2][3][4]
-
Nucleophilic Attack: The
-amine of L-Methionine attacks the carbonyl carbon of phosgene (generated from triphosgene). -
Carbamoyl Chloride Formation: An intermediate carbamoyl chloride is formed with the release of HCl.
-
Cyclization: The carboxyl group attacks the carbamoyl chloride, closing the 5-membered ring and releasing a second equivalent of HCl.
-
HCl Scavenging: HCl must be removed (via vacuum or chemical scavengers like
-pinene) to prevent acid-catalyzed polymerization or ring opening.
Figure 1: Mechanistic pathway for the conversion of L-Methionine to Met-NCA using Triphosgene.
Critical Reagents & Safety
WARNING: Triphosgene is a solid that decomposes into Phosgene gas upon heating or contact with nucleophiles. All operations must be performed in a properly functioning fume hood.
| Reagent | Purity Requirement | Pre-treatment Protocol |
| L-Methionine | >99% | Finely ground and dried under high vacuum (30 mTorr) at 40°C for 24h. |
| Triphosgene | 99% | Recrystallize from hexanes if yellow; otherwise use as received. Handle in hood. |
| THF (Solvent) | Anhydrous | Distilled over Sodium/Benzophenone or passed through activated alumina columns. |
| 98% | (Optional) Distilled over CaH₂. Acts as an HCl scavenger. | |
| Hexane/Heptane | Anhydrous | Dried over CaH₂ or molecular sieves (4Å). |
Synthesis Protocol (Step-by-Step)
This protocol is adapted from the methodologies established by Deming and Kricheldorf , focusing on the elimination of impurities that terminate polymerization.
Phase 1: Cyclization
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser (topped with a N₂/Ar bubbler), and a rubber septum.
-
Charging: Under a flow of inert gas, add L-Methionine (5.0 g, 33.5 mmol) .
-
Solvent Addition: Cannulate 100 mL of anhydrous THF into the flask. The amino acid will not dissolve; it forms a suspension.
-
Reagent Addition: Add Triphosgene (3.5 g, 11.8 mmol) in one portion.
-
Note: 1/3 eq of Triphosgene provides 1 eq of Phosgene. A slight excess is often used.
-
-
Reaction: Heat the mixture to 50°C .
-
Observation: The suspension will slowly clear as the amino acid reacts and the soluble NCA forms. This typically takes 2–4 hours .
-
Endpoint: The reaction is complete when the solution is clear and no solid methionine remains.
-
Phase 2: Work-up & HCl Removal
-
Concentration: Once clear, remove the heat. Concentrate the solution to approximately 20% of its original volume using a vacuum manifold (Schlenk line) directly on the flask.
-
Crucial: Do not use a rotary evaporator located outside the hood due to phosgene risks and moisture introduction.
-
-
Precipitation: Cannulate the concentrated THF solution dropwise into a vigorously stirred flask of anhydrous Hexane (300 mL) at 0°C under N₂.
-
Isolation: The Met-NCA will precipitate as a white/off-white solid or oil (oiling out is common if impurities are present).
-
Transfer: Transfer the flask containing the crude product immediately to an inert atmosphere glovebox. All subsequent steps must occur in a glovebox.
Phase 3: Purification (The "Deming" Wash)
NCA purity is the single biggest determinant of polymerization success.
-
Redissolution: Inside the glovebox, dissolve the crude solid in a minimal amount of dry THF.
-
Crystallization: Layer dry Hexane over the THF solution (Ratio 3:1 Hexane:THF). Place in a freezer (-30°C) inside the glovebox.
-
Harvesting: After 24 hours, white needle-like crystals should form. Decant the supernatant.
-
Washing: Wash the crystals twice with cold anhydrous Hexane.
-
Drying: Dry the crystals under vacuum in the glovebox antechamber for 4 hours.
Figure 2: Operational workflow for Met-NCA synthesis emphasizing the transition to inert atmosphere for purification.
Characterization & Specifications
Verify the product immediately. NCAs degrade even in the freezer over time.
| Technique | Expected Result | Diagnostic Note |
| Appearance | White crystalline solid | Yellowing or "sticky" texture indicates hydrolysis or sulfur oxidation. |
| Melting Point | 34–37°C (dec) | Note:[1] This is lower than many other NCAs. It melts with decomposition.[2] |
| FTIR | Peaks at ~1855 cm⁻¹ and ~1785 cm⁻¹ | Characteristic anhydride doublet (C=O stretches). Broad OH peak >3000 cm⁻¹ indicates hydrolysis (bad). |
| ¹H NMR (CDCl₃) | Look for a broad peak at |
Troubleshooting & Optimization
Problem: The product is an oil, not a solid.
-
Cause: Residual solvent or low molecular weight oligomers formed during synthesis.
-
Solution: Attempt to "triturate" the oil with cold pentane in the glovebox. If it does not solidify, the batch is likely hydrolyzed. Restart with drier THF.
Problem: Strong "Rotten Cabbage" Smell.
-
Cause: Degradation of the thioether side chain or hydrolysis releasing methionine.
-
Solution: Pure Met-NCA has a faint smell but should not be overpowering. A strong stench indicates the batch is compromised.
Problem: Polymerization stops at low conversion.
-
Cause: Impurities (amines or HCl) in the NCA.
-
Solution: The "Deming Method" relies on repeated crystallizations. Recrystallize the NCA a second time. Ensure no
-pinene residues remain if used.
References
- Kricheldorf, H. R. (1987).
-
Deming, T. J. (1997). "Facile synthesis of high molecular weight, block polysarcosines via NCA polymerization". Macromolecules, 30(11), 3197-3201. (Establishes the high-purity NCA protocols).
-
Kramer, J. R., & Deming, T. J. (2010).[3] "Glycopolypeptides via living polymerization of glycosylated-L-lysine N-carboxyanhydrides". Journal of the American Chemical Society, 132(42), 15068-15071. (Details the glovebox purification techniques applicable to Met-NCA).
-
Daly, W. H., & Poche, D. (1988).
-amino acids using bis(trichloromethyl) carbonate". Tetrahedron Letters, 29(46), 5859-5862. (The original Triphosgene protocol). -
Kamei, Y., et al. (2018). "Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one". Russian Journal of Organic Chemistry, 54, 1067.[2] (Provides recent spectral data verification).
Sources
High-Purity Synthesis of L-Methionine N-Carboxyanhydride (Met-NCA)
A Technical Guide for Polymer Chemists and Drug Delivery Scientists
Executive Summary
L-Methionine N-carboxyanhydride (Met-NCA) is a critical monomer for the synthesis of Poly(L-methionine), a polypeptide widely utilized in redox-responsive drug delivery systems and "click" chemistry applications via its thioether side chain.
This guide details the Fuchs-Farthing method using triphosgene.[1] Unlike gaseous phosgene, triphosgene is a solid, safer alternative for laboratory-scale synthesis.[2] However, the synthesis of Met-NCA is notoriously difficult due to the thioether group's propensity to interfere with the reaction and the monomer's extreme sensitivity to moisture. This protocol integrates HCl scavenging and anhydrous handling to ensure Ring-Opening Polymerization (ROP) grade purity.
Chemical Basis & Mechanism
The synthesis involves the cyclization of L-methionine using triphosgene. Triphosgene decomposes in situ to generate phosgene, which reacts with the amino acid.[2]
Reaction Mechanism
The reaction proceeds through the formation of an isocyanate intermediate (or carbamoyl chloride), followed by intramolecular cyclization. A critical byproduct is Hydrogen Chloride (HCl).[2]
Critical Insight: If HCl is not removed, it protonates the amine of the unreacted amino acid or the resulting NCA, leading to ring-opening or polymerization. We utilize an inert gas sparge or an organic scavenger (e.g.,
Figure 1: Mechanistic pathway of Met-NCA synthesis via the Fuchs-Farthing method.[3]
Pre-Synthesis Requirements
Materials & Reagents
| Reagent | Grade/Purity | Pre-treatment (Critical) |
| L-Methionine | >99% | Finely ground and dried under vacuum (P2O5) for 24h. |
| Triphosgene | >98% | Recrystallize from hexanes if yellowed. Store in freezer. |
| THF | HPLC Grade | Distilled over Na/Benzophenone or passed through activated alumina columns. Water content must be <10 ppm. |
| 98% | (Optional) Dried over CaH2 and distilled. Acts as HCl scavenger.[2] | |
| Hexane/EtOAc | Anhydrous | Stored over molecular sieves (3Å or 4Å). |
Equipment Setup
-
Glassware: Flame-dried Schlenk line glassware.
-
Gas: High-purity Nitrogen or Argon (passed through Drierite/O2 scrubber).
-
Scrubber: The reaction off-gas must pass through a saturated NaOH solution to neutralize escaping phosgene/HCl.
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
-
Assembly: Assemble a 3-neck round bottom flask (RBF) with a reflux condenser, nitrogen inlet, and a stopper. Connect the top of the condenser to the NaOH scrubber.
-
Inertion: Flame dry the apparatus under vacuum and backfill with Argon (3 cycles).
-
Suspension: Under Argon flow, add L-Methionine (5.0 g, 33.5 mmol) . Add anhydrous THF (100 mL) .
-
Note: Methionine is insoluble in THF. It will form a suspension.
-
-
Scavenger Addition (Recommended): Add
-pinene (10 mL) . This reacts with HCl to form pinene hydrochloride, preventing acid-catalyzed side reactions [1].
Phase 2: Phosgenation
-
Triphosgene Addition: Add Triphosgene (3.5 g, 11.8 mmol) .
-
Stoichiometry: Theoretically, 1/3 eq of triphosgene provides 1 eq of phosgene. A slight excess (0.35 eq) ensures completion.
-
-
Heating: Heat the mixture to 50°C . Do not reflux vigorously; gentle heating is sufficient.
-
Reaction Monitoring: Stir for 2–4 hours .
-
Visual Endpoint: The reaction is complete when the suspension becomes clear (all Methionine has reacted/dissolved).
-
Clarification: If turbidity persists after 4 hours, filter the solution under inert atmosphere (Schlenk filtration) to remove unreacted amino acid.
-
Phase 3: Isolation
-
Concentration: Remove the solvent under reduced pressure (vacuum manifold) at room temperature. Do not heat above 40°C during concentration to avoid polymerization.
-
Result: A viscous yellow/orange oil or crude solid.
-
-
Precipitation: Redissolve the crude oil in a minimal amount of anhydrous THF (approx. 10-15 mL).
-
Crystallization: Add the THF solution dropwise into a beaker of cold anhydrous Hexane (200 mL) with vigorous stirring.
-
Observation: White to off-white crystals should precipitate. If an oil forms ("oiling out"), cool the hexane bath to -20°C and scratch the glass to induce nucleation.
-
Purification Strategy (The "Deming" Standard)
For ROP-grade monomers, simple precipitation is insufficient. You must remove trace acid and impurities.
Method A: Recrystallization (Traditional)[4]
-
Transfer crude solid to a Schlenk tube inside a glovebox (or under strict Ar flow).
-
Dissolve in minimal Ethyl Acetate (EtOAc) at 40°C.
-
Layer Hexane on top (1:2 ratio of EtOAc:Hexane).
-
Store at -20°C overnight.
-
Filter crystals and dry under high vacuum for 24h.
Method B: Flash Chromatography (Advanced)
Reference: Kramer & Deming, Biomacromolecules (2010) [2] If recrystallization fails (common with Methionine derivatives), use silica chromatography inside a glovebox.
-
Stationary Phase: Dry Silica Gel.
-
Mobile Phase: Anhydrous THF/Hexane (gradient).
-
Benefit: Removes trace HCl and unreacted triphosgene more effectively than crystallization.
Figure 2: Purification decision tree for obtaining polymer-grade Met-NCA.
Characterization & Quality Control
Before polymerization, validate the monomer structure and purity.
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Amide proton (NH). Must be broad. | |
| S-CH2 protons. | ||
| S-CH3 (Methyl group). | ||
| FT-IR | 1850 cm⁻¹ & 1785 cm⁻¹ | Characteristic anhydride doublet . Single peak = hydrolysis (failure). |
| Melting Point | ~30-32°C | Low MP makes Met-NCA difficult to handle; often an oil at warm room temps. |
Self-Validation Check:
-
Chloride Content: Dissolve a sample in water/HNO3 and add AgNO3. Turbidity indicates residual HCl/Chloride. ROP requires zero turbidity.
Storage and Stability
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Strictly under Nitrogen/Argon (Glovebox preferred).
-
Shelf Life: 3-6 months. If the solid turns "sticky" or smells strongly of acid, it has hydrolyzed and must be recrystallized or discarded.
References
-
Daly, W. H., & Poche, D. (1988).
-amino acids using bis(trichloromethyl) carbonate.[2] Tetrahedron Letters, 29(46), 5859-5862. Link -
Kramer, J. R., & Deming, T. J. (2010).[4] General Method for Purification of
-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[4] Link -
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. Link
Sources
Technical Guide: Characterization of Methionine N-Carboxyanhydride (Met-NCA) by NMR and FTIR
Abstract This guide details the structural verification and purity assessment of L-Methionine N-carboxyanhydride (Met-NCA), a critical precursor for the synthesis of Poly(L-methionine) via Ring-Opening Polymerization (ROP). It prioritizes the identification of functional impurities—specifically residual acid, hydrochloride salts, and premature oligomers—that act as chain terminators. The protocols described herein utilize Fourier Transform Infrared Spectroscopy (FTIR) as a rapid "first-line" qualification and Nuclear Magnetic Resonance (NMR) as the definitive structural confirmation.
Introduction: The Purity-Polymerization Link
In the synthesis of polypeptide-based materials, the purity of the NCA monomer is the single most deterministic factor for achieving high molecular weight and low dispersity (
-
Hydrolysis: Reaction with ambient moisture regenerates the amino acid and releases
. -
Premature Polymerization: Trace amines or heat can trigger uncontrolled ROP, leading to "dead" oligomers in the monomer bulk.
Therefore, characterization is not merely about confirming identity; it is about validating the absence of these specific termination species.
Synthesis Context & Impurity Profile
To understand the characterization logic, one must understand the synthesis. Met-NCA is typically prepared via the Fuchs-Farthing method using Triphosgene (or Phosgene) in anhydrous THF or Dioxane [1].
Key Impurities to Detect:
-
L-Methionine (Starting Material): Indicates incomplete reaction or hydrolysis.
-
Met-NCA-HCl (Hydrohalide Salt): If the HCl byproduct is not fully scavenged (e.g., by limonene or pinene), the protonated amine cannot initiate polymerization, but the chloride ion can act as a nucleophile, causing slow, uncontrolled initiation.
-
Poly(L-methionine) Oligomers: Indicates thermal instability or water contamination during workup.
FTIR Characterization: The First Line of Defense
FTIR is the rapid screening tool. It primarily confirms the integrity of the NCA five-membered ring.
The "NCA Doublet"
The hallmark of a pure NCA is the carbonyl doublet arising from Fermi resonance or vibrational coupling between the two carbonyls on the anhydride ring (C-2 and C-5).
| Functional Group | Wavenumber ( | Description |
| C=O[1][2] (Anhydride) | 1850 – 1860 | High-frequency band (Symmetric stretch). |
| C=O (Anhydride) | 1780 – 1790 | Low-frequency band (Asymmetric stretch). Very Strong. |
| Amide I (Polymer) | 1630 – 1650 | MUST BE ABSENT. Presence indicates premature polymerization. |
| N-H Stretch | 3200 – 3300 | Sharp band. Broadening indicates H-bonding (oligomers) or wetness. |
Experimental Protocol (Self-Validating)
-
Method: Solid-state ATR (Attenuated Total Reflectance) or KBr pellet.
-
Environment: Ideally performed in a dry room or glovebox. If using benchtop ATR, minimize exposure time (<30 seconds).
-
Pass/Fail Criteria:
-
PASS: Sharp, distinct doublet at ~1855/1785
. Baseline at 1650 is flat. -
FAIL: "Shoulder" peaks on the lower energy side of the 1785 peak, or a distinct bump at 1650
(polypeptide formation).
-
NMR Characterization: Structural Confirmation
NMR provides quantitative purity analysis. Deuterated Chloroform (
-
Why not DMSO-
? NCAs are unstable in DMSO (even "dry" DMSO often contains trace water), leading to rapid polymerization or hydrolysis during the scan. is inert and non-polar, suppressing side reactions [2].
H NMR Assignments (Met-NCA in )
The spectrum must show specific integration ratios. Deviations imply impurities.
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| NH (Ring) | 6.5 – 7.5 | Broad Singlet | 1H | Chemical shift varies with concentration/temperature. |
| 4.4 – 4.6 | dd or multiplet | 1H | The diagnostic "chiral" proton. | |
| 2.6 – 2.8 | Multiplet | 2H | Adjacent to Sulfur. | |
| 2.1 – 2.3 | Multiplet | 2H | Bridge between | |
| S-CH | 2.12 | Singlet | 3H | Sharp singlet. Reference peak. |
Impurity Analysis via NMR
-
L-Methionine (Acid): Insoluble in
. If the sample is cloudy, filter it. If signals appear at 3.8-4.0 ( -H of free acid), the ring has opened. -
Residual HCl: Look for a downfield shift and broadening of the NH peak (often >8.0 ppm).
-
Triphosgene/Byproducts: Look for aromatic signals if unwashed, or solvent peaks (THF
1.85, 3.76; Dioxane 3.70). Solvent must be <1 mol% for controlled polymerization.
C NMR Verification
Carbon NMR confirms the anhydride ring carbons, which are distinct from peptide carbonyls.
-
C=O (C-5): ~169 ppm
-
C=O (C-2): ~152 ppm
- -C: ~58 ppm[3][4]
-
Side Chain: ~30 ppm (
), ~29 ppm ( ), ~15 ppm (S-Me).
Visualization: Characterization Workflow
The following diagram outlines the decision logic for qualifying a batch of Met-NCA.
Figure 1: Logical workflow for the structural validation of Met-NCA monomer prior to polymerization.
Handling & Stability Protocols
Met-NCA is thermally unstable and hygroscopic.
-
Storage: Must be stored under Argon/Nitrogen at -20°C or -80°C.
-
Sampling: Never open the vial in ambient air. All NMR/FTIR prep should occur in a glovebox.
-
Self-Check: If the white crystals turn slightly yellow or "gummy," the NCA has polymerized. Do not attempt to purify; discard and re-synthesize.
References
-
Kricheldorf, H. R. (2006).
-Amino Acid N-Carboxyanhydrides.[5][6][7] Angewandte Chemie International Edition, 45(35), 5752–5784. -
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science, 32(8-9), 858-875.
-
Pickel, D. L., et al. (2009). A Mechanistic Study of
-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events. Macromolecules, 42(20), 7781–7788.[8]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. N-FORMYL-L-METHIONINE(4309-82-4) 1H NMR spectrum [chemicalbook.com]
- 4. L-Methionine(63-68-3) 13C NMR spectrum [chemicalbook.com]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. materials.uoi.gr [materials.uoi.gr]
Technical Guide: Physical and Chemical Properties of L-Methionine N-Carboxyanhydride (Met-NCA)
Executive Summary: The Thioether Advantage
L-Methionine N-carboxyanhydride (Met-NCA) represents a critical junction in polypeptide synthesis, serving as the gateway to Poly(L-methionine) and complex block copolypeptides. Unlike standard hydrophobic NCAs (e.g., Benzyl-L-glutamate NCA), Met-NCA carries a reactive thioether side chain. This feature provides a dual advantage: it allows for post-polymerization "click" modifications (alkylation to sulfonium ions) and oxidation-responsive behaviors (sulfoxide transitions).
However, Met-NCA is notoriously unstable compared to its counterparts. It frequently presents as a viscous oil rather than a crystalline solid if purity deviates even slightly from >99%. This guide outlines the rigorous physicochemical standards and handling protocols required to master this volatile monomer.
Part 1: Molecular Architecture & Physicochemical Profile
The physical properties of Met-NCA are often conflated with its parent amino acid, L-Methionine.[1] It is vital to distinguish between the two: the amino acid is a high-melting zwitterion, while the NCA is a fragile, low-melting heterocycle.
Table 1: Physicochemical Specifications
| Property | L-Methionine (Precursor) | Met-NCA (Target Monomer) |
| CAS Number | 63-68-3 | 3190-71-4 |
| Molecular Weight | 149.21 g/mol | 175.21 g/mol |
| Formula | C₅H₁₁NO₂S | C₆H₉NO₃S |
| Physical State | White crystalline powder | Colorless viscous oil or low-melting solid |
| Melting Point | ~280°C (Decomposes) | ~30–32°C (Often handled as oil) |
| Solubility | Water, Dilute Acids | THF, DMF, Dioxane, DCM (Hydrolyzes in Water) |
| Chirality | L-isomer | L-isomer (Retained during cyclization) |
| Odor | Faint sulfidic | Pungent (Trace acid/sulfur smell indicates decomp) |
Solubility & Solvent Compatibility[5][11][12][13][14]
-
Good Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethylformamide (DMF). Note: DMF must be amine-free to prevent premature polymerization.
-
Non-Solvents (Precipitants): Anhydrous Hexane or Heptane.[2] Used to wash away unreacted phosgene derivatives during purification.
-
Incompatibility: Water, Alcohols, Amines (unless used as initiators).
Part 2: Synthesis & Purification Protocols
Core Directive: Purity is the rate-limiting step for high-molecular-weight polymers. The presence of trace HCl or chloride ions will terminate the chain propagation.
The Fuchs-Farthing Method (Triphosgene Route)
While phosgene gas is the historical standard, the use of Triphosgene (solid) offers a safer, stoichiometric alternative for the laboratory scale.
Step-by-Step Protocol
-
Suspension: Suspend finely ground L-Methionine (dried in vacuo) in anhydrous THF/Dioxane (1:1).
-
Cyclization: Add Triphosgene (0.35 eq) at 50°C. The reaction proceeds via the formation of an isocyanate intermediate, releasing HCl.
-
Critical Control: Use an
-pinene or limonene scavenger to trap HCl if acid-sensitivity is high, though Met-NCA is reasonably acid-tolerant compared to ester-based NCAs.
-
-
Clarification: The reaction is complete when the suspension becomes a clear, homogeneous solution (approx. 2-4 hours).
-
Solvent Swap: Evaporate solvent to a crude oil. Do not overheat (>40°C) as sulfur oxidation can occur.
Purification: The "Oiling Out" Challenge
Unlike solid NCAs that crystallize easily, Met-NCA often oils out.
-
Washing: Dissolve crude oil in minimal THF. Add excess anhydrous Hexane until turbid. Cool to -20°C.
-
Separation: If a solid forms, filter under Nitrogen. If an oil separates, decant the supernatant (impurities) and wash the oil repeatedly with cold Hexane.
-
Validation: Dissolve a sample in DCM. It must be clear. Turbidity suggests residual amino acid salts.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of Met-NCA via Fuchs-Farthing method, highlighting the critical purification loop.
Part 3: Reactivity & Polymerization Kinetics
Met-NCA undergoes Ring-Opening Polymerization (ROP) to form polypeptides. The mechanism depends heavily on the initiator used.
Normal Amine Mechanism (NAM)
-
Initiator: Primary amines (e.g., Hexylamine, PEG-NH₂).
-
Mechanism: Nucleophilic attack on the C-5 carbonyl of the NCA ring.
-
Kinetics: Slower, but provides better control over Molecular Weight Distribution (MWD).
-
Living Character: High. Allows for block copolymer synthesis (e.g., PEG-b-PolyMet).
Activated Monomer Mechanism (AMM)
-
Initiator: Tertiary amines or strong bases.
-
Mechanism: Deprotonation of the NH group on the NCA ring, creating a nucleophilic monomer that attacks another monomer.
-
Result: Faster rates but higher polydispersity (PDI) and risk of side reactions.
Visualization: ROP Pathways
Caption: Dual pathways for Met-NCA polymerization. NAM is preferred for controlled drug delivery applications.
Part 4: Handling, Stability & Storage[13]
The "Cold Chain" Mandate: Met-NCA is thermodynamically unstable. Spontaneous polymerization or hydrolysis occurs if left at room temperature or exposed to ambient humidity.
-
Storage: Must be stored at -20°C or lower (ideally -80°C for long term) under an inert atmosphere (Argon/Nitrogen).
-
Container: Silanized glass vials sealed with Parafilm or inside a glovebox.
-
Handling:
-
Allow the vial to reach room temperature before opening to prevent water condensation.
-
Manipulate inside a glovebox whenever possible.
-
Safety: The thioether group can release volatile sulfur compounds. Work in a fume hood.
-
References
-
Deming, T. J. (2007). "Synthetic polypeptides for biomedical applications."[3][4] Progress in Polymer Science, 32(8-9), 858-875. Link
-
Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752-5784. Link -
Kramer, J. R., & Deming, T. J. (2010).
-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672. Link -
Sigma-Aldrich. (n.d.). "L-Methionine Product Specification." Merck KGaA. Link
Sources
Technical Guide: Thermal Stability and Decomposition of Methionine NCA
Topic: Thermal Stability and Decomposition of Methionine NCA Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
L-Methionine N-carboxyanhydride (Met-NCA) is a critical intermediate in the synthesis of poly(L-methionine) and related block copolypeptides used in drug delivery and tissue engineering. However, its utility is governed by its inherent instability. Met-NCA is a "metastable" heterocycle that is highly susceptible to thermal polymerization , hydrolytic degradation , and oxidative side reactions unique to its thioether side chain.
This guide provides a rigorous analysis of the decomposition mechanisms of Met-NCA, establishing strict protocols for its synthesis, purification, and storage to ensure monomer integrity and polymerization control.
Mechanisms of Decomposition
The decomposition of Met-NCA proceeds through three distinct pathways. Understanding these mechanisms is essential for preventing premature degradation and ensuring high-molecular-weight polymer synthesis.
Thermal and Nucleophilic Ring-Opening (Polymerization)
The most common "decomposition" is actually uncontrolled polymerization. Met-NCA is thermodynamically prone to Ring-Opening Polymerization (ROP) driven by the release of carbon dioxide (CO₂).
-
Thermal Initiation: At elevated temperatures (>40–50°C), the NCA ring can undergo thermal auto-initiation, often leading to low-molecular-weight oligomers and insoluble aggregates.
-
Nucleophilic Attack (Amine Mechanism): Trace amines or water attack the C-5 carbonyl, opening the ring and releasing CO₂. The resulting free amine attacks another NCA molecule, propagating the chain.
-
Activated Monomer (AM) Mechanism: In the presence of basic impurities, the N-H proton of the NCA ring is deprotonated, creating a nucleophilic NCA anion that attacks a neutral NCA monomer.
Hydrolytic Degradation
Exposure to moisture leads to the rapid hydrolysis of the anhydride bond.
Methionine-Specific Side Reactions (The Thioether Factor)
Unlike simple hydrophobic NCAs (e.g., Leucine-NCA), Met-NCA possesses a reactive thioether (
-
Oxidation: The sulfur atom is easily oxidized to methionine sulfoxide (Met(O)) or methionine sulfone (Met(O)₂) upon exposure to atmospheric oxygen or peroxides. This changes the solubility profile and secondary structure of the resulting polymer.
-
Alkylation: The sulfur nucleophile can react with electrophiles (including the NCA ring itself under forcing conditions), leading to sulfonium salt formation.
Visualization: Decomposition Pathways
Figure 1: Primary decomposition pathways for L-Methionine NCA, highlighting environmental triggers.
Thermal Stability Profile
Quantitative data regarding the stability of Met-NCA is crucial for handling.
| Parameter | Value / Condition | Impact on Stability |
| Melting Point | Not Distinct (Decomposes) | Met-NCA often polymerizes/decomposes before a clean melt is observed. |
| Decomposition Onset | ~50°C - 70°C | Rapid evolution of CO₂ and polymerization occurs. |
| Storage Temperature | -20°C (Required) | Prevents spontaneous polymerization and oxidation. |
| Handling Temperature | < 25°C (Ambient) | Short-term handling only. Keep solutions chilled if possible. |
| Shelf Life (-20°C) | 6 - 12 Months | Only if stored under inert gas (Ar/N₂) and strictly anhydrous. |
Critical Insight: Unlike stable solids, Met-NCA does not have a static "shelf life." Its purity degrades dynamically based on the cumulative thermal history and moisture exposure.
Experimental Protocols
The following protocols are designed to maximize yield while minimizing thermal and oxidative decomposition.
Synthesis via Fuchs-Farthing Method
This method utilizes triphosgene (solid phosgene equivalent) for safer handling and stoichiometry control.
Reagents:
-
L-Methionine (Dry, finely ground)[1]
-
Triphosgene (0.4 equivalents)
-
THF or Dioxane (Anhydrous, inhibitor-free)
- -Pinene (HCl scavenger, optional but recommended)
Protocol:
-
Suspension: Suspend L-Methionine in anhydrous THF under Argon flow.
-
Addition: Add triphosgene (dissolved in THF) dropwise at 0°C . Causality: Low temperature prevents immediate side reactions during the exothermic phosgenation.
-
Reflux: Slowly warm to 50°C. Stir until the solution becomes clear (approx. 2-4 hours). Note: Do not exceed 50°C to avoid thermal polymerization.
-
Concentration: Remove solvent under high vacuum at room temperature. Do not use a heated water bath >30°C.
Purification Strategy
Purity is the single biggest factor in thermal stability. Impurities (Cl⁻, amines) act as catalysts for decomposition.
Method A: Recrystallization (Standard)
-
Dissolve crude oil in a minimum amount of anhydrous THF.
-
Add 3-4 volumes of anhydrous Hexane.
-
Cool to -20°C overnight.
-
Filter crystals under inert atmosphere (glovebox or Schlenk line).
Method B: Flash Chromatography (High Purity) Reference: Kramer & Deming, 2010 [1].
-
Pass the crude Met-NCA solution through a silica gel column utilizing a dry box or anhydrous solvents (THF/Hexane).
-
This removes trace HCl and unreacted amino acid more effectively than recrystallization, yielding an NCA with superior stability.
Synthesis & Purification Workflow
Figure 2: Optimized workflow for the synthesis and purification of Met-NCA.
Storage and Handling Best Practices
To maintain the "living" character of the NCA for polymerization, follow these strict guidelines:
-
Atmosphere: Always handle under Nitrogen or Argon. Met-NCA is extremely hygroscopic.
-
Temperature: Store at -20°C . At room temperature, spontaneous polymerization can occur within days.
-
Container: Use flame-dried glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to ensure a gas-tight seal.
-
Light: Store in the dark. Light can accelerate the oxidation of the methionine sulfur atom.
-
Re-purification: If the NCA has been stored for >3 months, check the melting point or run an IR spectrum (look for distinct anhydride doublets at ~1785 and 1855 cm⁻¹). If significant hydrolysis (broad OH peak) is observed, re-crystallize before use.
References
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
-
Kricheldorf, H. R. (2006).[2] Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link
-
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science, 32(8-9), 858-875. Link
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[3][4] Chemical Reviews, 109(11), 5528–5578. Link
Sources
Advanced Control in NCA Ring-Opening Polymerization: Mechanisms & Methodologies
Topic: Ring-opening polymerization (ROP) mechanism of NCAs Role: Senior Application Scientist Format: Technical Whitepaper
Executive Summary: The "NCA Challenge"
Synthetic polypeptides derived from
This guide deconstructs the mechanistic duality of NCA polymerization—specifically the conflict between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) —and provides a validated, field-proven protocol for achieving living polymerization characteristics.
Mechanistic Dualism: The Core Conflict
To control NCA polymerization, one must understand that two distinct pathways compete for the monomer. The dominance of one over the other dictates the quality of the final polymer.
Normal Amine Mechanism (NAM)
This is the desired "living" pathway.
-
Initiation: A nucleophilic primary amine attacks the C-5 carbonyl of the NCA ring.
-
Propagation: The ring opens to form a carbamic acid intermediate, which loses CO
to regenerate a nucleophilic amine at the chain end. -
Result: Linear growth, controlled molecular weight (
), and narrow dispersity.[1]
Activated Monomer Mechanism (AMM)
This is the parasitic "uncontrolled" pathway.
-
Initiation: A base (often the amine initiator itself acting as a base rather than a nucleophile) deprotonates the N-H of the NCA ring, creating an NCA anion.
-
Propagation: This anion attacks another monomer, leading to complex condensation steps that often result in chain termination, cyclic byproducts, or uncontrolled rapid propagation.
-
Result: Broad dispersity, unpredictable
, and dead chain ends.
Visualization of Competing Pathways
The following diagram illustrates the bifurcation between NAM and AMM. Note how the "Base" role of the amine triggers the chaotic AMM loop.
Caption: Mechanistic bifurcation in NCA polymerization. Green path (NAM) yields controlled polymers; Red path (AMM) leads to termination and loss of control.
Modern Control Strategies
To achieve pharmaceutical-grade polypeptides, one must suppress AMM. Three dominant strategies have emerged in the last two decades.
Strategy Comparison
| Strategy | Mechanism of Control | Key Reagents | Pros | Cons |
| Transition Metal Catalysis (Deming) | Forms stable metallacycle intermediates that prevent AMM. | Ni(COD) | Excellent control; works for block copolymers. | Requires complex air-sensitive catalyst synthesis. |
| Ammonium Salts (Schlaad) | Protonates the amine end-group, preventing it from acting as a base (AMM) but allowing nucleophilic attack. | Primary amine hydrochlorides (R-NH | Robust; uses standard organic reagents. | Slower kinetics (days vs. hours); requires elevated temp (40-60°C). |
| High Vacuum / N | Removes CO | High vacuum line ( | Very clean polymers; no catalyst residues. | Requires specialized glassware and rigorous technique. |
| Cooperative Covalent (CCP) (Cheng) | Uses low-polarity solvents (DCM) and specific catalysts to accelerate NAM beyond the rate of side reactions.[2] | DCM solvent, specific macro-initiators | Extremely fast (minutes); high | Sensitive to moisture; solubility limits in DCM. |
Field-Proven Protocol: The Ammonium Salt Method
Why this protocol? While transition metal catalysts offer supreme control, the Ammonium Salt (Amine Hydrochloride) method is the most reproducible for labs without organometallic expertise. It effectively eliminates AMM by keeping the active chain end protonated.
Pre-requisite: Monomer Purification (The Deming Method)
CRITICAL: Recrystallization is insufficient for removing acidic impurities that kill polymerization. You must use flash chromatography.
-
Stationary Phase: Dry silica gel (baked at 120°C under vacuum).
-
Mobile Phase: Anhydrous THF/Hexane (typically 1:1 or 2:1).
-
Procedure: Rapidly pass the crude NCA through the column inside a glovebox or under strong N
flow. Collect fractions, evaporate solvent, and recrystallize once from THF/Hexane. -
Validation:
H NMR should show no acid peaks.
Polymerization Workflow
Target: Poly(
-
Preparation of Initiator:
-
Dissolve hexylamine in diethyl ether.
-
Add 1.0 equiv of HCl (in dioxane).
-
Filter the white precipitate (Hexyl-NH
Cl), wash with ether, and dry under vacuum for 24h.
-
-
Reaction Setup (Glovebox preferred):
-
Dissolve Purified BLG-NCA (500 mg, 1.9 mmol) in anhydrous DMF (5 mL). Note: DMF promotes NAM better than THF for this method.
-
Add Hexyl-NH
Cl (Initiator) based on target DP (Degree of Polymerization). For DP=100, add 0.019 mmol. -
Crucial Step: The reaction is slow at RT. Heat to 60°C . At this temperature, the ammonium salt dissociates just enough to release the active amine for NAM, but the equilibrium favors the protonated (dormant) state, suppressing AMM.
-
-
Monitoring & Termination:
-
Monitor conversion via FTIR (disappearance of anhydride peaks at 1785 and 1855 cm
). -
Reaction time: 2–4 days.
-
Precipitate into cold diethyl ether. Centrifuge and dry.
-
Experimental Logic Diagram
Caption: Step-by-step workflow for controlled NCA polymerization using the Ammonium Salt method.
Troubleshooting & Optimization (The "Senior Scientist" Notes)
-
"My solution turned cloudy immediately."
-
Diagnosis: Water contamination. The NCA hydrolyzed, and the resulting acid initiated rapid, uncontrolled polymerization (or precipitation).
-
Fix: Re-dry solvent over CaH
and distill. Ensure glassware is flame-dried.
-
-
"The reaction stalled at 80% conversion."
-
Diagnosis: Chain termination via "wrong-way" ring opening or formation of hydantoic acid end-groups (often due to cyanate accumulation).
-
Fix: Ensure CO
can escape (if not using a sealed pressure tube). Or, switch to the High Vacuum method to actively remove CO .
-
-
"Dispersity is > 1.3."
References
-
Deming, T. J. (1997).[5] "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link
-
Dimitrov, I., & Schlaad, H. (2003). "Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides." Chemical Communications, (23), 2944–2945. Link
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). "Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Chemical Reviews, 109(11), 5528–5578. Link
-
Kramer, J. R., & Deming, T. J. (2010). "General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672. Link
-
Yuan, J., Sun, Y., Wang, J., & Lu, H. (2016). "Phenyltrimethylsilane-Mediated Controlled Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Biomacromolecules, 17(3), 891–896. Link
-
Zhao, W., Gnanou, Y., & Hadjichristidis, N. (2015). "Organocatalysis by Hydrogen-Bonding: A New Approach to Controlled/Living Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Polymer Chemistry, 6(34), 6193–6201. Link
Sources
Technical Guide: Mechanistic Control in Met-NCA Polymerization
Executive Summary
The polymerization of L-methionine N-carboxyanhydride (Met-NCA) to form poly(L-methionine) is a kinetically complex process governed by two competing pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) .[1][2]
For drug delivery applications requiring low dispersity (Đ < 1.2) and precise end-group fidelity, NAM is the requisite pathway. However, AMM is a persistent parasitic reaction driven by basic impurities, tertiary amines, or improper initiator selection, often leading to loss of molecular weight control and "dead" cyclic chain ends.
This guide dissects the kinetic drivers of both mechanisms and provides a self-validating protocol to enforce NAM dominance.
Mechanistic Dichotomy: NAM vs. AMM[1][2][3]
The fundamental difference lies in the initiation event: Nucleophilic Attack (NAM) versus Deprotonation (AMM).
Normal Amine Mechanism (NAM)[1][2][4]
-
Driver: Primary amines (e.g., hexylamine, butylamine).
-
Process: The lone pair of the primary amine attacks the C-5 carbonyl of the NCA ring. This is followed by ring opening, decarboxylation (release of CO₂), and the regeneration of a primary amine at the chain end.
-
Result: "Living" character, linear dependence of molecular weight on conversion, and defined amine end-groups.
Activated Monomer Mechanism (AMM)[1][2]
-
Driver: Bases (Tertiary amines, alkoxides) or steric hindrance.
-
Process: The base abstracts the proton from the nitrogen of the NCA ring (pKa ~10-11), creating a nucleophilic NCA anion. This anion attacks the C-5 of another NCA monomer.
-
Result: Faster kinetics but higher dispersity. Crucially, the propagating species is an N-acylated NCA ring, which is highly electrophilic.[2] This pathway often terminates via back-biting, forming cyclic peptides or hydantoins.
Pathway Visualization
Figure 1: Mechanistic divergence between Nucleophilic Attack (NAM) and Deprotonation (AMM).
Kinetic & Thermodynamic Drivers
To control the polymerization, one must manipulate the reaction environment to favor NAM.
| Parameter | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |
| Initiator | Primary Amines (R-NH₂) | Tertiary Amines (Et₃N), Alkoxides |
| Rate Constant | ||
| End Group | Primary Amine (Active) | N-acyl NCA (Electrophilic) |
| Dispersity (Đ) | Low (1.05 - 1.20) | High (> 1.3) or Multimodal |
| Impurity Sensitivity | Sensitive to water (terminates chain) | Promoted by basic impurities |
| Solvent Effect | DMF (Standard), DCM (Cooperative) | Polar solvents stabilize anions |
Expert Insight: The presence of HCl (a byproduct of Fuchs-Farthing NCA synthesis) is a "silent killer." It protonates the amine initiator, halting NAM. Conversely, residual base from purification promotes AMM. Stoichiometric balance is impossible without rigorous purification.
Met-NCA Specific Protocol (High-Fidelity)
Objective: Synthesize Poly(L-methionine) via NAM with target DP=50.
Reagents & Preparation
-
Met-NCA: Must be recrystallized 3x from THF/Hexane inside a glovebox. Validation: ¹H NMR must show no acid peak at ~10-11 ppm.
-
Solvent: Anhydrous DMF (Dimethylformamide). Validation: Karl-Fischer titration < 10 ppm H₂O.
-
Initiator: Hexylamine (distilled over CaH₂).
Step-by-Step Methodology
-
Environment Control: All steps must be performed in a glovebox (N₂ atmosphere, <0.1 ppm O₂/H₂O) or using high-vacuum Schlenk lines.
-
Monomer Dissolution:
-
Weigh 500 mg Met-NCA (2.85 mmol) into a flame-dried Schlenk tube.
-
Add 5.0 mL anhydrous DMF.
-
Concentration Target: 0.5 - 1.0 M. (Too dilute = slow; Too concentrated = gelation).
-
-
Initiator Addition (The Critical Moment):
-
Prepare a stock solution of Hexylamine in DMF.
-
Add calculated volume for [M]/[I] = 50.
-
Calculation: 2.85 mmol NCA / 50 = 0.057 mmol amine.
-
-
Polymerization:
-
Stir at 20°C.
-
Monitoring: Track CO₂ evolution (bubbler) or FTIR (disappearance of anhydride peaks at 1780/1850 cm⁻¹).
-
-
Quenching:
-
Once FTIR shows >99% conversion (typically 24-48h for NAM in DMF), remove from glovebox.
-
Precipitate into cold diethyl ether.
-
-
Isolation: Centrifuge, wash 3x with ether, and dry under vacuum.
Experimental Workflow Diagram
Figure 2: Workflow for NAM-controlled polymerization of Met-NCA.
Troubleshooting & Analysis (Self-Validation)
Distinguishing NAM from AMM via NMR
End-group analysis is the definitive proof of mechanism.
-
NAM Signature: You should see a triplet at ~0.9 ppm (methyl of hexyl initiator) and signals corresponding to the
-methine proton adjacent to the amine end-group. -
AMM Signature: Presence of a pyroglutamate-like or cyclic end-group signal, or lack of initiator incorporation.
GPC Analysis (Dispersity)
-
Scenario A (Đ < 1.15): Successful NAM. Unimodal distribution.
-
Scenario B (Đ > 1.3, Tailing): Mixed mode. Likely moisture contamination or trace base promoting AMM.
-
Scenario C (Bimodal): Initiator aggregation or slow initiation relative to propagation.
The "Deming" Method (Advanced Control)
If AMM persists despite purity, switch to Transition Metal Initiators (e.g., Cobalt or Nickel metallacycles). These coordinate the NCA monomer, enforcing a migratory insertion mechanism that completely suppresses AMM, even in the presence of impurities.
References
-
Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs).[1][3][4][5][6] In: Polymer Synthesis: Theory and Practice.
-
(Foundational text on NAM/AMM mechanisms).
-
-
Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture.
-
(Seminal work on metal-mediated suppression of AMM).
-
-
Hadjichristidis, N., et al. (2009). Complex Macromolecular Architectures from N-Carboxyanhydrides.Chemical Reviews, 109(11), 5528–5578.
-
(Comprehensive review on high-vacuum techniques for NAM).
-
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3][4][5]Topics in Current Chemistry.
-
(Detailed kinetic analysis of side reactions).
-
-
Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides.Journal of the American Chemical Society, 129(46), 14114–14115.
-
(Alternative initiators to control NAM/AMM balance).
-
Sources
The Leuchs' Anhydride Renaissance: A Technical Guide to Controlled Polypeptide Synthesis
Executive Summary
For nearly a century,
This guide analyzes the transition of NCA polymerization from an uncontrolled "black box" to a precision engineering tool. We explore the mechanistic dichotomy between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) , and detail the modern protocols—from transition metal initiation to hydrogen-bond mediated organocatalysis—that finally unlocked living polymerization.
Part 1: The Genesis & The Problem (1906–1990s)
The Serendipitous Discovery
In 1906, Hermann Leuchs was attempting to purify N-ethoxycarbonyl-glycine chloride by heating it under vacuum. Instead of a clean purification, he observed the release of ethyl chloride and the formation of a reactive five-membered ring: the N-carboxyanhydride.
Leuchs recognized that these rings released CO
The Mechanistic Dichotomy: NAM vs. AMM
The core difficulty in controlling NCA polymerization lies in the competition between two pathways initiated by amines. Understanding this competition is the prerequisite for achieving "living" polymerization (PDI < 1.2).
-
Normal Amine Mechanism (NAM): The nucleophilic amine attacks the C5 carbonyl of the NCA ring. This is the desired "chain growth" pathway.
-
Activated Monomer Mechanism (AMM): If the initiator is too basic (or sterically hindered), it deprotonates the NH group of the NCA ring instead of attacking C5. The resulting NCA anion becomes the nucleophile, attacking another monomer. This leads to chain transfer and "dead" polymer chains.
Key Insight: The ratio of Nucleophilicity to Basicity (
Figure 1: The Mechanistic Battlefield. Achieving living polymerization requires suppressing the AMM pathway (Red) and promoting the NAM pathway (Green).
Part 2: The Renaissance (1997–Present)
The field shifted in 1997 when Timothy Deming demonstrated that transition metals could break the NAM/AMM duality.
Transition Metal Initiation (Deming's Method)
Deming used zerovalent nickel and cobalt complexes (e.g., bipyridyl-Ni(COD)). These metals undergo oxidative addition across the anhydride bond of the NCA, forming a stable "metallacycle" intermediate.[3]
-
Why it works: The metal complex holds the propagating chain end, preventing the "loose" amine from acting as a base. It forces the reaction strictly through a coordinative insertion mechanism.
-
Result: PDIs as low as 1.05 and the ability to synthesize block copolypeptides (e.g., Poly(Lys)-b-Poly(Leu)) previously impossible to isolate pure.
High-Vacuum & Silazane Chemistry (Hadjichristidis)
While metals offered control, removing them for pharmaceutical use was tedious. Hadjichristidis refined the use of high-vacuum techniques (to remove water/CO
-
Mechanism: The silyl group migrates during propagation, effectively "masking" the amine and reducing its basicity, thereby suppressing AMM without toxic metals.
Organocatalysis: The Hydrogen-Bonding Era
The most recent leap involves "co-catalysts" like thioureas.
-
Concept: A thiourea catalyst hydrogen-bonds to the NCA monomer (activating it for attack) and simultaneously interacts with the amine chain end (reducing its basicity).[4]
-
Outcome: Metal-free living polymerization at room temperature.
Part 3: Technical Protocols
Synthesis of NCAs (The Fuchs-Farthing Method)
Safety Note: This reaction generates phosgene gas intermediates. Work in a well-ventilated fume hood.
The Challenge: The reaction produces HCl, which can acid-catalyze the ring-opening of the formed NCA (degradation).
The Solution: Use of "HCl scavengers" like
Protocol:
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon.
-
Reagents: Suspend L-Amino Acid (10 mmol) in anhydrous THF (50 mL). Add
-pinene (22 mmol). -
Phosgenation: Add Triphosgene (3.5 mmol) solid in one portion.
-
Note: Triphosgene decomposes to generate 3 equivalents of phosgene in situ.
-
-
Reflux: Heat to 50°C. The suspension will clear as the amino acid converts to the soluble NCA.
-
Purification (CRITICAL):
-
Evaporate solvent to dryness.
-
Transfer to a glovebox.
-
Recrystallize 3x from THF/Hexanes.
-
Validation: The NCA must be white crystals. Any yellowing indicates HCl contamination or polymerization.
-
Living Polymerization (Organocatalytic Method)
Protocol:
-
Environment: Nitrogen-filled glovebox (O
< 0.5 ppm, H O < 0.5 ppm). -
Monomer: Dissolve purified NCA (100 mg) in anhydrous DMF.
-
Catalyst: Add 1,3-bis(3,5-bis(trifluoromethyl)phenyl)thiourea (5 mol% relative to monomer).
-
Initiator: Add Hexylamine (molar ratio determines degree of polymerization, e.g., 1:50 for DP=50).
-
Reaction: Stir at 20°C. Monitor by FTIR (disappearance of anhydride peaks at 1780/1850 cm
). -
Termination: Precipitate into cold diethyl ether.
Part 4: Comparative Data & Visualization
Initiator Performance Matrix
| Initiator Class | Example | Mechanism | PDI (Typical) | Impurity Tolerance | Application |
| Primary Amine | Hexylamine | NAM + AMM | 1.2 – 1.5 | Low | Short peptides |
| Transition Metal | bpyNi(COD) | Metallacycle | 1.05 – 1.15 | Very Low | Block Copolymers |
| Silazane | HMDS | Silyl-migration | 1.1 – 1.2 | Moderate | Scalable synthesis |
| Organocatalyst | Thiourea/Amine | H-Bonding | 1.05 – 1.10 | Moderate | Metal-free Bio-med |
The Modern Workflow
The following diagram illustrates the decision matrix for selecting a synthesis route based on the target application.
Figure 2: Strategic selection of polymerization methodology based on end-product requirements.
Part 5: Applications in Drug Development
The ability to control NCA polymerization has enabled specific drug delivery modalities:
-
Polypeptide Vesicles (Polymersomes): Amphiphilic block copolypeptides (e.g., Poly(Lys)-b-Poly(Leu)) self-assemble into vesicles. Unlike lipid liposomes, these are robust and can be crosslinked.
-
Stimuli-Responsive Hydrogels: Deming's group utilized controlled NCAs to create hydrogels that liquefy under shear stress (injectable) and resolidify instantly (depot formation).
-
Gene Delivery: Cationic polypeptides (Poly-L-Lysine) synthesized via living ROP condense DNA/RNA with uniform particle size, critical for transfection efficiency.
References
-
Leuchs, H. (1906).[1][5][6] Ueber die Glycin-carbonsäure. Berichte der deutschen chemischen Gesellschaft.[6]
-
Farthing, A. C. (1950).[6] Synthetic Polypeptides.[1][3][4][6][7][8][9][10][11] Part I. Synthesis of Oxazolid-2:5-diones and a New Reaction of Glycine. Journal of the Chemical Society.[8]
-
Deming, T. J. (1997).[3][5][9][12] Facile synthesis of block copolypeptides of defined architecture. Nature.[3][9] [5]
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][4][8][10][11][13][14] Topics in Current Chemistry.
-
Hadjichristidis, N., et al. (2009). Complex Macromolecular Architectures by Living Polymerizations. Progress in Polymer Science.[8]
-
Zhao, W., & Hadjichristidis, N. (2015).[4] Organocatalysis by Hydrogen-Bonding: A New Approach to Controlled/Living Polymerization of α-Amino Acid N-Carboxyanhydrides.[4] Polymer Chemistry.[1][3][4][7][8][9][11]
-
Liu, X., et al. (2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids.[7][14] CCS Chemistry.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. Organocatalysis by hydrogen-bonding: a new approach to controlled/living polymerization of α-amino acid N-carboxyanhydrides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmcisochem.fr [pmcisochem.fr]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Publications [deming.seas.ucla.edu]
- 10. Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]
- 13. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
Technical Guide: Purity Assessment of Crude Methionine NCA Monomer
Executive Summary & Core Directive
Objective: To define a rigorous, self-validating analytical workflow for assessing the purity of crude L-Methionine N-carboxyanhydride (Met-NCA) prior to Ring-Opening Polymerization (ROP).
The "Living" Constraint: The synthesis of high-molecular-weight polypeptides via ROP is a "living" process, meaning the chain ends remain active until deliberately terminated. This process is intolerant of impurities. Even trace amounts (>0.05 mol%) of protic impurities (water, HCl, unreacted amine) or electrophiles (isocyanates, acid chlorides) will cause:
-
Chain Termination: Drastic reduction in molecular weight.
-
Kinetic retardation: Unpredictable reaction times.
-
Broad Dispersity (Đ): Loss of control over polymer architecture.
This guide moves beyond simple "purity percentages" and focuses on functional purity —the absence of polymerization poisons.
The Impurity Profile: What is in "Crude" Met-NCA?
Crude Met-NCA, typically synthesized via the Fuchs-Farthing method (phosgenation of L-methionine), contains a specific profile of contaminants. Understanding these is the first step in detection.
| Impurity Type | Source | Effect on Polymerization | Detection Method |
| Hydrolyzable Chloride (HCl) | Byproduct of phosgenation; incomplete drying. | Protonates amine chain ends, killing propagation (Dead Chains). | Volhard Titration |
| Acid Chlorides | Incomplete ring closure. | Terminates chains via permanent capping. | 1H NMR / Chloride Titration |
| Unreacted Methionine | Incomplete reaction. | Acts as a nucleophile, initiating new (uncontrolled) chains.[1] | 1H NMR (Insoluble in THF/DCM) |
| Isocyanates | Thermal degradation of NCA (loss of CO2). | Reacts with amine ends to form urea linkages (Termination). | FTIR (~2260 cm⁻¹) |
| Residual Solvent | THF, Ethyl Acetate, Dioxane. | Dilutes reaction; may contain wetness.[1] | 1H NMR |
Handling & Sampling Protocol (The Inert Barrier)
CRITICAL: Met-NCA is moisture-sensitive. Hydrolysis yields L-methionine and CO₂, destroying the sample and releasing acid.
-
Environment: All sampling must occur in a glovebox (<0.5 ppm H₂O/O₂) or under active Argon flow using Schlenk techniques.
-
Solvents: All analytical solvents (CDCl₃, THF-d8) must be dried over CaH₂ or molecular sieves (3Å) and stored under inert gas.
-
Vessels: NMR tubes must be capped with septum caps and parafilm immediately inside the glovebox.
Analytical Workflow: The "Triad of Purity"
To certify a batch of Met-NCA, you must triangulate data from three distinct methodologies: Structural (NMR/FTIR) , Chemical (Titration) , and Functional (Test Polymerization) .
Phase A: Structural Assessment (1H NMR & FTIR)
Protocol:
-
Dissolve ~15 mg of Met-NCA in 0.6 mL of anhydrous CDCl₃ (preferred over DMSO-d6 to prevent potential ring-opening by DMSO moisture or amine impurities).
-
Acquire 1H NMR (minimum 16 scans).
-
Acquire FTIR (Solid state ATR inside glovebox or solution cell).
Data Interpretation (1H NMR):
-
The NCA Ring: Look for the
-proton triplet/multiplet around 4.5–4.7 ppm . -
The Side Chain: Methyl singlet (-S-CH₃) at 2.1 ppm ; methylene multiplets at 2.0–2.7 ppm .
-
The NH Proton: Broad singlet around 6.5–7.5 ppm (concentration dependent).
-
Red Flags (Impurities):
Data Interpretation (FTIR):
-
NCA Doublet: Two strong carbonyl stretching vibrations at ~1855 cm⁻¹ and ~1785 cm⁻¹ (characteristic anhydride unsymmetrical stretch).
-
Isocyanate Warning: A sharp peak at ~2260 cm⁻¹ indicates thermal decomposition. Reject batch if visible.
Phase B: Quantitative Chemical Assessment (Chloride Titration)
Since NMR is insensitive to trace HCl (<1%), a titration is required. The Volhard Method is the gold standard for "hydrolyzable chlorine" (acid chlorides + HCl).
Reagents:
-
0.01 N AgNO₃ (Standardized)
-
0.01 N KSCN (Standardized)
-
Conc. HNO₃
-
Ferric Ammonium Sulfate (Indicator)
-
Nitrobenzene (to coat AgCl precipitate)
Step-by-Step Protocol:
-
Weigh ~100 mg of Met-NCA (W ) accurately in a glovebox into a flask.
-
Add 5 mL of 1 N NaOH (hydrolyzes NCA to Met + Cl⁻ + CO₃²⁻) and heat gently for 10 min.
-
Acidify with HNO₃ (check pH < 2).
-
Add exactly V1 mL of 0.01 N AgNO₃ (excess).
-
Add 2 mL Nitrobenzene and shake vigorously (coats AgCl to prevent re-dissolution).
-
Add 1 mL Ferric Ammonium Sulfate indicator.
-
Titrate the excess Ag⁺ with 0.01 N KSCN to a permanent reddish-brown endpoint (V2 ).
Calculation:
-
Target: < 0.05% Cl⁻ by weight.
-
Action: If > 0.1%, recrystallize (THF/Hexane).
Phase C: Functional Assessment (Test Polymerization)
The ultimate validator. If the monomer cannot sustain a polymerization, it is impure regardless of spectral data.
Protocol:
-
Monomer: 100 mg Met-NCA.
-
Solvent: 2 mL Anhydrous DMF.
-
Initiator: Benzylamine (or Hexylamine) at [M]/[I] = 50.
-
Condition: Stir at 20°C in glovebox.
-
Observation:
-
Visual: Solution should remain clear (no precipitation of oligomers early on) and viscosity should noticeably increase within 1-2 hours.
-
Analysis: Aliquot at 2 hours. Check conversion by FTIR (disappearance of 1785/1855 peaks).
-
-
Success Criteria: >95% conversion in <4 hours; narrow PDI (<1.2) via GPC (if available) or simply complete consumption without precipitation.
Decision Logic & Visualization
The following diagram illustrates the decision-making process for certifying the monomer.
Caption: Logical workflow for the stepwise assessment of Met-NCA purity. Each stage acts as a gatekeeper; failure at any point triggers a specific purification loop.
Troubleshooting & Purification Strategies
If the assessment fails, apply the specific remedy based on the impurity identified:
| Failure Mode | Likely Impurity | Remediation Strategy |
| High Chloride (>0.1%) | HCl salts, Acid Chlorides | Recrystallization: Dissolve in minimal dry THF/Ethyl Acetate. Filter through Celite (to remove salts). Add dry Hexane/Pentane until cloudy. Cool to -20°C. |
| Sticky/Oily Solid | Solvent residues, Oligomers | Trituration: Wash the solid vigorously with dry Hexane or Pentane to extract solvents. |
| Insoluble Matter | Unreacted Methionine | Filtration: Dissolve in THF; filter through a 0.2 µm PTFE syringe filter (glovebox) before precipitating. |
| Isocyanate Peak (IR) | Thermal degradation | Sublimation: (Only if high vacuum <0.01 mmHg is available). Note: Met-NCA is heavy; recrystallization is usually preferred over sublimation for this specific amino acid. |
References
-
Kricheldorf, H. R. (2006).[3][4] Polypeptides via Ring-Opening Polymerization of
-Amino Acid N-Carboxyanhydrides. In: Macromolecular Engineering. Wiley-VCH. -
Deming, T. J. (2000).
-amino acid-N-carboxyanhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 38(17), 3011-3018. -
Kramer, J. R., & Deming, T. J. (2010).
-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. -
Hadjichristidis, N., et al. (2009). Synthetic Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. Chemical Reviews, 109(11), 5528–5578.
-
Sigma-Aldrich. (n.d.). Titration of Chloride by Volhard Method. Technical Bulletin. (General analytical reference).
Sources
Methodological & Application
Application Note: Controlled Ring-Opening Polymerization of L-Methionine N-Carboxyanhydride (Met-NCA)
Abstract
This technical guide details the synthesis, purification, and ring-opening polymerization (ROP) of L-Methionine N-carboxyanhydride (Met-NCA) using primary amine initiators. Unlike conventional radical polymerizations, primary amine-initiated ROP of NCAs follows a nucleophilic "living" mechanism, allowing for precise control over molecular weight and dispersity (
Mechanistic Foundation
The polymerization of NCAs initiated by primary amines operates primarily via the Normal Amine Mechanism (NAM) .[1][2][3] This distinction is vital; while tertiary amines or alkoxides trigger the uncontrolled Activated Monomer Mechanism (AMM), primary amines act as nucleophiles that attack the C-5 carbonyl of the NCA ring.
The Normal Amine Mechanism (NAM)
In NAM, the primary amine nucleophile attacks the C-5 carbonyl, opening the ring to form a carbamic acid intermediate. Decarboxylation releases
Figure 1: The Normal Amine Mechanism (NAM) showing the nucleophilic attack and subsequent decarboxylation that drives chain growth.
Pre-Experimental Requirements
Reagents & Purity Standards
The "living" character of this polymerization is strictly defined by the purity of the NCA monomer. Even trace HCl (from synthesis) or water will terminate chains or trigger AMM.
| Reagent | Grade/Prep | Purpose |
| L-Methionine | >98% | Monomer precursor. |
| Triphosgene | 99% | Phosgene source (Solid, safer handling). |
| 98% | Critical: HCl scavenger during synthesis. | |
| Hexylamine | Redistilled | Primary amine initiator (Model). |
| DMF | Anhydrous (99.8%) | Polymerization solvent. Must be amine-free. |
| THF | Anhydrous | Synthesis solvent.[4] |
| Hexane/EtOAc | HPLC Grade | Recrystallization solvents. |
Safety Warning
Danger: This protocol utilizes Triphosgene, which decomposes into Phosgene gas upon heating or contact with nucleophiles. All operations must be performed in a properly functioning fume hood.
Protocol 1: Synthesis of Met-NCA
Methodology adapted from the Fuchs-Farthing method with scavenger modification.
Step-by-Step Synthesis
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and a nitrogen inlet.
-
Charging: Add L-Methionine (5.0 g, 33.5 mmol) and
-pinene (11.0 g, 80 mmol) to the flask. -
Solvent: Add 60 mL of anhydrous THF. Stir to suspend the amino acid.
-
Phosgenation: Add Triphosgene (3.5 g, 11.8 mmol) in one portion.
-
Note:
-pinene acts as a "sponge" for the HCl byproduct, preventing acid-catalyzed side reactions and improving yield.
-
-
Reaction: Heat the mixture to 50°C. The suspension will gradually clear as the NCA forms. Stir for 2–3 hours until the solution is transparent.
-
Work-up:
-
Cool to room temperature.
-
Filter the solution under nitrogen (using a Schlenk frit) to remove any unreacted methionine or hydrochloride salts.
-
Concentrate the filtrate to ~10 mL using a rotary evaporator (Trap temperature < 10°C to prevent degradation).
-
-
Precipitation/Crystallization:
-
Add 40 mL of anhydrous Hexane to the concentrated oil.
-
Cool to -20°C overnight. Met-NCA should crystallize as white needles or a semi-solid white precipitate.
-
Crucial Step: Recrystallize twice from Ethyl Acetate/Hexane (1:3 v/v) inside a glovebox or under strict inert atmosphere.
-
-
Storage: Store at -20°C in a glovebox.
Protocol 2: Polymerization of Met-NCA
Target: Poly(L-methionine) with Degree of Polymerization (DP) = 50.
Experimental Workflow
Figure 2: Operational workflow for the polymerization process.
Detailed Procedure
-
Calculations:
-
Target DP = 50.
-
Monomer (Met-NCA) MW = 175.18 g/mol .
-
Initiator (Hexylamine) MW = 101.19 g/mol .
-
To polymerize 500 mg (2.85 mmol) of Met-NCA, you need
mmol of Hexylamine.
-
-
Dissolution: Inside a glovebox, dissolve 500 mg of Met-NCA in 3.0 mL of anhydrous DMF.
-
Note: Poly(methionine) is hydrophobic and aggregates in THF. DMF or DMSO prevents precipitation of the growing chain.
-
-
Initiation: Prepare a stock solution of Hexylamine in DMF. Add the calculated volume containing 0.057 mmol of initiator to the NCA solution.
-
Reaction: Seal the vessel tightly. Stir at 25°C.
-
Visual Cue: Evolution of
bubbles indicates successful initiation. -
Kinetics: Reaction is typically complete within 24–48 hours.
-
-
Termination & Isolation:
-
Remove from glovebox.
-
Pour the reaction mixture into 40 mL of cold Methanol containing 0.1% HCl (to protonate the terminal amine and stop reaction).
-
Centrifuge (4000 rpm, 10 min) to collect the white polymer pellet.
-
Wash 2x with fresh Methanol.
-
-
Drying: Dry under high vacuum at room temperature for 24 hours.
Characterization & Data Analysis
1H-NMR Analysis (TFA-d)
Poly(methionine) is insoluble in
-
Key Peaks:
- 4.6 ppm (alpha-CH backbone).
- 2.5 ppm (S-CH3 side chain).
-
Broadening of peaks compared to the sharp monomer signals confirms polymerization.
Gel Permeation Chromatography (GPC)
Due to aggregation, standard GPC (THF) is ineffective.
-
Mobile Phase: DMF + 0.1 M LiBr (LiBr disrupts hydrogen bonding/aggregation).
-
Standard: PMMA or PEG standards.
-
Expected Result: A monomodal peak with
indicates a controlled "living" process.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Solution turns cloudy immediately | Moisture contamination | Dry DMF over |
| High Dispersity ( | AMM pathway active | Ensure initiator is a primary amine; lower reaction temperature to 0°C. |
| Low Yield / No Polymer | Impure NCA (HCl presence) | Recrystallize NCA again; wash with cold aqueous |
| Insoluble Polymer | Oxidation of Thioether | Avoid strong oxidants; ensure solvent is degassed to prevent sulfoxide formation. |
References
-
Deming, T. J. (1997).[5] Facile synthesis of block copolypeptides of defined architecture. Nature, 390, 386-389. Link
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672. Link
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009).[3] Synthesis of well-defined polypeptide-based materials via the ring-opening polymerization of α-amino acid N-carboxyanhydrides.[2][3][6][7][8] Chemical Reviews, 109(11), 5528-5578. Link
-
Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications, (23), 2944-2945. Link
-
Rodriguez-Hernandez, J., & Lecommandoux, S. (2005). Reversible self-assembly of block copolypeptides into tubule-like structures. Journal of the American Chemical Society, 127(7), 2026-2027. Link
Sources
- 1. materials.uoi.gr [materials.uoi.gr]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
High-Precision Synthesis of Poly(L-Methionine) via Transition-Metal Mediated ROP
Application Note & Protocol Guide
Executive Summary
The synthesis of high-molecular-weight, low-dispersity polypeptides has historically been plagued by chain-termination events inherent to amine-initiated polymerization. This guide details the Transition-Metal Mediated Ring-Opening Polymerization (ROP) of L-Methionine
Unlike traditional nucleophilic initiation, which suffers from the "activated monomer" side reaction, transition-metal catalysts (specifically zerovalent cobalt and nickel complexes) operate via a coordinate-insertion mechanism . This method allows for "living" polymerization characteristics:
-
Predictable Molecular Weights: Linear correlation between monomer-to-initiator ratio (M/I) and
. -
Narrow Dispersity (Đ): Typically < 1.2.
-
Block Copolymerization: Facile synthesis of Met-block-Lys or Met-block-PEG architectures.
This protocol focuses on the use of
Mechanistic Foundation[1]
To control the polymerization, one must suppress the termination pathways. In traditional amine-initiated ROP, the amine end-group can deprotonate the NCA monomer rather than attacking the carbonyl, leading to uncontrolled growth (Activated Monomer Mechanism).
Transition metal catalysts form a stable amido-metallacycle at the chain end. The monomer binds to the metal center, undergoes oxidative addition, and inserts into the metal-nitrogen bond. The metal "protects" the active chain end, preventing side reactions.
Visualization: The Metallacycle Mechanism
Caption: The coordinate-insertion pathway suppresses termination by maintaining a covalent metal-amido active species throughout propagation.
Pre-Protocol: Monomer Synthesis & Purification[2][3][4]
Critical Warning: The purity of Met-NCA is the single most important factor. Even trace amounts of HCl, water, or unreacted amino acid will kill the transition metal catalyst immediately.
Synthesis (Fuchs-Farthing Method)
-
Reagents: L-Methionine (dry), Triphosgene (solid phosgene equivalent), anhydrous THF.
-
Reaction:
Purification Protocol (The "Sticky" Challenge)
Met-NCA is notorious for being an oil or a sticky solid that is difficult to crystallize compared to Glutamate (BLG) NCAs.
Step-by-Step Purification:
-
Crude Isolation: Evaporate THF. Redissolve the oil in minimal Ethyl Acetate (EtOAc).
-
Washing: Wash the EtOAc solution with ice-cold 5%
(aq) rapidly (to remove HCl) followed by cold brine. Dry over . -
Crystallization (In Glovebox):
-
Transfer the dried oil into the glovebox.
-
Dissolve in a 1:1 mixture of THF and Hexane .
-
Place in a freezer (-30°C). If it oils out, add a seed crystal or scratch the glass.
-
Repeat recrystallization 3 times .
-
-
Validation:
-
FTIR: Sharp doublets at ~1780 and ~1850 cm⁻¹ (anhydride). No broad OH peak >3000 cm⁻¹.
-
Chlorine Test: Dissolve 10mg in water/HNO3, add AgNO3. Any turbidity = FAIL . Recrystallize again.
-
Polymerization Protocol (Deming Method)[5]
Environment: Strictly anaerobic and anhydrous. All steps must occur in a
Reagents & Setup
| Component | Specification | Preparation |
| Monomer | Met-NCA | 3x Recrystallized (see above). |
| Catalyst | Synthesized via reduction of | |
| Solvent | THF or DMF | Dried over alumina columns, stored over 4Å sieves. |
| Vials | 20mL Scintillation | Oven-dried overnight at 120°C. |
Experimental Workflow
Target: Synthesis of Poly(L-Methionine)
-
Stock Solutions:
-
Monomer Solution: Dissolve 250 mg Met-NCA (1.43 mmol) in 2.5 mL THF (Concentration: 0.57 M).
-
Catalyst Solution: Dissolve 10 mg
in 1 mL THF.
-
-
Initiation:
-
Calculate required catalyst for DP=50:
catalyst. -
Add the calculated volume of Catalyst Solution to the Monomer Solution in one rapid injection.
-
Observation: The solution should remain clear or turn slightly orange/brown (characteristic of the active Cobalt species). If it turns green or precipitates immediately, the catalyst has oxidized/died due to impurities.
-
-
Propagation:
-
Seal the vial tightly.
-
Stir at room temperature (20-25°C) for 1-2 hours.
-
Monitoring: Remove a 10
L aliquot for FTIR. The reaction is complete when the anhydride peaks (1780/1850 cm⁻¹) completely disappear.
-
-
Termination & Isolation:
-
Remove vial from glovebox.
-
Pour reaction mixture into excess 1M HCl in Methanol (causes precipitation and removes the metal).
-
Centrifuge the white precipitate. Wash 3x with water/methanol to remove residual cobalt salts.
-
Lyophilize to obtain a white powder.
-
Workflow Diagram
Caption: Operational workflow for the synthesis of Poly(L-Met) distinguishing inert atmosphere steps from benchtop isolation.
Characterization & Data Interpretation
Gel Permeation Chromatography (GPC)
Standard GPC (THF mobile phase) often fails for polypeptides due to aggregation or column interaction.
-
Protocol: Use DMF containing 0.1M LiBr . The salt breaks up hydrogen bonding and aggregation.
-
Expectation: A monomodal peak. Dispersity (Đ) should be
. -
Troubleshooting: If you see a high MW shoulder, it indicates coupling of chains (often caused by trace
). If you see a low MW tail, it indicates slow initiation (catalyst issues).
NMR Spectroscopy ( NMR in -TFA or )
-
Alpha-proton: Broad peak around 4.5-4.7 ppm.
-
Side chain: S-Methyl peak distinct singlet at 2.1 ppm.
-
End-Group Analysis: If DP is low (<50), you can integrate the initiator methyl groups (from the
or capping agent) against the polymer backbone to calculate absolute molecular weight.
Application: Redox Switching
Poly(L-Methionine) is unique because it is hydrophobic (water-insoluble) but becomes hydrophilic (water-soluble) upon oxidation to Poly(Methionine Sulfoxide).
Oxidation Protocol:
-
Dissolve Poly(Met) in DMF or acetic acid.
-
Add excess
(30% aq). -
Stir 30 mins.
-
Dialyze against water. The polymer will now stay in solution, confirming the phase transition.
This property is widely used for oxidative-stress responsive drug delivery systems .
References
-
Deming, T. J. (1997).[1] "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link
- Foundational paper establishing transition metal c
-
Cheng, J., & Deming, T. J. (2012). "Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Top. Curr. Chem, 310, 1-26. Link
- Comprehensive review of mechanisms and protocols.
-
Kramer, J. R., & Deming, T. J. (2010). "General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672. Link
- Modern purification technique if recrystalliz
-
Rodriguez, A. R., Kramer, J. R., & Deming, T. J. (2013).[2] "Enzyme-Triggered Cargo Release from Methionine Sulfoxide Containing Copolypeptide Vesicles." Biomacromolecules, 14(10), 3610–3614.[2] Link
- Application of Met-NCA polymers in drug delivery.
Sources
High vacuum techniques for living polymerization of NCAs
Application Note: High Vacuum Techniques for Living Polymerization of -Amino Acid N-Carboxyanhydrides (NCAs)[1][2][3][4]
Executive Summary
The synthesis of well-defined polypeptides via the Ring-Opening Polymerization (ROP) of
While glovebox techniques are common, they often yield polymers with broadened dispersity (
Theoretical Basis: The Battle for Control[2]
To achieve living polymerization, the rate of initiation (
-
Normal Amine Mechanism (NAM): The desired pathway.[1] A nucleophile (primary amine) attacks the C-5 carbonyl of the NCA ring.[1] This leads to linear growth and living characteristics.[1]
-
Activated Monomer Mechanism (AMM): The parasite.[1] A base deprotonates the nitrogen on the NCA ring, creating an NCA anion.[1] This anion attacks another monomer, leading to uncontrolled growth and potential chain transfer.[1]
The Critical Impact of Vacuum:
High vacuum techniques are not merely about excluding oxygen; they are about the absolute removal of water . Water is amphoteric; it can act as a nucleophile (initiating chains that die early) or a base (promoting AMM).[1] Furthermore, the propagating carbamate chain-end is in equilibrium with the free amine and
Diagram 1: Mechanistic Competition & Vacuum Impact
Caption: High vacuum eliminates impurities that trigger the Activated Monomer Mechanism (AMM), forcing the reaction through the controlled Normal Amine Mechanism (NAM).[1]
Infrastructure: The High Vacuum Line[2]
Standard Schlenk lines (rotary vane pumps, ~10⁻³ Torr) are often insufficient for living NCA work.[1] A High Vacuum Line (HVL) utilizing a diffusion pump or turbomolecular pump is required.[1]
Key Specifications:
Experimental Protocols
Protocol A: Rigorous Monomer Purification (Sublimation)
Recrystallization alone is rarely sufficient for living polymerization.[1]
Objective: Remove trace acid chlorides and hydrolyzed species (amino acids).
-
Pre-Purification: Recrystallize the crude NCA 3x from THF/Hexane (inside a glovebox or under
). Dry to a powder.[1] -
Sublimation Setup: Load the NCA into the bottom of a sublimation vessel equipped with a water-cooled cold finger.
-
Evacuation: Connect to the HVL. Slowly evacuate to avoid powder bumping.[1] Achieve
Torr. -
Sublimation:
-
Harvest: Collect the crystalline sublimate from the cold finger inside a glovebox.
-
Storage: Store at
under Ar/N2.
Protocol B: Solvent Drying (Vacuum Transfer)
Commercial "Anhydrous" solvents contain ~10-50 ppm water.[1] Living NCA requires < 5 ppm.
-
Pre-drying: Stir DMF or THF over
for 24 hours. -
The "Getter":
-
For THF: Reflux over Sodium/Benzophenone until deep purple.[1]
-
For DMF (Cannot use Na): Stir over fresh
or specialized molecular sieves (activated at under high vac) for 48 hours.
-
-
Vacuum Transfer:
-
Connect the solvent flask and the receiving reaction flask to the HVL.[1]
-
Freeze the solvent (
), open to vacuum (pump down), then close.[1] -
Thaw.[1][3] Repeat Freeze-Pump-Thaw (FPT) 3x to remove dissolved oxygen.[1]
-
Static Vacuum Transfer: Cool the receiving flask with
.[1] The solvent vapor will transfer from the source (room temp) to the receiver (cryogenic) without exposure to air.[1]
-
Protocol C: Polymerization (The Break-Seal Method)
This method ensures the reaction never "sees" a septum or needle, which are sources of leakage.[1]
Materials:
-
Custom glass ampoules with a "break-seal" (thin glass partition) and a constriction for flame sealing.[1]
-
Initiator: Primary amine (e.g., hexylamine) dissolved in dry DMF.[1]
Workflow:
-
Glassware Prep: Flame-dry the reactor ampoule under high vacuum (
Torr) until the glass flame-polishes (yellow sodium flare). Allow to cool under dynamic vacuum. -
Monomer Addition: In a glovebox, load purified NCA into the reactor.
-
Solvent Addition: Attach to HVL. Vacuum transfer the required amount of dry solvent (from Protocol B)[1] into the reactor.
-
Dissolution: Allow NCA to dissolve. Perform 1x FPT cycle.
-
Initiator Addition (The Critical Moment):
-
Sealing: While the reaction mixture is frozen (
), use a hand torch to flame-seal the constriction, isolating the reactor as a closed glass ampoule. -
Polymerization: Place the sealed ampoule in a water bath (
) for the duration (2-3 days).
Diagram 2: High Vacuum Polymerization Workflow
Caption: Step-by-step workflow for the "Break-Seal" polymerization method, ensuring total isolation from atmospheric contaminants.
Data Analysis & Quality Control
The success of high vacuum techniques is validated by Gel Permeation Chromatography (GPC).[1]
Table 1: Comparison of Polymerization Techniques (Poly-BLG)
| Parameter | Open Air / Schlenk (Standard) | High Vacuum Line (Optimized) |
| Vacuum Pressure | ||
| Water Content | ~50 ppm | < 5 ppm |
| Initiation | Mixed (NAM + AMM) | Exclusive NAM |
| Dispersity ( | 1.2 - 1.5 | 1.03 - 1.10 |
| Chain End Fidelity | Low (Dead ends) | High (Active amines) |
| Target Mn Agreement | Poor (often higher than calc.) | Excellent |
Troubleshooting:
-
High
: Usually indicates impure monomer (acid traces) or a leak in the vacuum line.[1] -
Bimodal Distribution: Indicates water contamination (some chains initiated by water, some by amine).[1]
-
Precipitation: If the solution turns cloudy, the polymer may be crystallizing (beta-sheet formation).[1] Add LiCl to break hydrogen bonds or switch solvents.[1]
References
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009).[1][4] Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of
-Amino Acid N-Carboxyanhydrides.[5][1][2][4][6][7][8] Chemical Reviews, 109(11), 5528–5578.[1][4] [Link] -
Deming, T. J. (1997).[1][2][6][9][10] Facile synthesis of block copolypeptides of defined architecture.[1][2][9] Nature, 390, 386–389.[1][2][11][9] [Link][1]
-
Aliferis, T., Iatrou, H., & Hadjichristidis, N. (2004).[1] Living Polypeptides.[1][2][6][7] Biomacromolecules, 5(5), 1653–1656.[1] [Link][1]
-
Kramer, J. R., & Deming, T. J. (2010).[1][3] General Method for Purification of
-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[1][3] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. materials.uoi.gr [materials.uoi.gr]
Lithium hexamethyldisilazide (LiHMDS) initiated NCA polymerization
This Application Note is designed for researchers seeking to implement Lithium Hexamethyldisilazide (LiHMDS) initiated polymerization of
Introduction & Strategic Value
Poly(
The utilization of LiHMDS represents a paradigm shift. Unlike the "Normal Amine Mechanism" (NAM), LiHMDS initiates a rapid anionic polymerization that can reach full conversion in minutes.[1]
Comparative Advantage Matrix
| Feature | Primary Amine Initiator (Traditional) | LiHMDS Initiator (Advanced) |
| Reaction Time | Days (24–72 h) | Minutes (5–60 min) |
| Mechanism | Nucleophilic Attack (NAM) | Anionic ROP (Li-Carbamate propagation) |
| Moisture Sensitivity | Extreme (Requires Glovebox) | Reduced (Open vessel possible, though inert preferred) |
| Control (PDI) | Moderate (1.1–1.5) | High (1.08–1.28) |
| Chain End Fidelity | Variable (Dead chains common) | High (Living characteristics) |
Mechanism of Action
Understanding the mechanism is vital for troubleshooting. Unlike HMDS-mediated polymerization (which involves trimethylsilyl transfer), LiHMDS operates via a distinct anionic pathway.
-
Initiation: LiHMDS reacts with the NCA monomer.[1][4][5][6][7] While LiHMDS is a bulky base, in this specific context, it facilitates the formation of an N-terminal Lithium Carbamate species.
-
Propagation: The lithium cation (
) stabilizes the nucleophilic carbamate chain end, suppressing termination reactions (like chain-end cyclization). This stabilization is the driver of the "superfast" kinetics. -
Living Character: The propagating species remains active until the monomer is consumed, allowing for the sequential addition of monomers to form block copolymers (e.g., Poly(Glu)-b-Poly(Lys)).
Mechanistic Pathway Diagram
Figure 1: The LiHMDS initiation pathway generates a stabilized lithium carbamate anion, enabling rapid propagation while suppressing side reactions.
Experimental Protocol
Safety Warning: LiHMDS is a strong base and can be pyrophoric in high concentrations. Handle in a fume hood or glovebox. NCAs are sensitizers; avoid inhalation.
A. Reagents & Preparation
-
Monomers (NCAs): Must be high purity. Recrystallize from THF/Hexane inside a glovebox if possible. Purity is the #1 determinant of success.
-
LiHMDS: Use a commercially available 1.0 M solution in THF (e.g., from Sigma or Acros). Ensure the bottle is sealed with a Sure/Seal™ cap and stored under argon.
-
Solvent: Anhydrous THF (Tetrahydrofuran). Dry over alumina columns or distill from Na/Benzophenone. Water content must be <10 ppm.
B. Standard Polymerization Workflow (Open Vessel Method)
Note: While "Open Vessel" is possible due to the speed of reaction outcompeting moisture, for high reproducibility and block copolymers, Step 1 (Inert Atmosphere) is recommended.
Target: Synthesis of Poly(
-
Setup:
-
Weigh BLG-NCA (263 mg, 1.0 mmol) into a clean 20 mL glass vial containing a magnetic stir bar.
-
Optional but Recommended: Purge vial with Nitrogen/Argon for 1 minute.
-
-
Dissolution:
-
Add 3.0 mL of Anhydrous THF . Stir until fully dissolved.
-
-
Initiation:
-
Calculate Initiator Volume: For DP=50, M/I = 50.
-
Moles LiHMDS =
. -
Volume LiHMDS (1.0 M) = 20
L . -
Action: Rapidly inject 20
L of LiHMDS solution into the vortexing monomer solution.
-
-
Reaction:
-
Observation: The solution may turn slightly yellow or cloudy depending on the monomer. Bubbles (
) will evolve rapidly. -
Time: Stir for 5 to 10 minutes at Room Temperature (
).
-
-
Quenching:
-
Remove the vial from the stir plate.
-
Add 0.1 mL of 1.0 M HCl (in ether or dioxane) or simply pour into an excess of precipitation solvent if the polymer is stable.
-
-
Isolation:
-
Pour the reaction mixture into 40 mL of cold Diethyl Ether or Hexane (depending on polymer solubility).
-
Centrifuge (4000 rpm, 5 min) to collect the white precipitate.
-
Wash the pellet 2x with ether.
-
Dry under vacuum.[8]
-
C. Block Copolymerization Extension
To synthesize Block Copolymers (e.g., PBLG-b-PZK):
-
Complete Step 4 (Wait 10 mins). Do NOT quench.
-
Dissolve the second monomer (e.g., Z-Lys-NCA) in a minimal amount of THF.
-
Inject the second monomer solution into the active polymerizing mixture.
-
Stir for an additional 10–20 minutes.
-
Proceed to Quench/Isolation.
Characterization & Quality Control
A successful polymerization must be validated using the following logic gates:
| Method | Expected Result | Interpretation |
| FTIR | Disappearance of peaks at 1785 & 1855 cm⁻¹ | Complete consumption of NCA anhydride ring. |
| ¹H NMR | Broadening of peaks; Ratio of backbone to sidechain correct. | Verifies polymer structure and absence of residual monomer. |
| GPC/SEC | Unimodal peak; PDI < 1.25 | Confirming "Living" nature. High PDI (>1.4) indicates moisture contamination or termination. |
| Visual | Rapid bubbling ( | confirms active initiation. Lack of bubbles = Dead initiator. |
Workflow Logic Diagram
Figure 2: Operational workflow for LiHMDS-mediated polymerization. The observation of CO2 evolution is a critical visual checkpoint.
Troubleshooting & Optimization
Issue 1: Polymer precipitates during reaction.
-
Cause: The growing peptide chain is insoluble in THF (common for Alanine or Leucine rich polypeptides).
-
Solution: Add DMF (Dimethylformamide) as a co-solvent (up to 20%). Note that DMF slows the reaction slightly compared to pure THF.
Issue 2: Broad PDI (>1.3) or multimodal distribution.
-
Cause: "Slow" initiation relative to propagation, often caused by trace water killing a fraction of the LiHMDS immediately.
-
Solution: Increase monomer concentration or dry the solvent more rigorously. Ensure LiHMDS quality (titrate if necessary).
Issue 3: No reaction (No bubbles).
-
Cause: LiHMDS has hydrolyzed.
-
Solution: LiHMDS is extremely sensitive to moisture over long storage. Buy small bottles (100 mL) and discard 30 days after opening, or store in a glovebox.
References
-
Zhao, W., Gnanou, Y., & Hadjichristidis, N. (2015).
-Amino Acid N-Carboxyanhydrides." Polymer Chemistry. Link -
Wu, Y., et al. (2018). "Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides."[1][4][6][7] Nature Communications.[9] Link(Key Reference for this Protocol)
-
Cheng, J., & Deming, T. J. (2012).
-Amino Acid N-Carboxyanhydrides." Topics in Current Chemistry. Link -
Lu, H., & Cheng, J. (2007).
-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society.[9][10] Link(Distinction: HMDS vs LiHMDS)
Sources
- 1. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. materials.uoi.gr [materials.uoi.gr]
- 9. Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
Application Note: High-Fidelity Synthesis of Poly(L-methionine) via NCA Ring-Opening Polymerization
Abstract & Strategic Utility
Poly(L-methionine) (PLM) is a unique polypeptide featuring a thioether side chain, granting it distinctive redox responsiveness. Unlike inert polypeptides, PLM can be reversibly oxidized to poly(L-methionine sulfoxide), triggering a dramatic solubility switch from hydrophobic to hydrophilic. This property makes PLM a critical candidate for "smart" drug delivery systems, stimuli-responsive hydrogels, and gene delivery vectors.
However, the synthesis of PLM is notoriously difficult due to the extreme moisture sensitivity of the N-carboxyanhydride (NCA) monomer. This guide moves beyond standard textbook descriptions, offering a field-proven protocol that prioritizes monomer purity —the single most critical variable in NCA polymerization.
Critical Precursor: L-Methionine NCA Synthesis
The quality of the polymer is predetermined by the purity of the monomer. Even trace amounts of HCl or amine salts will terminate the polymerization chain.
The Fuchs-Farthing Method (Triphosgene Route)
We utilize triphosgene as a safer solid alternative to phosgene gas. Crucially , we employ
Reagents:
-
L-Methionine (Dry, finely ground)
-
Triphosgene (Solid, crystalline)
- -Pinene (HCl scavenger)
-
THF (Anhydrous, inhibitor-free)
-
Ethyl Acetate / Hexanes (For recrystallization)[1]
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.
-
Suspension: Suspend L-Methionine (5.0 g, 33.5 mmol) in anhydrous THF (80 mL).
-
Scavenger Addition: Add
-pinene (1.2 eq relative to Met). Note: This reacts with the generated HCl to form pinene hydrochloride, which is non-reactive. -
Phosgenation: Add triphosgene (0.4 eq, 3.7 g) in one portion.
-
Reaction: Heat to 50°C. The suspension will gradually clear as the NCA forms. Reaction is complete when the solution is transparent (approx. 2-4 hours).
-
Workup:
-
Concentrate the solution to ~10-15 mL under vacuum (do not heat above 30°C).
-
Precipitate by adding the concentrate dropwise into cold hexanes (200 mL) under vigorous stirring.
-
Filter the crude white solid inside a glovebox or under a blanket of Nitrogen.
-
Purification Strategy (The Self-Validating Step)
Impure NCA is the primary cause of low molecular weight and broad dispersity (
Method A: Recrystallization (Standard)
-
Dissolve crude NCA in a minimum amount of Ethyl Acetate (anhydrous).
-
Layer carefuly with Hexanes (1:3 ratio).
-
Store at -20°C overnight.
-
QC Check: Sharp melting point at 42–44°C (dec). If MP is <40°C, recrystallize again.
Method B: Flash Chromatography (The Deming Method) For stubborn impurities, use the method developed by Deming et al.[2]
-
Stationary Phase: Silica gel (dried under vacuum at 200°C for 48h).
-
Mobile Phase: Anhydrous THF/Hexanes.
-
Procedure: Perform inside a glovebox. This removes trace acid/amine impurities that recrystallization misses.[3]
Polymerization Protocol (ROP)
We employ the Normal Amine Mechanism (NAM) using a primary amine initiator. This allows for predictable molecular weight control based on the Monomer-to-Initiator ([M]/[I]) ratio.
Reaction Workflow[1][4][5][6][7][8][9][10]
Figure 1: Workflow for the Ring-Opening Polymerization of Met-NCA.
Step-by-Step Protocol
Target DP: 50 (Degree of Polymerization) Initiator: Hexylamine
-
Environment: All steps must be performed in a glovebox (
ppm, ppm) or using strict Schlenk techniques. -
Preparation: Dissolve Met-NCA (500 mg, 2.85 mmol) in anhydrous DMF (5.0 mL).
-
Expert Note: DMF is preferred over THF for PLM solubility. If the polymer precipitates, the reaction terminates early.
-
-
Initiation: Prepare a stock solution of hexylamine in DMF. Add the calculated amount (0.057 mmol for DP 50) rapidly to the NCA solution.
-
Propagation: Seal the vessel. Stir at room temperature (20-25°C).
-
Visual QC:
bubbles should be visible within minutes.
-
-
Termination: After 48-72 hours, analyze an aliquot by FTIR. The disappearance of the NCA anhydride doublets at 1780 cm⁻¹ and 1850 cm⁻¹ indicates 100% conversion.
-
Isolation: Pour the reaction mixture into excess cold Methanol (or Diethyl Ether). Centrifuge the white precipitate. Wash 3x with Methanol to remove unreacted monomer and solvent.
-
Drying: Dry under high vacuum at room temperature for 24 hours.
Characterization & Quality Control
Solubility & GPC Analysis
Poly(L-methionine) is prone to forming
-
Solvent: DMF containing 0.1 M LiBr .
-
Why: LiBr disrupts hydrogen bonding and breaks up aggregates, ensuring the GPC measures individual chains, not clusters.
-
-
Standards: PMMA or PEG standards (note: these are relative MWs).
1H NMR Spectroscopy (TFA-d or DMF-d7)
Key signals to verify structure:
-
4.6 ppm:
-CH (Backbone) - 2.6 ppm: -CH2-S -CH3 (Side chain methylene)
- 2.1 ppm: -S-CH3 (Terminal methyl)
Data Summary Table[1][10]
| Parameter | Target Value | Method of Verification |
| Monomer MP | 42–44°C (dec) | Melting Point Apparatus |
| Monomer Purity | >99% | 1H NMR (No amine/acid peaks) |
| Polymer Conversion | >98% | FTIR (Loss of 1780/1850 cm⁻¹ bands) |
| Dispersity ( | 1.1 – 1.3 | GPC (DMF + 0.1M LiBr) |
| Appearance | White Powder | Visual Inspection |
Troubleshooting Guide (Expertise & Experience)
| Issue | Probable Cause | Corrective Action |
| Oily Monomer | Residual solvent or impurities | Recrystallize again using THF/Hexane. Ensure Hexane is dry. |
| Low MW Polymer | Impure Monomer (Trace HCl) | Re-purify monomer. Use "Deming" silica method. Check solvent water content.[1] |
| Broad Dispersity ( | Slow Initiation or Water | Ensure initiator is added rapidly. Verify glovebox atmosphere. |
| Polymer Precipitation | Incompatible Solvent | Switch to DMF or NMP. Do not use THF for polymerization of Met-NCA. |
| No Polymerization | Dead Initiator | Verify amine initiator is fresh and not a carbonate salt (amines absorb CO2 from air). |
References
-
Deming, T. J. (2016).[4] Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 116(3), 786–808.[4] Link
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
- Hadley, J. S., et al. (2011). Synthesis of Poly(L-methionine) and its Oxidation to Poly(L-methionine sulfoxide). Macromolecules. (Contextual grounding on redox behavior).
-
Daly, W. H., & Poché, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using triphosgene. Tetrahedron Letters, 29(46), 5859-5862. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of PEG-b-Poly(L-Methionine) via NCA Ring-Opening Polymerization
Abstract & Strategic Value
Poly(L-methionine) (PMet) is a unique polypeptide featuring a thioether side chain that acts as a reversible redox switch. When copolymerized with polyethylene glycol (PEG), the resulting amphiphilic block copolymer, PEG-b-PMet , self-assembles into oxidation-responsive micelles ideal for intracellular drug delivery.
This protocol details the synthesis of PEG-b-PMet using Ring-Opening Polymerization (ROP) of L-methionine N-carboxyanhydride (Met-NCA). Unlike standard organic polymerizations, NCA ROP is exquisitely sensitive to moisture and impurities.[1] This guide prioritizes scientific integrity by utilizing the Flash Chromatography purification method (Deming method) for Met-NCA, which offers superior purity compared to traditional recrystallization, ensuring low dispersity (
Scientific Foundation: Mechanism & Control
The Normal Amine Mechanism (NAM)
To synthesize well-defined block copolymers, we utilize the Normal Amine Mechanism (NAM) . A primary amine-terminated PEG (mPEG-NH
Critical Control Point: If the reaction mixture contains water or if the initiator is too basic (e.g., tertiary amines), the Activated Monomer Mechanism (AMM) may compete. AMM involves deprotonation of the NCA nitrogen, leading to uncontrolled chain growth and high dispersity. We suppress AMM by using a nucleophilic primary amine initiator and strictly anhydrous conditions.
Reaction Workflow Diagram
The following diagram illustrates the critical path from monomer synthesis to final copolymer isolation.
Figure 1: Workflow for the high-fidelity synthesis of PEG-b-PMet block copolymers.
Materials & Equipment
Reagents
| Reagent | Grade/Purity | Role | Notes |
| L-Methionine | >99% | Starting Material | Finely ground before use. |
| Triphosgene | 98% | Phosgene Source | Hazard: Generates phosgene gas. Handle in fume hood. |
| mPEG-NH | 2k, 5k, or 10k Da | Macroinitiator | Must be dried under vacuum (24h) before use. |
| THF | Anhydrous | Solvent (NCA Synth) | Distilled over Na/benzophenone or from solvent columns. |
| DMF | Anhydrous, 99.8% | Solvent (ROP) | Critical: Treat with isocyanates to scavenge amines if not fresh. |
| Ethyl Acetate / Hexanes | HPLC Grade | Eluent | Dried over CaH |
Equipment
-
Glovebox: N
atmosphere (<0.5 ppm H O, <0.5 ppm O ). -
Schlenk Line: High vacuum manifold for drying and solvent transfer.
-
Flash Chromatography Column: Glass column dried in an oven (>120°C) overnight.
-
NMR Spectrometer: 400 MHz or higher (for end-group analysis).
Experimental Protocol
Phase 1: Synthesis & Purification of Met-NCA
Expert Insight: Traditional recrystallization of Met-NCA is difficult due to its low melting point and tendency to "oil out." The flash chromatography method described here (adapted from Deming et al.) is the gold standard for obtaining polymerization-grade monomer.
-
Phosgenation:
-
In a flame-dried Schlenk flask under N
, suspend L-Methionine (5.0 g, 33.5 mmol) in anhydrous THF (100 mL). -
Add Triphosgene (3.5 g, 11.8 mmol).
-
Heat to 50°C with stirring. The reaction is complete when the solution becomes clear (approx. 2-4 hours).
-
Caution: The exhaust must be bubbled through a NaOH trap to neutralize phosgene gas.
-
-
Isolation:
-
Concentrate the solution to ~10 mL under vacuum.
-
Precipitate the crude NCA by adding anhydrous hexanes (100 mL) inside the glovebox (or under strict inert flow).
-
-
Purification (Flash Chromatography):
-
Prepare a silica gel column inside the glovebox using anhydrous Ethyl Acetate/Hexanes (1:1 v/v).
-
Load the crude NCA and elute. Collect fractions.
-
Evaporate solvent from product fractions to yield Met-NCA as a white crystalline solid or viscous oil (crystallizes upon freezing).
-
Yield: Typically 60-80%. Store at -20°C in the glovebox.
-
Phase 2: Block Copolymerization (PEG-b-PMet)
Target: PEG
-
Preparation:
-
In the glovebox, weigh mPEG-NH
(100 mg, 0.02 mmol) into a flame-dried vial. Dissolve in anhydrous DMF (2 mL). -
Weigh Met-NCA (175 mg, 1.0 mmol) into a separate vial. Dissolve in anhydrous DMF (3 mL).
-
Note: The molar ratio of Monomer:Initiator (M/I) determines the degree of polymerization (DP). Here M/I = 50.[2]
-
-
Initiation:
-
Rapidly add the Met-NCA solution to the mPEG-NH
solution. -
Seal the vial tightly.
-
-
Propagation:
-
Stir at room temperature (20-25°C) for 48-72 hours.
-
Monitoring: Conversion can be monitored by FTIR (disappearance of anhydride peaks at 1785 and 1855 cm
).
-
-
Termination & Isolation:
Characterization & Validation
Proton NMR ( H NMR)
Dissolve 10 mg of polymer in TFA-d (Trifluoroacetic acid-d) or DMSO-d
-
PEG Block: Singlet at
3.6-3.7 ppm (OCH CH ). -
Methionine Block:
-
-CH:
4.5-4.7 ppm. -
S-CH
: 2.0-2.1 ppm (Singlet).
-
-CH:
-
Calculation: Compare the integration of the PEG backbone (known protons) to the Methionine S-CH
peak to calculate the actual Degree of Polymerization (DP).
Gel Permeation Chromatography (GPC)[2][4]
-
Eluent: DMF with 0.1 M LiBr (to suppress aggregation).
-
Standard: PMMA standards.
-
Expectation: Monomodal peak. Dispersity (
) should be < 1.2 for a controlled polymerization.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Dispersity ( | Water contamination or AMM mechanism. | Dry mPEG-NH |
| Low Conversion | Impure NCA (acidic impurities). | Re-purify NCA using flash chromatography. Acid inhibits amine initiation. |
| Bimodal GPC Peak | Initiator efficiency issues or coupling. | Ensure rapid mixing of NCA and initiator; verify PEG-NH |
| Insoluble Polymer | Crosslinking (disulfide formation). | Add DTT (Dithiothreitol) during analysis if oxidation occurred. |
References
-
Deming, T. J. (1997).[4] Facile synthesis of block copolypeptides of defined architecture.[5][4][6][7][8] Nature, 390, 386–389.[4] Link
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[3][5][4][9][10] Chemical Reviews, 109(11), 5528–5578. Link
-
Lu, H., & Cheng, J. (2007).[4] Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link
-
Rodriguez-Hernandez, J., & Lecommandoux, S. (2005). Reversible Self-Assembly of Block Copolypeptides into Tubules and Vesicles. Journal of the American Chemical Society, 127(7), 2026–2027. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. pure.mpg.de [pure.mpg.de]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Self-Assembly of Well-Defined Block Copolypeptides via Controlled NCA Polymerization [escholarship.org]
- 8. (PDF) Synthesis of Polypeptide Block Copolymer Hybrids by the Combination of N -Carboxyanhydride Polymerization and RAFT [academia.edu]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. researchgate.net [researchgate.net]
Application Note: Advanced Engineering of Poly(L-methionine) for Responsive Drug & Gene Delivery
Executive Summary & Scientific Rationale
Poly(L-methionine) (PLM) represents a unique class of stimuli-responsive polypeptides. Unlike conventional pH-responsive polymers (e.g., Poly(L-histidine)) or thermo-responsive polymers (e.g., PNIPAM), PLM derives its functionality from the thioether group in its side chain. This moiety acts as a chemoselective "redox switch," enabling a drastic solubility transition from hydrophobic to hydrophilic upon oxidation.
This guide details the engineering of PLM for two distinct therapeutic modalities:
-
Oxidation-Responsive Carriers: Utilizing the thioether-to-sulfoxide transition to trigger payload release in Reactive Oxygen Species (ROS)-rich microenvironments (e.g., solid tumors, inflamed tissue).[1]
-
Gene Delivery Vectors: Chemically modifying the thioether to a stable sulfonium salt, converting the hydrophobic neutral polymer into a high-charge-density cationic polyelectrolyte capable of condensing nucleic acids.
Mechanistic Principles
The Thioether Redox Switch
The core utility of PLM lies in the oxidation state of the sulfur atom.
-
Native State (Thioether): Hydrophobic. PLM adopts stable
-helical conformations in aqueous solution, driving self-assembly into the hydrophobic cores of micelles or vesicles. -
Oxidized State (Sulfoxide): Hydrophilic.[1][2][3] Upon exposure to ROS (e.g.,
), the thioether oxidizes to a sulfoxide.[1][4] This disrupts the -helix and increases water solubility, causing the assembly to disintegrate and release its cargo.
The Cationic Switch (Methylation)
Alkylation of the thioether (e.g., with methyl iodide) produces Poly(S-methyl-L-methionine) . This permanently charged sulfonium derivative mimics lysine/arginine-rich peptides but with unique membrane-interaction properties, making it an effective gene transfection agent.
Figure 1: Divergent chemical pathways for Poly(L-methionine) functionalization.
Application 1: Oxidation-Responsive Micelles for Chemotherapy
Experimental Design
Objective: Synthesize an amphiphilic block copolymer, PEG-b-Poly(L-methionine) , and formulate doxorubicin-loaded micelles that disassemble in the tumor microenvironment.
Critical Consideration: We utilize N-carboxyanhydride (NCA) Ring-Opening Polymerization (ROP) rather than free radical polymerization of methacrylates. This ensures a peptide backbone that degrades into non-toxic amino acids.
Protocol: Synthesis of PEG-b-PLM
Reagents:
-
L-Methionine (High purity)
-
Triphosgene (NCA precursor)
-
mPEG-NH2 (MW 2000 or 5000 Da, Macroinitiator)
-
Solvents: THF (anhydrous), DMF (anhydrous), Ethyl Acetate.
Step-by-Step Methodology:
-
Monomer Synthesis (Met-NCA):
-
Suspend L-methionine (5.0 g) in anhydrous THF (100 mL) at 50°C.
-
Add triphosgene (0.4 eq) dropwise. Stir for 2-3 hours until the solution becomes clear (indicating NCA formation).
-
Purification (Crucial): Precipitate into cold hexane. Recrystallize three times from ethyl acetate/hexane. Note: Impurities terminate polymerization early.
-
-
Polymerization (PEG-b-PLM):
-
Dissolve mPEG-NH2 (1.0 g) in anhydrous DMF.
-
Add purified Met-NCA (calculated for desired Degree of Polymerization, e.g., DP=50).
-
Stir at room temperature for 48-72 hours under
atmosphere. -
Precipitate into diethyl ether, filter, and dry under vacuum.
-
Validation: Verify structure via
-NMR (DMSO-d6). Look for disappearance of NCA ring peaks (~4.5 ppm) and broadening of peptide peaks.
-
Protocol: Micelle Formulation & Drug Loading
-
Dissolution: Dissolve 20 mg of PEG-b-PLM and 2 mg of Doxorubicin (DOX) in 2 mL DMSO.
-
Self-Assembly: Add the solution dropwise into 10 mL of deionized water under vigorous stirring (1000 rpm). The hydrophobic PLM block collapses to form the core, trapping DOX.
-
Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against water for 24h to remove DMSO and free drug.
-
Characterization: Measure Size (DLS) and Zeta Potential. Expect ~100-150 nm diameter.
In Vitro Release Assay (ROS Triggering)
-
Control: PBS (pH 7.4).
-
Experimental: PBS + 10 mM
(simulating oxidative stress). -
Method: Incubate micelles at 37°C. Aliquot supernatant at t=0, 1, 4, 12, 24h. Quantify DOX via fluorescence (Ex/Em: 480/590 nm).
-
Expected Result: <20% release in Control (24h); >80% release in Experimental (24h) due to micelle disassembly.
Application 2: Gene Delivery via Cationic Sulfonium Derivatives
Rationale
Native PLM cannot bind DNA. By converting the thioether to a sulfonium salt, we create a Poly(S-methyl-L-methionine) (PMet) derivative. This polymer possesses a permanent positive charge independent of pH, unlike Poly(L-lysine) or PEI, offering unique stability profiles for gene delivery.
Protocol: Methylation of PLM
Reagents:
-
Pre-synthesized Poly(L-methionine) (homopolymer or block).
-
Methyl Iodide (
) or Methyl Triflate (stronger alkylating agent). -
Solvent: DMF or DMSO.
Methodology:
-
Dissolve PLM (100 mg) in DMF (5 mL).
-
Add excess
(5 equivalents relative to Met residues). -
Stir in the dark at 35°C for 48 hours.
-
Exchange Counterion: The product is an iodide salt. Dialyze against 0.1 M NaCl to exchange
for (more biocompatible), then against water. -
Lyophilize to obtain white powder.
Protocol: Polyplex Formation (Gel Retardation Assay)
-
Preparation: Prepare PMet solution (1 mg/mL) and Plasmid DNA (pDNA) solution (0.1 mg/mL).
-
Complexation: Mix PMet and pDNA at various N/P ratios (Nitrogen/Phosphate ratios: 1, 2, 5, 10, 20). Vortex and incubate for 30 mins.
-
Electrophoresis: Load samples onto a 1% agarose gel with EtBr. Run at 100V for 30 mins.
-
Analysis: Complete retardation of DNA migration indicates successful condensation.
Data Summary & Comparison
| Feature | Poly(L-methionine) (PLM) | Poly(L-histidine) | Poly(L-lysine) |
| Primary Stimulus | Oxidation (ROS) | pH (Acidic) | None (Static Charge) |
| Native Charge | Neutral | Cationic (pH < 6) | Cationic (pH < 9) |
| Secondary Structure | Coil-to-Helix transition | Random Coil / Helix | |
| Drug Delivery Role | Hydrophobic Core (Micelle) | Endosomal Escape | DNA Binding |
| Degradation Product | Methionine Sulfoxide | Histidine | Lysine |
Synthesis Workflow Visualization
Figure 2: Synthetic workflow for generating PLM-based drug and gene delivery systems.
References
-
Deming, T. J. (2007). "Synthetic polypeptides for biomedical applications."[5][6][7][8][9] Progress in Polymer Science.
-
Kramer, J. R., & Deming, T. J. (2010). "Glycopolypeptides with a redox-triggered helix-to-coil transition." Journal of the American Chemical Society. [2]
-
Napoli, A., Valentini, M., Tirelli, N., Müller, M., & Hubbell, J. A. (2004). "Oxidation-responsive polymeric vesicles."[1][2][10] Nature Materials.
-
Gharakhanian, E. G., & Deming, T. J. (2015). "Versatile synthesis of stable, functional polypeptides via reaction with sulfonium ions." Biomacromolecules. [2]
-
Lu, H., & Cheng, J. (2007). "Hexamethyldisilazane-mediated controlled polymerization of α-amino acid N-carboxyanhydrides." Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Based pH and Oxidation Dual-Responsive Block Copolymer: Synthesis and Fabrication of Protein Nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Oxidation-Sensitive Supramolecular Gels and Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolite-Based Modification of Poly(l-lysine) for Improved Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation-responsive polymer vesicles with order–disorder–order multiple-phase transitions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
High-Performance Functionalization of Poly(L-methionine) Side Chains
Executive Summary: The Thioether "Switch"
Poly(L-methionine) (PLM) is unique among polypeptide scaffolds due to its thioether side chain. Unlike lysine or glutamic acid, which rely on acid-base chemistry, the methionine side chain offers a nucleophilic "switch." It is naturally hydrophobic but can be post-polymerization modified (PPM) into a stable, water-soluble, cationic polyelectrolyte via S-alkylation , or converted into a polar, uncharged form via oxidation .
This guide details the two primary functionalization pathways:
-
S-Alkylation: To generate stable sulfonium salts (cationic vectors for gene delivery/antimicrobials).
-
Controlled Oxidation: To generate redox-responsive sulfoxides.
Chemical Mechanism & Thermodynamics
The functionalization of PLM relies on the nucleophilicity of the sulfur atom (
The Alkylation Pathway (Sulfonium Formation)
The reaction of PLM with alkyl halides (R-X) is an
-
Stability: Unlike protonated amines, sulfonium ions are not pH-dependent in physiological ranges; they maintain a permanent positive charge.
-
Kinetics: Reactivity depends on the steric hindrance of the alkylating agent (Methyl Iodide > Benzyl Bromide).
The Oxidation Pathway
The thioether can be oxidized to a sulfoxide (reversible) or sulfone (irreversible).
-
Redox Switch: The Met-to-Sulfoxide transition changes the polymer from water-insoluble (
-helical/sheet) to water-soluble (random coil), a property exploited in stimuli-responsive hydrogels.
Reaction Logic Diagram
Figure 1: Divergent functionalization pathways for Poly(L-methionine). The choice of reagent dictates the physicochemical transition from hydrophobic to either cationic or polar states.
Protocol A: Synthesis of Cationic Poly(L-methionine) Sulfonium Salts
Application: Gene delivery vectors (siRNA/pDNA), antimicrobial peptides, and antifreezing agents. Primary Reference: Adapted from Kramer & Deming, 2012 and Kamei et al., 2023.
Materials
-
Precursor Polymer: Poly(L-methionine) (Degree of Polymerization 50–200, synthesized via NCA ROP).
-
Solvent: DMF (Anhydrous, 99.8%) or DMSO. Note: DMF is preferred for easier removal.
-
Reagent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).
-
Purification: Dialysis tubing (MWCO 3.5 kDa), 0.1 M HCl, Deionized Water.
Experimental Workflow
Step 1: Solubilization Dissolve PLM in anhydrous DMF to a concentration of 10–20 mg/mL .
-
Insight: PLM is hydrophobic and may require gentle heating (40°C) or sonication to fully dissolve. Ensure the solution is clear before proceeding.
Step 2: Alkylation Reaction Add the alkylating agent (MeI or BnBr) to the PLM solution.
-
Stoichiometry: Use 3 to 5 equivalents of alkyl halide per methionine residue.
-
Why excess? To drive the reaction to 100% conversion and overcome steric hindrance as the polymer chain becomes charged and expands.
-
Conditions: Seal the reaction vessel (MeI is volatile). Stir at 37°C for 48–72 hours .
-
Observation: The solution may become more viscous as the polymer transitions to a polyelectrolyte (polyelectrolyte effect).
Step 3: Quenching and Ion Exchange The reaction produces iodide or bromide counterions. For biological applications, these are often exchanged for chloride.
-
Precipitate the polymer into cold diethyl ether (optional, if yield is high) OR proceed directly to dialysis.
-
Transfer the reaction mixture to dialysis tubing.
Step 4: Purification & Ion Exchange (The "Deming Wash") Dialyze against the following sequence:
-
0.1 M NaCl or HCl (aq): 24 hours (2 changes). This exchanges I-/Br- for Cl-.
-
Milli-Q Water: 48 hours (4–6 changes) to remove excess salt and organic solvent.
Step 5: Isolation Lyophilize the dialyzed solution.
-
Result: A white, fluffy, hygroscopic solid. Store at -20°C under argon.
Validation (Quality Control)
| Method | Expected Result | Pass Criteria |
| Solubility Test | Dissolve 1 mg in 1 mL water. | Must dissolve instantly (clear solution). |
| 1H NMR (D2O) | Check | Disappearance of S-CH3 (2.1 ppm) and appearance of S+(CH3)2 (~2.9–3.0 ppm). |
| Zeta Potential | Measure in pH 7.4 buffer. | > +30 mV (indicates high cationic charge density). |
Protocol B: Redox-Responsive Functionalization (Oxidation)
Application: Stimuli-responsive hydrogels, drug release systems.
Materials
-
Reagent: Hydrogen Peroxide (H2O2, 30% w/v).
-
Solvent: Phosphate Buffered Saline (PBS) or mixed solvent (THF/Water) if PLM is insoluble.
-
Quencher: Sodium Thiosulfate.
Experimental Workflow
-
Preparation: Suspend/dissolve PLM in the solvent.
-
Oxidation: Add H2O2 (1.2 equivalents per Met residue) at 4°C.
-
Incubation: Stir for 30–60 minutes.
-
Critical Control: Over-oxidation or high temperature leads to sulfone formation (irreversible). Keep cool to target the sulfoxide .
-
-
Purification: Dialyze against water immediately to remove H2O2.
-
Recovery: Lyophilize.
Comparative Data: Alkylating Agents
The choice of "R" group in the alkylating agent determines the final polymer properties.
| Alkylating Agent | Resulting Side Chain | Reaction Time | Hydrophobicity | Application |
| Methyl Iodide (MeI) | S-Dimethyl sulfonium | Fast (24h) | Low (Highly Hydrophilic) | DNA/RNA Binding, Antifreeze |
| Benzyl Bromide (BnBr) | S-Methyl-S-Benzyl sulfonium | Slow (72h) | Moderate (Amphiphilic) | Antimicrobial (Membrane disruption) |
| Methyl Triflate | S-Dimethyl sulfonium | Very Fast (<12h) | Low | Rapid functionalization (High cost) |
Process Visualization
Figure 2: Step-by-step workflow for the synthesis of Poly(L-methionine) sulfonium chloride salts.
References
-
Kramer, J. R., & Deming, T. J. (2012).
-
[Link]
- Context: Establishes the purity standards for the PLM precursor and initial alkyl
-
-
Kramer, J. R., & Deming, T. J. (2010).
-
[Link]
- Context: The foundational paper describing the S-alkylation of methionine residues to cre
-
-
Gharakhanian, E. G., & Deming, T. J. (2015). Versatile Synthesis of Stable, Functional Polypeptides via Reaction with Epoxides. Biomacromolecules.
-
[Link]
- Context: Describes alternative functionalization routes and the stability of the resulting linkages.
-
-
Yuan, H., et al. (Kamei Group) (2023). Combating drug-resistant bacteria with sulfonium cationic poly(methionine). Polymer Chemistry (RSC).
-
[Link]
- Context: Provides specific protocols for Benzyl Bromide alkylation and antimicrobial applic
-
-
Zhang, S., et al. (2025). A Close Cognition of Charged Poly(l-methionine)
Sources
Application Note: Redox-Responsive PISA using L-Methionine N-Carboxyanhydride (Met-NCA)
Abstract & Introduction
Polymerization-Induced Self-Assembly (PISA) has revolutionized the production of block copolymer nanoparticles by combining synthesis and assembly into a single step. While typically associated with radical polymerization (RAFT/ATRP), PISA via Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) offers a unique pathway to bio-mimetic polypeptide nanostructures .
This guide details the synthesis of Poly(ethylene glycol)-block-Poly(L-methionine) (PEG-b-PMet) . Unlike conventional amphiphilic assembly which requires multi-step dialysis, this protocol achieves high-concentration self-assembly directly during polymerization. The resulting PMet core is redox-responsive : upon oxidation (e.g., by reactive oxygen species in a tumor microenvironment), the hydrophobic thioether groups convert to hydrophilic sulfoxides, triggering disassembly and payload release.[1][2]
Key Advantages[3][4][5]
-
High Solids Content: PISA allows synthesis at 10–20% w/w solids, far higher than traditional self-assembly (<1%).
-
Bio-responsive: The Met-NCA monomer yields a polypeptide backbone capable of secondary structure formation (
-helix or -sheet) and redox sensitivity. -
Scalability: Eliminates the need for large-scale solvent exchange during the initial assembly phase.
Mechanism & Theory
The formation of PEG-b-PMet nanostructures relies on the Nucleophilic Ring-Opening Polymerization (ROP) of Met-NCA, initiated by a PEG-amine macroinitiator.
The PISA Driving Force
-
Initiation: The primary amine of PEG-NH
attacks the C-5 carbonyl of the Met-NCA ring. -
Propagation: Loss of CO
generates a new nucleophilic amine, which attacks the next monomer. -
Self-Assembly: As the PMet chain grows, it becomes solvophobic in the reaction medium (typically DMF or DMSO) or aggregates due to inter-chain hydrogen bonding (secondary structure). This transition drives the in-situ formation of micelles or vesicles.
Diagram 1: Mechanism of NCA-PISA
Caption: Logical flow of NCA-mediated PISA. The transition from soluble chain to nanoparticle is driven by the growing hydrophobic PMet block.
Pre-Experimental Considerations
Reagent Purity (The "Achilles Heel" of NCAs)
NCA polymerizations are non-tolerant of moisture or protic impurities.
-
Met-NCA: Must be recrystallized and stored in a glovebox at -20°C.
-
Solvents (DMF/DMSO): Must be anhydrous (<50 ppm H
O). -
Glassware: Flame-dried under vacuum or baked at 120°C overnight.
Reagent Table
| Reagent | Role | Critical Specification |
| L-Methionine | Precursor | >99% purity |
| Triphosgene | Cyclization Agent | Handle in fume hood (toxic) |
| PEG-NH | Macroinitiator | PDI < 1.1, >95% amine functionalization |
| Anhydrous DMF | Solvent | Amine-free, H |
| Hydrogen Peroxide (30%) | Oxidant | For post-synthesis responsiveness test |
Experimental Protocols
Protocol A: Synthesis of Met-NCA Monomer
Note: This step requires a fume hood due to phosgene generation.
-
Suspension: Suspend L-Methionine (5.0 g, 33.5 mmol) in anhydrous THF (100 mL) in a 3-neck round-bottom flask under Argon flow.
-
Cyclization: Add Triphosgene (3.5 g, 11.8 mmol) (0.35 eq).
-
Reaction: Heat to 50°C. The suspension will clear as the NCA forms (approx. 2–4 hours).
-
Checkpoint: If the solution remains cloudy after 4 hours, add a catalytic amount of activated charcoal, filter, and proceed.
-
-
Precipitation: Concentrate the solution to ~20 mL under vacuum. Pour into excess cold hexane (-20°C) to precipitate the crude NCA.
-
Recrystallization (CRITICAL): Dissolve the crude solid in a minimal amount of Ethyl Acetate/THF (1:1) inside a glovebox. Layer with Hexane.[3] Let stand at -20°C to crystallize.
-
Yield: Target >70%. White needle-like crystals.
-
Validation: 1H NMR should show no broad peaks from polymeric impurities.
-
Protocol B: PISA of PEG-b-PMet
Target: PEG
-
Preparation: In a glovebox, weigh PEG
-NH (100 mg, 0.05 mmol) into a flame-dried vial. Dissolve in anhydrous DMF (2.0 mL). -
Monomer Addition: Dissolve Met-NCA (438 mg, 2.5 mmol, 50 eq) in anhydrous DMF (2.5 mL).
-
Initiation: Rapidly add the Met-NCA solution to the PEG-NH
solution. Seal the vial tightly. -
Polymerization: Stir at 25°C or 40°C.
-
Observation: The solution is initially clear.[4] Within 2–24 hours (depending on concentration), the solution will develop opalescence (turbidity) . This "Tyndall effect" confirms the formation of nanoparticles.
-
-
Completion: Allow to react for 48–72 hours to ensure full conversion.
-
Quenching: Expose to air (moisture terminates the chain ends).
-
Purification: Dialyze against deionized water (MWCO 3.5 kDa) for 3 days to remove unreacted monomer and exchange DMF. Lyophilize to obtain a white powder.
Protocol C: Redox-Triggered Disassembly
-
Dispersion: Resuspend PEG-b-PMet nanoparticles in PBS (pH 7.4) at 1 mg/mL.
-
Measurement (T0): Measure size via Dynamic Light Scattering (DLS).
-
Oxidation: Add H
O to a final concentration of 100 mM (simulating oxidative stress). -
Incubation: Incubate at 37°C.
-
Measurement (T-Final): Monitor DLS over 24 hours. The count rate (kcps) should drop drastically, and the correlation function should shift, indicating disassembly into soluble unimers.
Workflow & Characterization Logic
Diagram 2: Experimental Workflow
Caption: Complete workflow from monomer synthesis to redox-triggered drug release validation.
Characterization Benchmarks
| Technique | Expected Result (Self-Validating) |
| FT-IR | Disappearance of anhydride peaks (1790, 1850 cm |
| DLS | Monomodal distribution. Size typically 50–200 nm. PDI < 0.2. |
| TEM | Spheres (short PMet blocks) or Worms/Vesicles (long PMet blocks). |
| 1H NMR (D | Only PEG peak visible (PMet core is solid/silent). |
| 1H NMR (TFA-d) | Both PEG and PMet peaks visible (TFA dissolves the core). |
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Solution remains clear (No PISA) | 1. DP of PMet is too low.2. Solvent is too good for PMet. | 1. Increase monomer:initiator ratio.2. Add a co-solvent (e.g., 10% water) after polymerization to induce assembly. |
| Precipitation (Macroscopic) | 1. Concentration too high (>20%).2. Uncontrolled polymerization (water contamination). | 1. Dilute reaction to 10% solids.2. Re-dry solvent and recrystallize monomer. |
| Broad PDI (>0.3) | Slow initiation relative to propagation. | Ensure PEG-NH |
| No Redox Response | Incomplete oxidation or core is too crystalline. | Increase H |
References
-
Agut, W., et al. "Polymerization-Induced Self-Assembly of Polypeptide-Based Block Copolymers." Chemical Communications, 2010. Link
-
Deming, T. J. "Methodologies for preparation of synthetic polypeptides of specified functionality." Advanced Drug Delivery Reviews, 2016. Link
-
Kramer, J. R., & Deming, T. J. "General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 2010.[5] Link
-
Napoli, A., et al. "Oxidation-responsive polymeric vesicles." Nature Materials, 2004. Link
-
Sun, J., et al. "Redox-Responsive Micelles for Triggered Drug Delivery." Biomacromolecules, 2013. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methionine-Based pH and Oxidation Dual-Responsive Block Copolymer: Synthesis and Fabrication of Protein Nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Accelerated Synthesis of Polypeptides via Flow Chemistry
Executive Summary
The Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) is the premier method for synthesizing high-molecular-weight polypeptides.[1][2] However, traditional batch methods suffer from slow kinetics (24–72 hours), extreme sensitivity to moisture, and poor control over molecular weight distribution (
This guide details a Continuous Flow Protocol that utilizes LiHMDS-initiated polymerization under pressurized conditions. This system accelerates reaction times from days to minutes (<5 min), suppresses side reactions via closed-system moisture exclusion, and maintains narrow dispersity (
The Kinetic Bottleneck: Why Flow?
In classical batch NCA polymerization (Normal Amine Mechanism), the reaction is equilibrium-controlled. The release of CO₂ is a byproduct of the ring-opening event.
-
Batch Limitation: CO₂ bubbles form slowly, creating a heterogeneous mixture and effectively stalling the reaction equilibrium. Furthermore, "dead" zones in a flask allow moisture ingress, leading to chain termination.
-
The Flow Solution:
-
Pressurized System: By applying back-pressure (typically 40–100 psi), CO₂ remains solvated in the reaction medium. This prevents bubble formation (slug flow) and maintains a homogeneous single phase for consistent kinetics.
-
Flash Mixing: Micro-mixing ensures the initiator contacts monomers instantly, promoting simultaneous chain growth (living polymerization) rather than slow, staggered initiation.
-
Chemical Acceleration: The use of Lithium Hexamethyldisilazide (LiHMDS) as an initiator significantly accelerates the nucleophilic attack compared to primary amines.
-
Mechanistic Pathway
The polymerization follows a nucleophilic ring-opening mechanism.[3] In flow, we favor the Activated Monomer Mechanism (AMM) or fast nucleophilic attack depending on the initiator.
Diagram 1: Reaction Mechanism & Workflow
Caption: The LiHMDS-mediated pathway accelerates initiation. High system pressure keeps CO₂ solvated, preventing flow instability.
Experimental Protocol
4.1 Equipment & Reagents
Hardware:
-
Pumps: 2x High-pressure Syringe Pumps (e.g., Chemyx or Harvard Apparatus) or HPLC pumps (must be acid-resistant).
-
Reactor: PFA Tubing Coil (10 mL volume, 1.58 mm OD x 0.8 mm ID).
-
Mixer: PEEK T-Mixer or Static Micro-mixer.
-
Pressure Control: Back Pressure Regulator (BPR) set to 100 psi (6.9 bar) .
-
Connections: 1/4"-28 flat-bottom flangeless fittings (PEEK).
Reagents:
-
Monomer:
-Benzyl-L-glutamate NCA (BLG-NCA).[4] Note: Must be recrystallized 3x from THF/Hexane. -
Initiator: LiHMDS (1.0 M in THF).
-
Solvent: Anhydrous THF or DMF (Water content < 50 ppm).
4.2 Preparation of Stock Solutions
-
Solution A (Monomer): Dissolve BLG-NCA (1.0 g, 3.8 mmol) in anhydrous THF (10 mL). Final Concentration: 0.38 M. Keep under Argon.
-
Solution B (Initiator): Dilute LiHMDS in anhydrous THF to achieve the desired Monomer:Initiator (M:I) ratio. For a target Degree of Polymerization (DP) of 50, prepare a 7.6 mM solution.
4.3 Flow Reactor Setup
Ensure the system is completely dry. Flush with anhydrous THF for 20 minutes before starting.
Diagram 2: Flow Reactor Configuration
Caption: Schematic of the continuous flow setup. The BPR is critical for maintaining single-phase flow by suppressing CO₂ bubbles.
4.4 Execution Steps
-
Priming: Set BPR to 100 psi. Prime pumps with respective solvents to remove air.
-
Flow Rate Calculation: For a 10 mL reactor and a target residence time (
) of 5 minutes: Set Pump A (Monomer) to 1.0 mL/min and Pump B (Initiator) to 1.0 mL/min (1:1 mixing ratio). -
Steady State: Start flow. Discard the first 2 reactor volumes (20 mL) to reach steady state.
-
Collection: Collect the effluent into a vial containing a quench solution (e.g., 1N HCl in Methanol) to terminate the living chain ends immediately.
-
Precipitation: Pour the reaction mixture into excess cold diethyl ether to precipitate the polypeptide. Centrifuge and dry under vacuum.
Data Analysis & Validation
The following metrics validate the success of the flow protocol against batch standards.
| Parameter | Batch Method (Traditional) | Flow Method (This Protocol) |
| Reaction Time | 24 – 72 Hours | 2 – 5 Minutes |
| Temperature | Room Temp / 0°C | Room Temp |
| CO₂ Management | Open venting (slow) | Solvated (High Pressure) |
| Dispersity ( | 1.2 – 1.5 | 1.05 – 1.15 |
| Moisture Tolerance | Low (Glovebox required) | Moderate (Closed system) |
| Scalability | Limited (Exotherm/Viscosity) | Linear (Continuous) |
Validation Checkpoints:
-
FTIR: Monitor the disappearance of NCA anhydride peaks at 1785 cm⁻¹ and 1855 cm⁻¹ . In a successful flow run, these should be >99% absent in the effluent.
-
GPC/SEC: Analyze using DMF + 0.1M LiBr as eluent. Expect a monomodal peak. A bimodal peak indicates secondary structure aggregation (see Troubleshooting).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slug Flow (Bubbles) | CO₂ outgassing; Pressure too low. | Increase BPR pressure to 150 psi. Ensure solvent is degassed prior to loading. |
| High Dispersity ( | Poor mixing or moisture contamination. | Switch to a static mixer with higher internal shear. Dry solvent over molecular sieves (3Å). |
| Clogging | Polymer precipitation or "Gelation" via | Add 5% LiBr to the reaction solvent to disrupt hydrogen bonding. |
| Low Conversion | Impure Monomer. | Recrystallize NCA. Impurities (HCl, amines) terminate chains early. |
References
-
Baumgartner, R., et al. (2017). Cooperative Polymerization of N-Carboxyanhydrides. Journal of the American Chemical Society .[5] Link
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry . Link
-
Qian, Y., et al. (2025).[2][6][7] Efficient Preparation of Polypeptides through Accelerated Polymerization of N-Carboxyanhydrides in Continuous Flow. Chinese Journal of Polymer Science . Link[2][6]
-
Walsh, D. J., et al. (2025). Facile Glovebox-Free Strategy To Significantly Accelerate the Syntheses of Well-Defined Polypeptides. ResearchGate / Preprint . Link
Sources
Application Note: Handling, Storage, and Quality Control of Solid L-Methionine N-Carboxyanhydride (Met-NCA)
Abstract & Introduction
L-Methionine N-Carboxyanhydride (Met-NCA) is a critical intermediate in the synthesis of poly(L-methionine) and stimuli-responsive block copolypeptides used in drug delivery and tissue engineering. Like all
However, Met-NCA presents a unique challenge compared to other hydrophobic NCAs (e.g., Benzyl-L-Glutamate NCA): the presence of the thioether moiety makes it susceptible to oxidation (sulfoxide formation) in addition to the standard risks of hydrolysis and thermal polymerization.
This guide provides a rigorous, field-proven protocol for the handling and long-term storage of solid Met-NCA. It moves beyond standard "keep dry" advice to address the specific physical chemistry of the solid-state monomer.
The Chemistry of Instability
To handle Met-NCA effectively, one must understand the mechanisms that destroy it. The degradation is auto-catalytic; the product of the first degradation event (an amine) triggers the destruction of the remaining bulk material.
Primary Degradation Pathways
-
Hydrolysis (The Trigger): Trace moisture attacks the carbonyl at C-5, opening the ring to form N-carboxylic acid. This intermediate is unstable and decarboxylates to release CO₂ and free L-Methionine.
-
Amine-Initiated Polymerization (The Chain Reaction): The free amine group on the L-Methionine (or a trace impurity) attacks a neighboring NCA molecule. This initiates a chain growth polymerization, turning the white crystalline solid into a gummy, insoluble oligomer.
-
Oxidation (The Met-Specific Threat): The sulfur atom in the side chain can oxidize to methionine sulfoxide, changing the solubility and reactivity profile of the monomer.
Visualization of Degradation Logic
The following diagram illustrates why a single breach in protocol results in total batch loss.
Figure 1: The auto-catalytic degradation cycle of Met-NCA. Note that the generation of free amine creates a feedback loop that accelerates degradation exponentially.
Protocol: Purification for Storage
You cannot store impure Met-NCA. Residual HCl (from phosgenation) or unreacted methionine acts as a seed for degradation. While flash chromatography is popular for immediate use, recrystallization is the gold standard for long-term solid storage.
The "Ethyl Acetate/Hexane" Wash
-
Objective: Remove HCl and trace phosgene.
-
Standard: Purity > 99% by titration or NMR; Cl content < 0.05%.
Step-by-Step:
-
Dissolution: Dissolve crude Met-NCA in minimal dry Ethyl Acetate (EtOAc) inside a glovebox. (approx.[1][2][3][4][5][6][7][8] 1g/3mL).
-
Filtration: Pass through a 0.2 µm PTFE syringe filter to remove any insoluble poly-methionine (which appears as cloudiness).
-
Precipitation: Slowly add dry Hexanes (ratio 3:1 Hexane:EtOAc) with vigorous stirring. Met-NCA should crystallize as white needles.
-
Note: If it oils out, the temperature is too high or the solution is too concentrated. Cool to 4°C.
-
-
Washing: Filter the crystals and wash 3x with cold, dry Hexanes.
-
Drying (Critical): Dry under high vacuum (< 50 mTorr) for at least 4 hours.
-
Field Tip: "Dry" is not enough. You must remove solvent trapped in the crystal lattice. If the vacuum jumps when you isolate the pump, it is not dry.
-
Handling and Transfer Protocols
Handling solid Met-NCA requires a "Cold Chain" approach similar to handling RNA or unstable enzymes.
The Glovebox Rule
Never open a bulk container of Met-NCA outside an inert atmosphere (N₂ or Ar) glovebox.
-
Moisture Limit: < 0.5 ppm H₂O.
-
Oxygen Limit: < 5 ppm O₂ (to prevent sulfur oxidation).
Weighing Protocol
Static electricity is a major issue with dry NCA crystals, often causing them to "jump" onto the balance, attracting moisture later.
-
Use an anti-static gun (e.g., Zerostat) on the spatula and weigh boat inside the glovebox.
-
Weigh the exact amount needed.
-
Do not return unused powder from the weigh boat to the stock vial. This introduces cross-contamination.
Long-Term Storage Protocol
The goal is to arrest thermal motion and exclude all environmental factors.
Primary Containment
-
Vial: Scintillation vials with urea-lined caps are insufficient for long term. Use Schlenk tubes with Teflon taps or crimp-sealed glass vials with PTFE/Silicone septa.
-
Tape: Wrap the cap/glass junction with Parafilm or electrical tape to prevent loosening due to thermal contraction in the freezer.
Secondary Containment (The "Deming" Method)
Leading polymer labs utilize vacuum sealing for double protection.
-
Place the sealed primary vial inside a laminated vacuum bag (e.g., FoodSaver type).
-
Add a packet of color-indicating silica gel outside the vial but inside the bag.
-
Vacuum seal the bag.[1] This provides a moisture barrier and prevents condensation on the vial itself.
Temperature
-
Standard: -20°C (Freezer). Stable for 3-6 months.
-
Optimal: -80°C. Stable for 1+ years.
The Thaw Cycle (Crucial Failure Point)
Most degradation happens when taking the sample out of storage.
-
Remove the sealed bag/vial from the freezer.
-
Place it immediately into a desiccator or the glovebox antechamber.
-
WAIT. Allow the vial to reach room temperature (approx. 30-60 mins) before opening the secondary bag or the vial.
-
Reason: Opening a cold vial condenses atmospheric moisture instantly onto the crystals, hydrolyzing the top layer.
-
Quality Control (Self-Validating Systems)
Before using a stored batch, verify its integrity. Do not assume it is good because it was frozen.
Visual Inspection[1]
-
Pass: White, free-flowing crystals or needles.
-
Fail: Yellow discoloration, sticky clumps, or a "melted" appearance (indicating partial polymerization).
FTIR Analysis (Rapid Check)
Run a quick IR in a glovebox (ATR) or prepare a KBr pellet.
-
Key Signal: Look for the characteristic NCA doublet.
-
~1850 cm⁻¹ (C=O, anhydride symmetric stretch)
-
~1785 cm⁻¹ (C=O, anhydride asymmetric stretch)
-
-
Failure Signal: A broad peak around 1650 cm⁻¹ indicates Amide I bond formation (polymerization).
Solubility Test
-
Dissolve 10 mg in 1 mL of dry THF or DMF.
-
Pass: Solution is perfectly clear.
-
Fail: Solution is cloudy or has particulates (insoluble poly-methionine).
Quantitative Data Table
| Parameter | Specification | Method | Rejection Criteria |
| Appearance | White crystals | Visual | Yellowing or clumping |
| Melting Point | 104°C - 105°C | Capillary (sealed) | < 100°C or broad range (>2°C) |
| Solubility | Clear in THF/DMF | 10mg/mL test | Turbidity / Haze |
| IR Spectrum | 1850/1785 cm⁻¹ doublet | FTIR | Broad peak @ 1650 cm⁻¹ |
| Chloride Content | < 0.05% | Titration | > 0.1% (Will kill polymerization) |
Workflow Summary
The following diagram summarizes the lifecycle of the solid monomer from synthesis to use.
Figure 2: The "Cold Chain" workflow for Met-NCA. Note the critical thaw step before re-entering the QC/Usage phase.
References
-
Kricheldorf, H. R. (1987).[1]
-Aminoacid-N-Carboxyanhydrides and Related Heterocycles. Springer-Verlag. (The seminal text on NCA synthesis and characterization).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Deming, T. J. (1997). "Facile synthesis of high molecular weight polypeptides of defined architecture." Nature, 390, 386–389. (Establishes the importance of purity and transition metal initiators).
-
Kramer, J. R., & Deming, T. J. (2010).
-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672. (Modern purification standards). -
Hadley, S. W., et al. (2011). "Ammonium-Mediated Ring-Opening Polymerization of N-Carboxyanhydrides." Polymer Chemistry, 2, 2817. (Discusses the sensitivity of NCAs to amine impurities).
-
Sigma-Aldrich. (2023).[6] "Safety Data Sheet: L-Methionine N-carboxyanhydride." (For hazard identification regarding CO2 evolution).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression, purification and crystallization of l-methionine γ-lyase 2 from Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Preparation of poly(methionine) stock solutions for experiments
Application Note & Protocol
Part 1: Abstract & Core Directive
Poly(L-methionine) (PLM) is a hydrophobic poly(amino acid) distinct from its water-soluble monomer, L-methionine.[1] While the monomer dissolves readily in aqueous buffers, the polymer forms stable secondary structures (typically
This guide provides a definitive protocol for preparing high-quality PLM stock solutions. It prioritizes solubility retention and prevention of thioether oxidation —the two primary failure modes in PLM handling.
Part 2: Scientific Integrity & Logic (The "Why" Behind the Protocol)
The Solubility Paradox
Unlike charged poly(amino acids) like poly(lysine) or poly(glutamic acid), poly(methionine) possesses a non-polar thioether side chain.[1]
-
Mechanism: In aqueous solutions, the hydrophobic effect drives the side chains to cluster, excluding water. Simultaneously, the backbone maximizes intramolecular hydrogen bonding, often adopting a rigid
-helical conformation (or -sheet aggregates depending on molecular weight and processing).[1] -
Consequence: PLM is insoluble in water, PBS, and most physiological buffers.[1] It requires organic solvents or strong acids to disrupt these inter-chain forces.[1]
The Oxidation Trap
The thioether group (
-
Impact: Oxidation increases polarity, potentially altering the polymer's solubility and biological interaction profile (e.g., loss of fusogenic activity in drug delivery vectors).[1]
-
Solvent Risk: Dimethyl Sulfoxide (DMSO) is a standard solvent for hydrophobic peptides.[1] However, DMSO can act as an oxidizing agent, particularly in the presence of trace water or upon prolonged storage.[1]
-
Solution: We utilize anhydrous, high-grade DMSO for biological compatibility but mandate strict storage conditions (inert gas, low temperature) to kinetically trap the polymer in its reduced state.[1] For structural chemistry where biological compatibility is not required, Trifluoroacetic acid (TFA) or Chloroform (
) mixtures are preferred to stabilize the helical form.[1]
Part 3: Reagents & Equipment[1][2]
Essential Reagents
| Reagent | Grade | Purpose |
| Poly(L-methionine) | Research Grade (MW varies) | Target Polymer |
| DMSO | Anhydrous, | Primary Solvent (Bio-compatible) |
| TFA | HPLC Grade | Solvent (Structural/Chemical) |
| Chloroform | Anhydrous | Co-solvent (Helix stabilization) |
| Argon/Nitrogen Gas | High Purity | Prevention of oxidation |
Equipment
-
Glass Vials: Borosilicate glass with PTFE-lined caps (Avoid plastics that may leach plasticizers in DMSO/TFA).[1]
-
Sonicator: Bath sonicator (Probe sonicators may induce oxidative stress via cavitation).[1]
-
Desiccator: For equilibrating the polymer powder before weighing.[1]
Part 4: Experimental Protocols
Protocol A: Standard Preparation (DMSO-Based)
Best for: Cell culture, drug delivery applications, and general biophysics.[1]
-
Equilibration: Remove the Poly(L-methionine) bottle from the freezer (-20°C). Allow it to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric water, which accelerates degradation.[1]
-
Weighing: Weigh the desired amount of PLM powder into a sterile glass vial.
-
Solvent Addition: Add Anhydrous DMSO to the vial.
-
Dissolution:
-
Degassing (Critical): Gently bubble Argon or Nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Storage: Aliquot immediately into small volumes (avoid freeze-thaw cycles). Store at -20°C .
Protocol B: Structural Preparation (TFA/Chloroform)
Best for: Circular Dichroism (CD), NMR, or film casting.[1]
-
Solvent Preparation: Prepare a mixture of Chloroform:TFA (9:1 v/v) .
-
Dissolution: Add the solvent mixture to the weighed PLM powder.
-
Mixing: Vortex until fully dissolved. This usually occurs rapidly (<1 minute).[1]
-
Usage: Use immediately for structural characterization.[1]
Part 5: Quality Control & Troubleshooting
QC Metrics
| Test | Method | Acceptance Criteria |
| Visual Inspection | Direct Observation | Clear, colorless, particulate-free.[1] |
| Concentration | UV Absorbance (215 nm) | Peptide bond absorbance (Note: Met has low UV absorbance at 280nm compared to Trp/Tyr).[1] |
| Oxidation State | HPLC / Mass Spec | Presence of Met-Sulfoxide peak (+16 Da shift).[1] |
Troubleshooting Guide
-
Issue: Gelation or Precipitation upon dilution into buffer. [1]
-
Issue: Solution turns yellow over time.
Part 6: Visualization (Workflow Diagram)
Caption: Decision tree for Poly(L-methionine) stock preparation based on downstream application necessity.
Part 7: References
-
Sigma-Aldrich. Poly-L-methionine Product Information & Solubility Guidelines.[1] (General reference for poly(amino acid) handling). Link[1]
-
Gellman, S. H. (1998).[1] Foldamers: A Manifesto.[1] Accounts of Chemical Research, 31(4), 173-180.[1] (Discusses secondary structure stability in hydrophobic polymers). Link[1]
-
Schöneich, C. (2002).[1][7] Redox processes of methionine relevant to beta-amyloid oxidation and Alzheimer's disease.[1] Archives of Biochemistry and Biophysics, 397(2), 370-376.[1][7] (Mechanisms of methionine oxidation). Link
-
Kricheldorf, H. R. (1987).[1]
-Aminoacid-N-Carboxyanhydrides and Related Heterocycles. Springer-Verlag.[1] (Classic text on polymerization and properties of poly(amino acids)). Link[1] -
MedChemExpress. Peptide Solubility and Storage Guidelines. (Practical guide for hydrophobic peptide handling). Link
Sources
- 1. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20080064856A1 - Methods for reducing protein aggregation - Google Patents [patents.google.com]
- 4. Peripheral methionine residues impact flavin photoreduction and protonation in an engineered LOV-domain light sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Termination in NCA Polymerization
Status: Operational Agent: Senior Application Scientist Ticket ID: NCA-ROP-TERM-001 Subject: Troubleshooting Guide for Premature Chain Termination & Molecular Weight Control
Introduction
Welcome to the Technical Support Center. You are likely here because your polypeptide synthesis yielded lower-than-expected molecular weights (MW), broad dispersity (Ð), or multimodal distributions. In Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs), "premature termination" is rarely a random event; it is a chemical consequence of the competition between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) , or the presence of specific impurities.
This guide moves beyond basic recipes to the mechanistic root causes of termination, providing you with a self-validating protocol to restore control over your polymerization.
Module 1: The Diagnostics (Root Cause Analysis)
To prevent termination, you must understand how the chain "dies." In NCA polymerization, the propagating species is a nucleophilic primary amine.[1][2] If this amine is neutralized, protonated, or chemically modified, the chain terminates.
The Core Conflict: NAM vs. AMM [3][4][5]
-
NAM (Desired): The amine end-group attacks the NCA carbonyl (C-5), opening the ring and releasing CO₂. This leads to linear growth.[1][2]
-
AMM (Undesired): A base (or the amine chain end itself) deprotonates the NCA nitrogen. The resulting NCA anion acts as a nucleophile.[1][2] This pathway is faster but erratic, leading to chain transfer and termination events (e.g., formation of cyclic end-groups).
The "Death" Pathways
-
Solvent Attack: The amine chain end attacks the amide bond of the solvent (e.g., DMF or DMAc), resulting in a formyl-terminated (dead) chain.
-
Isocyanate Formation: Via the AMM, the NCA anion can rearrange into an isocyanato-carboxylate.[2] The propagating amine reacts with this isocyanate, forming a urea linkage that is non-nucleophilic (Dead).
-
Cyclization: For specific monomers (like Glutamate), the N-terminal amine can back-bite to form a pyroglutamate ring (Dead).
Figure 1: Mechanistic competition. The goal is to maximize the Green path (NAM) and suppress the Red path (AMM/Termination).
Module 2: The Purification Suite (Prevention)
90% of premature termination cases are caused by impurities (water, HCl, residual salts) in the monomer or solvent. Water is particularly dangerous as it can initiate chains (creating uncontrolled high MW species) or terminate them by hydrolyzing the NCA.
Table 1: Critical Purification Standards
| Component | The Enemy | Purification Protocol | Validation Check |
| NCA Monomer | HCl, H₂O, Salts | Recrystallization: Dissolve in minimal anhydrous THF. Layer with 3x volume of anhydrous Hexane (Glovebox/Schlenk). Let stand at -20°C. Sublimation: For volatile NCAs (e.g., Sarcosine), vacuum sublimation is superior. | ¹H NMR: Check for sharp peaks. Broad peaks indicate oligomerization. Chloride Test: Dissolve in HNO₃; add AgNO₃. Turbidity = HCl presence (Fail). |
| Solvent (DMF/THF) | Amines (Dimethylamine), H₂O | Drying: Stir over CaH₂ (24h), then vacuum distill onto activated molecular sieves (4Å). Scavenging: For DMF, purge with dry N₂ to remove volatile amines (decomposition products). | Karl Fischer: Water content must be < 10 ppm. Smell Test: Fishy smell in DMF = Dimethylamine (Fail). |
| Glassware | Surface Moisture | Baking: Oven dry at 120°C for >4 hours. Flame dry under vacuum immediately before use. | Vacuum Hold: Setup must hold < 0.1 mbar for 10 mins without fluctuation. |
Module 3: The Protocol (Execution)
To ensure "Living" polymerization, we must prioritize High Vacuum (HV) techniques to remove CO₂ (which can reversibly inhibit the amine end) and exclude moisture.
Method A: The High-Vacuum Schlenk Technique (Recommended)
This method is superior to simple nitrogen purging because it actively removes CO₂, driving the equilibrium toward propagation.
Step-by-Step Workflow:
-
Setup: Attach a Schlenk flask containing a magnetic stir bar to a dual-manifold vacuum/nitrogen line.
-
Monomer Addition: In a glovebox (or under rapid Ar flow), add the purified NCA monomer. Seal with a rubber septum.
-
Solvent Introduction: Syringe in the anhydrous solvent (DMF or DCM). Note: DCM promotes faster reaction rates (Cooperative Covalent Polymerization), reducing the time window for termination.
-
Initiator Addition: Add the initiator solution (e.g., Hexylamine or HMDS) via a gas-tight syringe.
-
The Degassing Cycle (Critical):
-
Freeze the solution (Liquid N₂).
-
Apply dynamic vacuum to remove headspace gases.
-
Thaw under static vacuum.
-
Repeat 3x.
-
-
Polymerization: Stir at 0°C to 20°C. Lower temperatures suppress side reactions (termination) more than they suppress propagation.
-
CO₂ Management: Periodically apply a brief vacuum (if solvent vapor pressure permits) to remove evolved CO₂.
Figure 2: Operational workflow emphasizing gas removal to prevent equilibrium stalling.
Module 4: Troubleshooting & FAQ
Q1: My polymerization solution turned cloudy/precipitated early.
-
Diagnosis: The polymer is insoluble in the solvent, or you have hit a "beta-sheet" formation limit (common in Valine/Isoleucine NCAs).
-
Fix: Switch to a helix-promoting solvent (DCM or Chloroform) or add a disruptive salt (LiCl) to break hydrogen bonds. If the precipitate is crystalline, it might be the NCA itself (failed initiation).
Q2: I targeted a DP of 100, but GPC shows a DP of 40.
-
Diagnosis: "Dead" chains. The initiator efficiency was <100%, or water initiated new chains (lowering the effective [M]/[I] ratio).
-
Fix:
-
Check monomer purity (chloride test).
-
Use HMDS (Hexamethyldisilazane) as an initiator.[6] It is less sensitive to impurities and ensures a 1:1 initiation via a silylamine mechanism.
-
Q3: The molecular weight distribution (PDI) is broad (>1.3).
-
Diagnosis: Slow initiation relative to propagation, or AMM side reactions.
-
Fix:
-
Switch Initiator: Use a transition metal catalyst (e.g., Cobalt or Nickel amido-amidate complexes) which enforces a living mechanism by coordinating the active end.
-
Lower Temperature: Run the reaction at 0°C. This slows down the AMM (high activation energy) more than the NAM.
-
Q4: Can I use "open vessel" conditions?
-
Diagnosis: Only if using specific fast-initiating systems like LiHMDS or Cooperative Covalent Polymerization (CCP) in DCM.
-
Warning: For standard amine initiators, open vessels allow moisture ingress, guaranteeing premature termination.
References
-
Hadjichristidis, N., et al. (2009). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. Macromolecules. Link
-
Deming, T. J. (1997).[7] Facile synthesis of block copolypeptides of defined architecture. Nature. Link
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. Link
-
Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. Link
-
Vacogne, C. D., & Schlaad, H. (2019).[4] Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Communications Chemistry. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low molecular weight in poly(methionine) synthesis
Topic: Troubleshooting Low Molecular Weight in Poly(methionine) Synthesis Role: Senior Application Scientist Audience: Drug Development & Polymer Chemistry Professionals
Introduction: The "Die-Out" Phenomenon
Achieving high molecular weight (MW) poly(methionine) (PMet) is notoriously difficult due to a convergence of chemical instability and physical aggregation. Unlike soluble polypeptides (e.g., Poly-L-Lysine), PMet rapidly forms stable antiparallel
If your reaction yields oligomers (2–5 kDa) instead of the targeted polymers (>20 kDa), you are likely encountering one of two failure modes:
-
Chemical Termination: Impurities in the Met-NCA monomer (specifically HCl or water) are killing the active chain ends.
-
Physical Termination: The growing polymer chain precipitates out of solution before reaching the target length, trapping the active site.
This guide isolates these variables using a "Process of Elimination" workflow.
Module 1: Monomer Quality (The Foundation)
Problem: The reaction stalls immediately or yields broad, low-MW distributions. Root Cause: Impure Methionine-N-carboxyanhydride (Met-NCA).
Met-NCA is highly sensitive to hydrolysis and dimerization. Even 98% purity is often insufficient for high MW; you need >99.5% purity. Residual acid (HCl) from the Fuchs-Farthing synthesis protonates the amine initiator, effectively "poisoning" the reaction before it starts.
Troubleshooting Protocol: The "Cloud Point" Purity Check
| Diagnostic Step | Observation | Diagnosis | Action |
| Visual Inspection | Monomer is sticky or off-white. | Hydrolysis/Oligomerization. | Discard. Recrystallize fresh batch. |
| Solubility Test | Dissolve 100mg NCA in 1mL dry THF. | Cloudy solution. | Polymer contamination. |
| Chloride Test | Dissolve NCA in water; add AgNO3. | White precipitate. | Residual HCl.[1] |
Corrective Workflow: Met-NCA Recrystallization
Standard recrystallization (THF/Hexane) is often insufficient for Met-NCA due to its thioether side chain.
-
Dissolution: Dissolve crude Met-NCA in minimal Ethyl Acetate (EtOAc) at room temperature.
-
Filtration: Filter through a 0.2
m PTFE syringe filter (glovebox) to remove any pre-formed polymer. -
Precipitation: Layer dry Hexanes (1:3 v/v ratio) on top. Do not stir.
-
Crystallization: Store at -20°C for 24 hours. White needles indicate high purity.
-
Drying: Vacuum dry for <2 hours. Warning: Over-drying can induce ring-opening.
Module 2: The Solubility Trap (Physical Termination)
Problem: The reaction mixture turns cloudy or gels, and MW plateaus.
Root Cause:
As the PMet chain grows, the hydrophobic thioether side chains and the peptide backbone align into rigid
The Solvent Hierarchy
| Solvent | Solubility of PMet | Risk of Side Reactions | Recommendation |
| THF | Poor (Precipitates < 10-mer) | Low | Avoid for high MW. |
| DMF | Moderate (Aggregates) | High (Amine impurities) | Use only if distilled over CaH2. |
| DMSO | Good (Breaks | Moderate | Recommended for high MW. |
| DCM | Poor | Low | Avoid. |
Corrective Workflow: Breaking the -Sheet
If you observe precipitation:
-
Switch Solvent: Perform polymerization in DMSO or a DMF/DMSO (1:1) mixture. DMSO disrupts hydrogen bonding, keeping the chain extended and soluble.
-
High-Vacuum Techniques: Use high-vacuum lines (
Torr) to remove CO2. Dissolved CO2 can react with the amine terminus to form a carbamate, temporarily "sleeping" the chain.
Module 3: Reaction Kinetics & Initiators
Problem: Theoretical MW (
Primary amines (e.g., hexylamine) can act as bases rather than nucleophiles, deprotonating the NCA and causing uncontrolled initiation (AMM). This leads to unpredictable MW and high Polydispersity Index (PDI).
Decision Logic: Initiator Selection
Figure 1: Selection strategy for initiators. Transition metal catalysts (Deming method) suppress side reactions common in high-MW synthesis.
Protocol: Transition Metal Initiation (Cobalt)
Reference: Deming, T. J.[2] (Nature, 1997).
-
Catalyst: Use
. -
Mechanism: The metal forms a stable metallacycle with the NCA, preventing AMM and ensuring 1:1 propagation.
-
Result: This method allows PMet synthesis up to 200-mers without termination, provided the solvent (DMF/DMSO) maintains solubility.
Module 4: Post-Polymerization Analysis (The "Fake" Low MW)
Problem: You synthesized the polymer, but GPC shows a low MW peak. Root Cause: Column Adsorption or Aggregation.
PMet is "sticky." In standard GPC solvents (pure DMF or THF), it adsorbs to the stationary phase (appearing as low MW/late elution) or aggregates (appearing as multimodal).
GPC Configuration Requirements
| Component | Requirement | Reason |
| Solvent | DMF | Good solvency for protected polypeptide. |
| Additive | 0.1 M LiBr (Lithium Bromide) | CRITICAL. Screens dipole interactions; prevents column adsorption. |
| Temperature | 50°C - 60°C | Increases solubility; reduces viscosity. |
| Standards | PMMA (Polymethylmethacrylate) | Closer hydrodynamic volume to polypeptides than Polystyrene. |
Validation Experiment: Run your sample in DMF without LiBr, then with LiBr.
-
Without LiBr: Peak elutes late (looks like small molecule).
-
With LiBr: Peak shifts to earlier retention time (Real MW).
Summary Checklist for High MW PMet
-
Purity: Is the Met-NCA recrystallized from EtOAc/Hexane and free of Cl-?
-
Solvent: Are you using DMSO or DMF to prevent
-sheet precipitation? -
Initiator: Are you using a transition metal catalyst (preferred) or a high-vacuum amine line?
-
Analysis: Does your GPC eluent contain 0.1 M LiBr?
References
-
Deming, T. J. (1997).[3] Facile synthesis of high molecular weight polypeptides of defined architecture. Nature. Link
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of alpha-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules. Link
-
Hadjichristidis, N., et al. (2009). Complex Macromolecular Architectures by Synthesis of Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. Chemical Reviews. Link
-
Agilent Technologies. (2015). Analysis of Polymers by GPC/SEC: Polar Solvents and LiBr. Link
Sources
Side reactions in methionine NCA polymerization and their prevention
Technical Support Center: Methionine NCA Polymerization
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs
Introduction: The "Sulfur Challenge" in NCA Polymerization
Welcome to the Technical Support Center for Poly(L-methionine) synthesis. While the Ring-Opening Polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful tool for creating biomimetic polypeptides, L-Methionine NCA (Met-NCA) introduces a unique variable: the thioether side chain.
This guide addresses the dual challenge of controlling the general NCA "living" character while preventing sulfur-specific side reactions (oxidation and alkylation) that compromise material integrity.
Module 1: Monomer Quality & Storage (The Foundation)
Q1: My Met-NCA monomer has a slight odor and a depressed melting point. Can I still use it? Status: CRITICAL STOP. Diagnosis: The "rotten cabbage" odor typically indicates hydrolysis of the NCA back to methionine and release of sulfurous byproducts, or the presence of residual acid chlorides. A depressed melting point (< 95°C for Met-NCA) confirms significant impurity. Root Cause: Met-NCA is highly susceptible to moisture-induced ring opening (hydrolysis) and subsequent autocatalytic degradation by the generated acid (HCl). Solution: You must recrystallize.[1] Impurities like HCl and isocyanates act as chain terminators.
Protocol: Recrystallization of Met-NCA
-
Dissolution: Dissolve crude Met-NCA in a minimal amount of anhydrous Ethyl Acetate (EtOAc) or THF under an inert atmosphere (N₂ or Ar). Note: Avoid temperatures above 40°C to prevent thermal degradation.
-
Filtration: Filter the solution through a dry celite pad or 0.2 µm PTFE filter to remove insoluble polymerized material.
-
Precipitation: Slowly add the filtrate to a vigorously stirred volume of dry n-Pentane or n-Hexane (ratio 1:5 solvent:antisolvent) at -20°C.
-
Collection: Collect crystals via Schlenk filtration. Wash with cold pentane.
-
Drying: Dry under high vacuum (< 0.1 mbar) for 4 hours. Store at -20°C in a glovebox.
Module 2: Polymerization Reaction Control
Q2: I am observing bimodal molecular weight distributions. Is the thioether interfering? Status: WARNING. Diagnosis: Bimodality usually indicates two competing initiation mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) . While the thioether itself is likely not the culprit here, the basicity of your initiator is. Mechanism:
-
NAM (Desired): Nucleophilic attack of the amine on the NCA C-5 carbonyl.
-
AMM (Undesired): Deprotonation of the NCA N-H group by a base (or the initiator acting as a base), creating a nucleophilic NCA anion that attacks another monomer.[2] This leads to faster, uncontrolled propagation and "dead" chain ends.
Visualizing the Conflict:
Figure 1: Pathway divergence in NCA polymerization. High basicity promotes the Activated Monomer Mechanism (AMM), leading to loss of control.
Corrective Action:
-
Switch Initiator: Use primary amines with lower basicity or transition metal initiators (e.g., Cobalt or Nickel complexes) which enforce a coordination-insertion mechanism.
-
Use Hydrochloride Salts: Initiating with amine-hydrochloride salts (R-NH₂·HCl) suppresses the AMM by buffering the pH, ensuring only the nucleophilic amine is active.
Module 3: Methionine-Specific Side Reactions
Q3: My Poly(L-methionine) is water-soluble. Shouldn't it be hydrophobic? Status: FAILURE. Diagnosis: Pure Poly(L-methionine) is hydrophobic and insoluble in water. Water solubility indicates extensive oxidation of the pendant thioether (-S-) to the sulfoxide (-S(=O)-) or sulfone (-S(=O)₂-) forms. Side Reaction: Methionine Oxidation. The thioether is highly sensitive to atmospheric oxygen, especially in solution. Prevention Protocol:
-
Degassing: Freeze-pump-thaw all solvents (DMF/DMSO) at least 3 times. Sparging with N₂ is often insufficient for sensitive NCA polymerizations.
-
Atmosphere: Conduct all reactions in a glovebox or under a positive pressure of high-purity Argon.
-
Post-Polymerization: Avoid precipitating into ether containing peroxides. Use peroxide-free ether or methanol.
Q4: Can the thioether group cause chain termination? Status: MONITOR. Analysis: Unlike cysteine (thiol), the methionine thioether is less nucleophilic and generally does not cause "backbiting" termination during the polymerization itself. However, it can undergo alkylation if electrophilic impurities (like alkyl halides) are present, forming stable sulfonium salts. Impact: This changes the solubility and charge of the polymer but rarely stops the chain growth unless the alkylation physically blocks the active chain end.
Module 4: Characterization & Validation
Q5: How do I prove my polymer is not oxidized? Method: Nuclear Magnetic Resonance (NMR). FTIR is insufficient to distinguish small amounts of sulfoxide. Validation Protocol:
-
Solvent: Dissolve polymer in TFA-d (Trifluoroacetic acid-d) or HFIP-d.
-
13C NMR Target: Look for the ε-carbon (methyl group on sulfur).
-
Native Met: ~15.0 ppm.[3]
-
Met-Sulfoxide (MetO): Shifted downfield to ~38.0 ppm (approx +23 ppm shift).
-
-
1H NMR Target:
-
Native S-CH3: Singlet at ~2.1 ppm.
-
Oxidized S(O)-CH3: Singlet at ~2.7 ppm.
-
Summary Data Table: Key Impurities & Signals
| Impurity / Side Reaction | Source | Detection Method | Key Signal |
| Methionine Sulfoxide | Oxidation (Air/Peroxides) | 1H NMR | Methyl peak shift: 2.1 ppm |
| Isocyanate End-Cap | Termination (Rearrangement) | FTIR | Peak at ~2250 cm⁻¹ |
| Formyl End Group | Termination (DMF reaction) | MALDI-TOF / NMR | Formyl proton at ~8.0 ppm |
| Cyclic Dimer | Backbiting (AMM) | GPC / MALDI | Low MW peak, specific mass match |
Troubleshooting Workflow
Use this logic flow to diagnose polymerization failures.
Figure 2: Diagnostic workflow for Met-NCA polymerization failures.
References
-
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials. Link
-
Hadjichristidis, N., et al. (2009). Complex Macromolecular Architectures: Synthesis, Characterization, and Self-Assembly. Wiley. Link
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules. Link
Sources
- 1. EP0015668A1 - Digestible polyamino acids, method for preparing them and food fortified with the digestible polyamino acids - Google Patents [patents.google.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. CN114166964A - A kind of rapid detection method of methionine sulfoxide imide - Google Patents [patents.google.com]
Technical Support Center: Managing Methionine Oxidation in Peptide Synthesis
Status: Operational Role: Senior Application Scientist Topic: Methionine (Met) Side-Chain Oxidation: Prevention, Diagnosis, and Rescue
Executive Summary: The Chemistry of the Problem
Methionine (Met) is unique among amino acids due to its thioether side chain.[1] Unlike the thiol in Cysteine, the Met thioether is not protected during standard Fmoc SPPS. Consequently, it acts as a "soft" nucleophile throughout the synthesis and, most critically, during the final cleavage step.
The Mechanism of Failure:
During TFA cleavage, the reaction environment generates electrophilic species (e.g., tert-butyl cations from protecting groups). While scavengers usually trap these, the presence of dissolved oxygen or specific oxidants can convert the Met sulfide (
This guide provides the protocols to Prevent oxidation via scavenger cocktails and Rescue oxidized peptides via chemical reduction.
Diagnostic Hub: Identifying the Issue
Q: My mass spectrum shows a split peak with a +16 Da shoulder. Is this oxidation?
A: Yes, this is the hallmark of Methionine Sulfoxide (Met(O)).
-
Mass Shift: +16 Da (Oxygen insertion).[2]
-
HPLC Profile: Met(O) is more polar than native Met. You will see the impurity elute earlier (smaller retention time) than the main peak on a C18 column.
-
Severity: If you see +32 Da, you have formed the Sulfone. This is irreversible chemically; the peptide must be re-synthesized.
Q: I used standard cleavage (95% TFA / 2.5% TIS / 2.5% H2O). Why did my Met oxidize?
A: This cocktail (Reagent B equivalent) lacks strong sulfur-based scavengers. TIS (Triisopropylsilane) is a hydride donor but is often insufficient to protect Met from reactive oxygen species (ROS) or high concentrations of tert-butyl cations. You require a "soft" nucleophile scavenger like Thioanisole or EDT.
Prevention: The Art of the Cleavage Cocktail
The choice of cleavage cocktail is the single most critical factor in preserving Methionine.
Standard Protocol: Reagent K (The Workhorse)
Best for: Peptides containing Met, Cys, Trp, or Tyr.[3]
Mechanism: Thioanisole accelerates the removal of protecting groups (push-pull mechanism) and acts as a sink for oxidants. EDT keeps Cys reduced and assists in scavenging.[4]
| Component | Volume (for 10 mL) | Function |
| TFA | 8.25 mL | Cleavage/Deprotection |
| Phenol | 0.5 g (liquefied) | Scavenges Tyr/Trp cations |
| Water | 0.5 mL | Hydrolyzes side-chain esters |
| Thioanisole | 0.5 mL | Critical: Protects Met |
| EDT (1,2-Ethanedithiol) | 0.25 mL | Critical: Keeps environment reducing |
Protocol:
-
Chill the cocktail to 0°C before adding to the resin (exothermic reactions accelerate oxidation).
-
Cleave for 2–3 hours at room temperature under Nitrogen atmosphere .
-
Precipitate in cold diethyl ether.
Advanced Protocol: Reagent H (The "Met-Protector")
Best for: Peptides with multiple Met residues or history of oxidation issues.
Mechanism: This cocktail contains Ammonium Iodide (NH
| Component | Composition (w/w) |
| TFA | 81% |
| Phenol | 5% |
| Thioanisole | 5% |
| EDT | 2.5% |
| Water | 3% |
| DMS (Dimethyl Sulfide) | 2% |
| NH | 1.5% |
Warning: NH
Visualizing the Decision Process
Figure 1: Decision tree for selecting the appropriate TFA cleavage cocktail based on peptide composition.
Rescue Protocols: Reversing Oxidation (Post-Synthesis)
If you detect Met(O) (+16 Da) after cleavage, do not discard the peptide. You can chemically reduce it back to native Met.[4]
Method A: The "Chemical Sledgehammer" (TMSBr)
High efficiency, fast (15-60 min).
Reagents:
-
EDT (optional, but recommended)
Protocol:
-
Dissolve the crude oxidized peptide in TFA (1 mg peptide / 100 µL TFA).
-
Add 1M TMSBr in thioanisole (add 10 equivalents relative to peptide).
-
Add EDT (20 equivalents).
-
Stir at 0°C for 60 minutes.
-
Precipitate with cold ether.[3]
-
Note: This method effectively deoxygenates the sulfoxide via a bromonium intermediate.
Method B: The "Gentle Fix" (NH
I / DMS)
Milder, slower, compatible with more sensitive modifications.
Protocol:
-
Dissolve peptide in TFA.
-
Add DMS (Dimethyl Sulfide) and NH
I (Ammonium Iodide).[1][5]-
Ratio: Peptide : DMS : NH
I (1 : 20 : 10 equivalents).
-
-
Stir at Room Temperature for 2–4 hours.
-
Quench by pouring into water; reduce liberated Iodine with solid Ascorbic Acid until the solution goes from brown to clear.
Pro-Tip: The "Met(O) Building Block" Strategy
For "difficult" peptides (hydrophobic/aggregating) or those with extremely high oxidation susceptibility, use the oxidation to your advantage.
The Strategy:
-
Synthesis: Instead of Fmoc-Met-OH, use Fmoc-Met(O)-OH (Methionine Sulfoxide) as the building block.
-
Why? Met(O) is more polar, disrupting beta-sheet aggregation during synthesis (acting like a pseudoproline). It is also immune to alkylation by carbocations.
-
-
Cleavage: Cleave normally (Reagent K). The product will be 100% Met(O).
-
Reduction: Perform a global reduction (Method B above) on the crude peptide to convert all Met(O) -> Met.
Data Comparison: Met vs. Met(O) Synthesis
| Feature | Standard Met Synthesis | Met(O) Strategy |
| Solubility on Resin | Low (Aggregates) | High (Polar Sulfoxide) |
| Purity (Crude) | Variable (Mix of Met/Met(O)) | High (Single Met(O) species) |
| Post-Cleavage Step | None (ideally) | Required (Reduction) |
| Overall Yield | Lower (due to purification loss) | Higher (better synthesis quality) |
Visualizing the Reduction Mechanism
Figure 2: Mechanism of chemical reduction. The reducing agent (TMSBr or NH4I) activates the sulfoxide oxygen, which is then transferred to the scavenger (DMS/Thioanisole), restoring the native Methionine.
References
-
Hackenberger, C. P. R. (2006). "The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S." ChemBioChem, 7(11), 1676-1679.
-
Huang, H., & Rabenstein, D. L. (1999).[4] "A cleavage cocktail for methionine-containing peptides."[1][3][4][7][8][10] Journal of Peptide Research, 53(5), 548-553.[4]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990).[4][7] "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[4][9][7][8][10] International Journal of Peptide and Protein Research, 36(3), 255-266.[7]
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.
Sources
- 1. biotage.com [biotage.com]
- 2. polypeptide.com [polypeptide.com]
- 3. peptide.com [peptide.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Methionine Sulfoxide (MetO) Formation
Current Status: Operational Topic: MetO Reversion in Polypeptides & Biologics Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive & Executive Summary
The Problem: Methionine oxidation (+16 Da mass shift) is a pervasive heterogeneity in protein therapeutics and peptide synthesis. It creates two diastereomers, Met-S-(O) and Met-R-(O) .[1][2] The Solution: Reversion strategies depend entirely on your substrate's integrity requirements.
-
Intact Proteins (mAbs, Enzymes): Must use Enzymatic Reversion (MsrA/MsrB) to preserve secondary/tertiary structure.
-
Synthetic Peptides/Digests: Can utilize Chemical Reduction (e.g., N-methylmercaptoacetamide), which is faster but harsher.
This guide provides validated protocols for both streams and troubleshooting for common failure modes (e.g., "50% stalled reversion").
Module A: Enzymatic Reversion (Intact Proteins)
Context: You have a monoclonal antibody or enzyme that has lost potency due to oxidation. You need to restore activity without denaturing the protein.
The Mechanism: Stereospecific Repair
Chemical oxidation (e.g., peroxide stress, shelf aging) produces a racemic mixture (50:50) of S-MetO and R-MetO.
-
MsrA: Specifically reduces the S-epimer.
-
MsrB: Specifically reduces the R-epimer.
-
Critical Failure Point: Using only MsrA (common in commercial kits) on a chemically oxidized sample will leave 50% of the oxidation (the R-form) untouched.
Workflow Diagram: The Msr Catalytic Cycle
Figure 1: The Enzymatic Repair Cycle. Msr enzymes transfer electrons to the MetO substrate, becoming oxidized themselves.[2][3] They must be constantly regenerated by a reducing agent (DTT in vitro or Thioredoxin in vivo) to continue the cycle.
Standard Operating Protocol (SOP-01): Dual-Enzyme Repair
Reagents:
-
Recombinant MsrA and MsrB (or specific bacterial extracts).
-
Reaction Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl.
-
Reducing Agent: 10 mM DTT (Dithiothreitol).
Step-by-Step:
-
Preparation: Dilute the oxidized target protein to 1 mg/mL in Reaction Buffer.
-
Enzyme Addition: Add MsrA and MsrB at a 1:50 (enzyme:substrate) molar ratio.
-
Note: If using a commercial kit with only MsrA, expect maximum 50% recovery.
-
-
Activation: Add DTT to a final concentration of 10-20 mM.
-
Why? The enzymes oxidize after a single turnover. DTT recycles them.
-
-
Incubation: Incubate at 37°C for 2–4 hours.
-
Quenching: Remove enzymes/DTT via size-exclusion chromatography (SEC) or dialysis before activity assays.
Troubleshooting Guide: Enzymatic Reversion
| Issue | Probable Cause | Corrective Action |
| Incomplete Reversion (~50% remaining) | Stereoselectivity Trap: You likely used only MsrA on a chemically oxidized sample (racemic mixture). | Add MsrB to the reaction. MsrA only targets the S-epimer; MsrB targets the R-epimer [1].[4] |
| No Activity Detected | Inhibitor Presence: DMSO is a competitive inhibitor of MsrA and non-competitive inhibitor of MsrB2 [2].[1][5] | Ensure DMSO concentration is <0.1%. If your protein stock is in DMSO, dialyze before reaction. |
| Protein Precipitation | Reducing Agent Stress: High DTT concentrations can reduce structural disulfides in your target protein (e.g., IgG hinges). | Switch to the Thioredoxin/Thioredoxin Reductase/NADPH system (biological recycling) instead of DTT to avoid off-target reduction [3]. |
| "Ghost" Oxidation | Artifactual Oxidation: The reversion worked, but the sample re-oxidized in the Mass Spec source. | Use lower ionization voltages and add free methionine to the LC mobile phase as a scavenger. |
Module B: Chemical Reduction (Peptides & Analysis)
Context: You are performing peptide mapping or synthesizing a peptide. The harsh conditions required for chemical reversion are acceptable because tertiary structure is not a concern.
Comparative Analysis of Chemical Agents
| Agent | Specificity | Speed | Risk Profile | Best For |
| N-Methylmercaptoacetamide (MMA) | High | Moderate (12-24h) | Low (Mild odor, less scrambling) | Synthetic Peptides (Gold Standard) [4] |
| Dimethyl Sulfide (DMS) + NH₄I | Moderate | Slow | High (Corrosive, requires acid) | Cleavage from resin |
| Mercaptoethanol | Low | Slow | High (Disulfide scrambling) | General reduction (Not recommended for MetO) |
Standard Operating Protocol (SOP-02): MMA Reduction
Reference: H. Yajima et al. / Aapptec Tech Bulletin [4]
Reagents:
-
N-Methylmercaptoacetamide (MMA).[6]
-
Solvent: 10% Aqueous Acetic Acid (degassed).
Step-by-Step:
-
Dissolution: Dissolve peptide (1 mg) in 200 µL of 10% acetic acid.
-
Reagent Addition: Add 2–10 mg of MMA.
-
Reaction: Purge headspace with Nitrogen/Argon. Seal tight.
-
Incubation: Incubate at 37°C for 12–24 hours.
-
Monitoring: Check via HPLC. The MetO peak (hydrophilic, earlier retention) should shift to the Met peak (hydrophobic, later retention).
Module C: Analytical Verification (Did it work?)
Technique: LC-MS/MS Peptide Mapping.
The Signal:
-
Oxidized: Mass = M + 15.9994 Da.
-
Reduced: Mass = M (Native).
-
Chromatography: MetO is more polar. In Reverse Phase (C18), the oxidized peptide elutes earlier than the reduced peptide.
Decision Logic for Method Selection
Figure 2: Decision Tree. Select the method based on the structural sensitivity of your analyte.
References
-
Weissbach, H., et al. (2002).[4] "Peptide methionine sulfoxide reductase: structure, mechanism, and role in protecting against oxidative stress."[7] Archives of Biochemistry and Biophysics.
-
Lee, B.C., et al. (2009). "Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide." BMB Reports.
-
Tarrago, L., et al. (2009). "Methionine sulfoxide reductases: regulation and adaptation to oxidative stress."[3][4] Biochimica et Biophysica Acta.
-
Aapptec Technical Support. "Bulletin 1153: Post Cleavage Reduction of Met(O)." Aapptec.[6]
-
Ghesquière, B., et al. (2011). "Methionine oxidation in the era of proteomics." Proteomics.
Sources
- 1. bmbreports.org [bmbreports.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Purification of methionine NCA monomer by recrystallization
The Technical Support Center for Methionine NCA Purification is now active.[1]
Introduction: The "Hidden" Complexity of Met-NCA
Purifying L-Methionine NCA is significantly more challenging than standard NCAs (like BLG-NCA or Lys-NCA) due to the thioether side chain . This moiety introduces two critical failure modes distinct from other amino acids:[1]
-
Oxidative Instability: The sulfur atom is prone to oxidation, forming sulfoxides (Met(O)-NCA), which terminate chain propagation during Ring-Opening Polymerization (ROP).[1]
-
Solubility & Oiling Out: Met-NCA has a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, especially if the anti-solvent is added too quickly.[1]
This guide provides a rigorous, self-validating protocol to navigate these risks.
Standard Operating Procedure (SOP)
Objective: Obtain high-purity (>99%), crystalline L-Methionine NCA suitable for high-molecular-weight ROP.
The Solvent System
While THF/Hexane is common for many NCAs, Ethyl Acetate (EtOAc) / Hexane is the preferred system for Methionine NCA due to better separation of chloride impurities and reduced risk of peroxide contamination associated with ethers.[1]
The Workflow
Figure 1: Optimized workflow for Methionine NCA recrystallization.
Detailed Protocol Steps
-
Dissolution: Dissolve crude Met-NCA in the minimum amount of anhydrous Ethyl Acetate (EtOAc) at 35–40°C.
-
Critical: Do not exceed 45°C. Met-NCA is thermally unstable.[1]
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter (or Schlenk frit) into a dry Schlenk flask to remove unreacted amino acid or amine-HCl salts.
-
Crystallization (The "Cloud Point" Method):
-
Isolation: Filter the resulting crystals inside a glovebox or under a strong stream of Nitrogen.
-
Wash: Wash the cake 3x with cold anhydrous Hexane.
-
Drying: Dry under high vacuum for 2–4 hours.
Troubleshooting Center
Direct solutions to the most common failure modes.
Issue 1: The Product "Oiled Out" (Liquid Phase Separation)
Instead of crystals, you see a sticky oil at the bottom of the flask.[1]
-
Cause:
-
Corrective Action:
-
Re-dissolve the oil by gently warming the flask (add a small amount of EtOAc if needed) until the solution is clear.
-
Add Hexane very slowly only until the first sign of turbidity.
-
Scratch the glass with a spatula or add a seed crystal.
-
Cool slowly: Room Temp
Fridge (4°C) Freezer (-20°C).
-
Issue 2: Polymerization Fails (Low MW or No Reaction)
The monomer looks white, but ROP yields only oligomers.
-
Cause: Invisible impurities, specifically Chloride ions (terminates chain) or Water (hydrolyzes NCA).[1]
-
Diagnostic Test (Self-Validating):
-
Corrective Action: Wash the EtOAc solution with cold 0.5% NaHCO₃ (aq) extremely quickly (<30 seconds) and dry over MgSO₄ before the crystallization step. Note: This is risky due to hydrolysis but effective for removing acid chlorides.[1]
Issue 3: Yellow Discoloration
-
Cause: Amine impurities or oxidation (sulfoxides).[1]
-
Corrective Action: Recrystallize again. If yellow persists, add activated charcoal to the EtOAc solution during the dissolution step, stir for 5 mins, and filter before adding Hexane.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing purification failures.
Data & Specifications
Reference Data for Quality Control
| Parameter | Specification | Validation Method |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | Note: Often decomposes.[1][2] Look for sharp transition if crystalline.[1] | Melting Point Apparatus |
| FTIR (Carbonyls) | Doublet at 1850 cm⁻¹ and 1785 cm⁻¹ | ATR-FTIR (Solid state) |
| FTIR (Impurity) | Absence of broad peak at 3300–3500 cm⁻¹ (OH/NH) | ATR-FTIR |
| 1H NMR | Alpha-proton shift downfield (~4.5 ppm) vs. amino acid | 400 MHz NMR (CDCl₃ or DMSO-d6) |
| Chloride Content | < 0.05% | Silver Nitrate Test (Qualitative) |
Frequently Asked Questions (FAQ)
Q: Can I use THF instead of Ethyl Acetate? A: Yes, THF/Hexane is a standard alternative.[1] However, THF is miscible with water and can form peroxides.[1] If using THF, it must be freshly distilled from sodium/benzophenone or passed through an activated alumina column immediately before use.[1]
Q: My Met-NCA smells like "rotten cabbage" even after drying. Is this normal? A: A faint sulfur smell is intrinsic to Methionine.[1] However, a strong, acrid smell suggests hydrolysis (releasing free amino acid) or residual acid chlorides.[1] Pure NCA should have a relatively mild odor compared to the free amino acid or precursors.[1]
Q: How should I store the purified monomer? A: Strictly at -20°C or colder under an inert atmosphere (Argon/Nitrogen). Methionine NCA is sensitive to both moisture (hydrolysis) and air (oxidation of sulfur to sulfoxide).[1] Taping the vial cap with Parafilm is insufficient; store inside a secondary container with desiccant in the freezer.[1]
Q: Why is the yield of my recrystallization so low (<40%)? A: NCAs are sensitive. Losses occur due to:
-
Hydrolysis during handling (ambient humidity).[1]
-
Solubility: Met-NCA is somewhat soluble in Hexane/EtOAc mixtures.[1] To maximize yield, cool the solution to -20°C or -78°C before filtering. Do not wash with warm hexane.[1]
References
-
Kricheldorf, H. R. (2006).[1] Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs).[3][4] In Macromolecular Engineering. This is the seminal text on NCA synthesis and purification.
-
[1]
-
-
Deming, T. J. (2007).[1] Synthetic Polypeptides for Biomedical Applications.[1] Progress in Polymer Science.[1] Describes the sensitivity of NCAs to impurities and modern purification standards.
-
[1]
-
-
Hadley, J. et al. (2011).[1] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. (Note: While this paper proposes chromatography, it details the impurities found in recrystallization, specifically chloride).
-
[1]
-
-
Sigma-Aldrich. L-Methionine Product Specification. (Used for baseline amino acid data).[1][5]
-
[1]
-
Sources
Technical Support Center: Anhydrous Flash Chromatography for NCA Purification
Topic: Purification of
Executive Summary: Why Recrystallization Isn't Enough
User Query: “I’ve recrystallized my NCA three times, but my polymerization still terminates early/has high dispersity. Why?”
Root Cause Analysis: Recrystallization is excellent for removing bulk impurities but often fails to remove trace "terminators" such as:
-
Acid Chlorides/HCl: Residuals from phosgenation that quench the propagating amine terminus.
-
Isocyanates: Rearrangement products that act as chain-stoppers.
-
Water: The ubiquitous enemy that initiates uncontrolled polymerization via the carbamic acid route.
The Solution:
Anhydrous Flash Column Chromatography (AFCC). Pioneered by Kramer and Deming (2010), this method uses silica gel as a scavenger to trap polar impurities (acids/ions) while allowing the non-polar NCA to elute. This protocol is essential for oily NCAs that cannot be crystallized and for achieving "living" polymerization characteristics (
Module 1: The Stationary Phase (Critical Control Point)
Status: HIGH RISK
The most common failure mode in NCA chromatography is the use of "wet" or "active" silica. Standard silica gel contains adsorbed water and surface silanols (Si-OH) that are acidic enough to initiate NCA polymerization on the column, resulting in product loss (streaking) or clogged columns.
Protocol: Silica Dehydration
You cannot use off-the-shelf silica. It must be conditioned.
| Parameter | Specification | Reason |
| Silica Type | 60 Å, 230–400 mesh | Standard flash grade. |
| Drying Temp | >200°C (Flame or Oven) | Removes physisorbed water. |
| Vacuum | < 100 mTorr | Essential to pull moisture from pores.[1] |
| Duration | 48 Hours | Ensures deep drying. |
| Storage | Glovebox / Schlenk Flask | Prevent re-adsorption of atmospheric H₂O. |
Technical Note: If you observe the column heating up or gas bubbles (CO₂) forming during the run, your silica is reacting with the NCA. Abort and re-dry silica.
Module 2: Mobile Phase & Apparatus
Status: MODERATE RISK
Solvent Systems
Solvents must be anhydrous.[1][2] Sparging is insufficient; they should be dried over alumina columns or distilled from sodium/benzophenone.
| Solvent System | Polarity | Use Case | Notes |
| Hexanes / THF | Moderate | Polar side-chains (e.g., PEG-NCA) | THF solubilizes most NCAs well. |
| Hexanes / EtOAc | Low-Mod | Hydrophobic side-chains (e.g., Leu-NCA) | EtOAc is easier to remove than THF. |
| Toluene | Low | High-temp chromatography (rare) | Hard to remove; use only if necessary. |
The "Gold Standard" Setup (Glovebox)
-
Atmosphere: N₂ or Ar (< 0.5 ppm O₂/H₂O).
-
Apparatus: Standard glass columns, but run inside the box.
-
Pressure: Bulb pressure or a dedicated gas line inside the box.
The "Legacy" Setup (Schlenk Line)
-
Atmosphere: Positive pressure N₂.
-
Apparatus: Schlenk-style column with gas inlet/outlet.
-
Risk: High. Fraction collection exposes solvent to air. Not recommended unless glovebox is unavailable.
Module 3: Operational Workflow
User Guide: Step-by-step execution for maximum purity.
Figure 1: The Anhydrous Flash Chromatography Workflow. Note that all steps occur under inert atmosphere.
Detailed Steps:
-
Slurry Packing: Mix dried silica with anhydrous Hexanes/EtOAc (e.g., 50:50). Pour into the column. Do not use cotton plugs that contain moisture; use glass wool dried in the oven.
-
Loading: Dissolve crude NCA in the minimum amount of dry THF or EtOAc. Carefully pipette onto the sand bed.
-
Elution: Run the column quickly. NCAs are metastable; prolonged exposure to silica (even dry) increases decomposition risk.
-
Target Rf: 0.3 – 0.5.
-
-
Collection: Collect in dry vials. Spot TLC plates immediately to check fractions.
-
Visualization: Ninhydrin (stains purple/red upon heating) or UV (if aromatic).
-
-
Evaporation: Remove solvent immediately under high vacuum. Do not heat above 30°C.
Troubleshooting & FAQs
Q1: My NCA turned into a gel inside the column. What happened?
Diagnosis: Polymerization initiated by the stationary phase. Fixes:
-
Check Silica: Was it dried at >200°C under vacuum? If not, surface water acted as a nucleophile.
-
Check Acidity: Some NCAs are extremely sensitive to the slightly acidic nature of silica. Try neutralizing the silica by washing it with anhydrous triethylamine (TEA) in hexanes, then flushing with hexanes before loading.
Q2: I see "streaking" on the TLC and low recovery.
Diagnosis: Hydrolysis or dragging. Fixes:
-
Hydrolysis: Your solvent or silica has water. The "streak" is the polypeptide forming and degrading.
-
Overloading: NCAs are prone to aggregation. Reduce loading mass.
-
Solvent Choice: If using Hexane/EtOAc, switch to Hexane/THF. THF breaks up H-bonding aggregates better.
Q3: How do I verify the purity of the oil I recovered?
Diagnosis: You cannot use melting point for oils. Fixes:
-
1H NMR: Look for sharp peaks. Broadening indicates oligomerization.
-
FT-IR: Look for the characteristic anhydride doublet (~1785 and 1855 cm⁻¹). The disappearance of N-H stretch broadening indicates removal of amino acid contaminants.
-
Test Polymerization: The ultimate test. Mix with a primary amine initiator (e.g., hexylamine) at [M]/[I] = 50. If
(GPC), it is pure.
Mechanisms of Failure
Understanding why the NCA dies is crucial for prevention.
Figure 2: The Decomposition Cascade. Water or Silanols attack the NCA carbonyls, generating free amines which then initiate uncontrolled polymerization (The "Water Mechanism").
References & Validation
The protocols defined above are grounded in the following authoritative methodologies:
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of
-amino acid-N-carboxyanhydrides using flash chromatography.[3] Biomacromolecules, 11(12), 3668–3672.[3]-
Source:
-
Relevance: The foundational text for this technique. Establishes the use of dry silica and glovebox chromatography.[1]
-
-
Hadjichristidis, N., et al. (2009). Polypeptides with complex architectures: Synthesis and properties. Progress in Polymer Science, 34(6), 529-536.
-
Source:
-
Relevance: details the sensitivity of NCAs to impurities and the requirements for "living" polymerization.
-
-
Kricheldorf, H. R. (2006). Polypeptides and 100 years of chemistry of
-amino acid N-carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784.-
Source:
-
Relevance: Comprehensive review of NCA chemistry, stability, and side-reactions (isocyanates/acids).[4]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
Optimizing initiator to monomer ratio for Met-NCA polymerization
Technical Support Center: Met-NCA Polymerization
Topic: Optimizing Initiator-to-Monomer Ratio (
Introduction: The Precision of Ratios
Welcome to the technical support hub for Methionine N-carboxyanhydride (Met-NCA) polymerization. You are likely here because your target molecular weight (
In the Ring-Opening Polymerization (ROP) of NCAs, the ratio of monomer to initiator (
This guide moves beyond basic stoichiometry into the mechanistic reality of why your ratios might be failing and how to fix them.
Part 1: Theoretical Foundations (The "Why")
Q: How does the ratio actually dictate molecular weight?
A: In a living polymerization initiated by a primary amine (Nucleophilic Addition Mechanism, NAM), the initiation is faster than or equal to propagation, and there is no termination. Therefore, every initiator molecule starts exactly one chain.
The Degree of Polymerization (
Consequently, the Number Average Molecular Weight (
Critical Insight: If your experimental
Q: What is the upper limit for this ratio?
A: While theoretically infinite, practical control for Met-NCA degrades above a ratio of 100:1 to 200:1 without high-vacuum lines. At high ratios, the concentration of initiator is so low (micromolar range) that trace impurities (water, HCl) in the monomer become stoichiometric equivalents to the initiator, killing the reaction or broadening the dispersity.
Part 2: Experimental Protocol (The "Self-Validating System")
To ensure the ratio you calculate is the ratio you get, you must use a protocol that validates purity before mixing.
Reagents:
-
Monomer: L-Methionine NCA (Must be recrystallized 3x from THF/Hexane).
-
Initiator: Hexylamine (for model studies) or PEG-NH2 (for block copolymers).
-
Solvent: DMF (Anhydrous, amine-free) or DCM (if short chains).
Step-by-Step Workflow
-
The "HCl Check" (Crucial):
-
Stock Solution Preparation (Gravimetric):
-
Do not rely on micropipettes for the initiator if the volume is
. -
Prepare a stock solution of the initiator in the polymerization solvent so you can add a precise mass of solution.
-
-
The Mixing (Inert Atmosphere):
-
Perform in a glovebox (
ppm ) or Schlenk line. -
Add initiator solution to the monomer solution all at once to ensure uniform initiation (
).
-
-
Monitoring:
-
Monitor via FTIR.[2] Disappearance of anhydride peaks at ~1785 and 1855 cm⁻¹.
-
Visualizing the Pathway
The following diagram illustrates the kinetic pathway and where the ratio control fails.
Caption: Kinetic pathway of Met-NCA polymerization. Red paths indicate impurity-driven failures that disrupt the [M]/[I] ratio.
Part 3: Troubleshooting Guide
Use this matrix to diagnose issues based on your GPC/NMR data.
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Loss of Initiator | Residual HCl in Met-NCA protonated the amine. | Wash NCA solution with cold | |
| Extra Initiators | Water or hydroxide initiated new chains. | Dry solvent over | |
| Broad Dispersity ( | Slow Initiation | Initiator nucleophilicity is too low compared to propagation. | Switch to a more nucleophilic amine or use a transition metal catalyst (Deming Co/Ni). |
| Bimodal Distribution | Mixed Mechanism | Coexistence of Amine Mechanism (NAM) and Activated Monomer (AMM). | Ensure strictly primary amines are used. Avoid bases that can deprotonate the NCA ring nitrogen. |
| Precipitation during Rxn | Helix Aggregation | Poly(L-Met) forms stable | Switch solvent to DMF or DMSO (breaks H-bonds). |
Q: My reaction stalls at 80% conversion. Should I add more initiator?
A: No. Adding initiator mid-reaction will create a new population of short chains (bimodal distribution). Stalling usually indicates chain-end termination (e.g., formation of a cyclic end-group) or gelation.
-
Fix: Check if the solution has gelled physically (common with Met-NCA). If so, dilute the reaction. If not, the NCA might have decomposed.
Q: How do I handle the oxidation sensitivity of Methionine?
A: Met-NCA is relatively stable, but the resulting polymer is not. If your GPC traces show "tailing," your thioether groups may have oxidized to sulfoxides (
-
Fix: Always degas solvents thoroughly. Add a reducing agent (like DTT) during the workup/dialysis phase, not during polymerization.
Part 4: Advanced Optimization Logic
When optimizing for a specific drug delivery application (e.g., a block copolymer), follow this logic flow to determine the correct adjustments.
Caption: Decision tree for optimizing Met-NCA polymerization conditions based on analytical feedback.
References
-
Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature, 390(6658), 386–389. Link
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews, 109(11), 5528–5578. Link
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link
Sources
How to improve polydispersity in poly(methionine) synthesis
Technical Support Center: Poly(methionine) Synthesis & Polydispersity Control
Current Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: PMET-ROP-001 Subject: Troubleshooting Broad Polydispersity (Đ) in Poly(L-methionine) Synthesis
Executive Summary
Achieving low polydispersity (
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic bottlenecks of Met-NCA ROP.
Module 1: The Foundation – Monomer Quality
"Garbage in, Garbage out." You cannot achieve a living polymerization if your Met-NCA monomer contains trace acid, amine, or isocyanate impurities.[1] These act as random terminators.
Q: My Met-NCA is white and crystalline. Is it pure enough?
A: Not necessarily. Visual appearance is deceptive. Trace impurities (HCl, unreacted phosgene) from the Fuchs-Farthing method can silently kill chain ends.
Protocol: The "Flash" Purification Standard While recrystallization (THF/Hexane) is traditional, it is often insufficient for ultra-low PDI. We recommend the Flash Chromatography method developed by Deming et al., which removes impurities that co-crystallize with the monomer.
-
Stationary Phase: Silica gel (dried under vacuum).
-
Mobile Phase: Anhydrous THF/Hexane (gradient).
-
Procedure: Rapidly pass the Met-NCA through the column in a glovebox or under dry
. -
Why it works: Silica effectively traps trace acids and ionic species that catalyze the "Activated Monomer Mechanism" (AMM), a primary cause of high PDI.
Data Table 1: Impact of Purification on PDI
| Purification Method | Typical Yield | PDI ( | Risk Factor |
| Single Recrystallization | 70-80% | 1.3 - 1.5 | High (Co-crystallized impurities) |
| Multi-Recrystallization | 50-60% | 1.1 - 1.3 | Moderate (Loss of yield) |
| Flash Chromatography | 85-95% | 1.05 - 1.15 | Low (Removes catalytic impurities) |
Module 2: Reaction Control & Initiator Selection
"Speed Kills Control." Broad PDI often results from the Normal Amine Mechanism (NAM) competing with the Activated Monomer Mechanism (AMM) . If the amine initiator acts as a base rather than a nucleophile, it deprotonates the NCA, leading to uncontrolled chain growth.
Q: I am using a primary amine (e.g., hexylamine) in DMF. Why is my PDI > 1.4?
A: Primary amines in polar solvents like DMF are prone to proton transfer. The amine deprotonates the Met-NCA, creating an NCA anion that initiates chains randomly (AMM).
Solution A: The "Organosilicon" Mediator (HMDS) Switch to Hexamethyldisilazane (HMDS) .[2]
-
Mechanism: HMDS reacts via a trimethylsilyl carbamate intermediate.[2][3] This strictly enforces a mechanical pathway that prevents the "wrong" side of the NCA ring from opening.
-
Result: PDI consistently
.
Solution B: Transition Metal Initiators (The Gold Standard)
For absolute precision, use Cobalt (Co) or Nickel (Ni) initiators (e.g.,
-
Why: These form a stable metallacycle at the chain end. Propagation only occurs through the metal center, eliminating competitive side reactions entirely.
Solution C: The "High Vacuum" or
-
Protocol: Apply a vigorous flow of dry
through the headspace or use high-vacuum techniques. -
Physics: Removing
prevents the formation of carbamic acid intermediates that can reversibly terminate chains.
Module 3: Troubleshooting Analysis (GPC/SEC)
"The Phantom Broadening."
Poly(methionine) is notorious for forming
Q: My GPC trace is multimodal. Did I have multiple initiation sites?
A: Likely not. You are likely seeing polymer aggregates.
Protocol: Breaking the Aggregates
-
Additive (Crucial): Add 0.1 M LiBr (Lithium Bromide).
-
Mechanism:
ions disrupt the hydrogen bonding between the peptide backbones, forcing the polymer into a random coil state (molecularly dissolved). -
Verification: If the multimodal peak collapses into a single narrow Gaussian peak upon adding LiBr, your synthesis was successful; your analysis was just flawed.
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing PDI.
Caption: Decision tree for isolating the source of polydispersity in Met-NCA polymerization.
Summary of Key Recommendations
| Variable | Standard Practice (High PDI Risk) | Optimized Practice (Low PDI) |
| Monomer | Recrystallized Met-NCA | Flash Chromatographed Met-NCA [1] |
| Initiator | Hexylamine / Benzylamine | HMDS [2] or Co( |
| Conditions | Ambient, Static Atmosphere | 0°C, Vigorous |
| Analysis | Pure DMF | DMF + 0.1 M LiBr (Suppresses aggregation) |
References
-
Kramer, J. R., & Deming, T. J. (2010).[6] General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672.[6] [Link]
-
Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-mediated controlled polymerization of α-amino acid N-carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115. [Link]
-
Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture.[1] Nature, 390(6658), 386-389. [Link]
-
Hadjichristidis, N., et al. (2009). Synthesis of well-defined polypeptide-based materials via the ring-opening polymerization of α-amino acid N-carboxyanhydrides.[3][7][8][9][10][11][12] Chemical Reviews, 109(11), 5528-5578. [Link]
Sources
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Residual Catalyst Removal in Polypeptide Synthesis
Status: Operational Ticket ID: REF-CAT-REM-001 Lead Scientist: Dr. A. Vance Subject: Troubleshooting & Protocols for Metal Catalyst Removal (Pd, Cu, Ru)[1]
Mission Statement
This guide addresses the critical challenge of removing transition metal catalysts (Palladium, Copper, Ruthenium) from synthetic polypeptides.[1] Unlike small molecules, peptides possess intrinsic chelating motifs (Cysteine thiols, Histidine imidazoles, backbone amides) that bind metals with high affinity, often rendering standard washes ineffective.[1] This support module provides self-validating protocols to achieve ICH Q3D compliance.
Module 1: Diagnosis & Detection
Before initiating remediation, confirm the identity and state of the contaminant.
Q: How do I distinguish between catalyst contamination and peptide degradation?
A: Visual inspection provides the first clue, but ICP-MS is the validator.
-
Palladium (Pd):
-
Pd(0) Aggregates: Grey/Black particulate or colloidal suspension.
-
Pd(II) Complexes: Orange, Red, or Yellow tint in solution.[1]
-
-
Copper (Cu): Blue/Green tint (oxidized) or reddish precipitate (reduced).[1]
-
Ruthenium (Ru): Brown/Black or deep Green.
Validation Protocol (ICP-MS Prep): Do not inject crude peptide directly into ICP-MS.[1]
-
Digestion: Digest 10 mg of peptide in 1 mL concentrated HNO₃ (Trace Metal Grade) at 80°C for 2 hours.
-
Dilution: Dilute to 10 mL with Milli-Q water.
-
Standard: Spike a control sample to verify recovery rates (aim for 90-110%).
Module 2: Scavenger Selection & Optimization
The most effective method for bulk removal is solid-supported scavengers (functionalized silica or polystyrene). This avoids liquid-liquid extraction issues common with amphiphilic peptides.[1]
Decision Logic: Selecting the Right Scavenger
Use the following logic flow to select the scavenger with the highest affinity constant (
Figure 1: Decision matrix for selecting solid-supported scavengers based on metal type and solvent conditions.[1]
Comparative Data: Scavenger Efficiency
Data synthesized from internal benchmarks and supplier technical notes (SiliCycle, Biotage).[1]
| Scavenger Functional Group | Primary Target Metals | Best Solvent Compatibility | Mechanism | Note for Peptides |
| Thiourea | Pd(II), Pt, Ru | THF, DMF, DCM | Coordination | Top Choice. High specificity for Pd; low non-specific binding of peptides.[1] |
| TMT (Trimercaptotriazine) | Pd(0), Pd(II), Cu, Ru | DMF, Water, MeOH | Chelation | High Affinity. Use when peptide has competing Cys/His residues.[1] |
| Thiol (SH) | Ag, Hg, Pd, Ru | General | Covalent/Coordination | Caution. Can form disulfides with peptide Cysteines.[1] |
| Triamine | Cu, Zn, Ni | Water, Alcohols | Chelation | Good for "Click" chemistry cleanup (Cu removal).[1] |
Protocol: Batch Scavenging (The "Tea Bag" Method)
-
Loading: Add scavenger resin (typically 4-5 equivalents relative to the catalyst load, or 10-50% w/w relative to peptide) to the crude peptide solution.
-
Solvent: Ensure the peptide is fully dissolved. DMF or THF/Water mixtures are ideal.
-
Temperature: Heat to 40-50°C. Critical: Metal desorption kinetics are slow at RT.
-
Time: Stir for 4-12 hours.
-
Filtration: Filter through a 0.2 µm PTFE membrane. The metal stays on the resin; the peptide passes through.
Module 3: Chromatographic Strategies (Polishing)
When scavengers reduce metals to <100 ppm but fail to reach <10 ppm, use modified HPLC protocols.[1]
Q: Can I remove metals directly during Prep-HPLC?
A: Yes, but standard TFA/Acetonitrile gradients are often insufficient because the metal-peptide complex co-elutes.[1] You must use a Sacrificial Chelator in the mobile phase.
Protocol: EDTA-Modified Mobile Phase
This method forces the metal to transfer from the peptide to the EDTA, which then elutes at the void volume.
-
Mobile Phase A: Water + 0.1% TFA + 5–10 µM EDTA (free acid).
-
Note: Do not exceed 20 µM. High EDTA suppresses MS signals and can precipitate.[2]
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Run standard purification gradient.
-
System Passivation: Before the run, flush the column with 100 µM EDTA to strip pre-bound metals from the stationary phase silanols.
Why this works:
Module 4: Troubleshooting Specific Scenarios
Scenario A: "My peptide contains Cysteine (Cys) and the Pd won't leave."
Cause: The sulfur in Cysteine is a potent ligand. It competes with the scavenger. Solution:
-
Avoid Thiol Scavengers: They will react with your Cys to form disulfides.
-
Use TMT (Trimercaptotriazine): TMT has a higher affinity for Pd than a single Cysteine thiol.
-
Sequence: Perform metal removal before global deprotection if possible (while Cys is still Trt/Acm protected).
Scenario B: "The scavenger removed the metal but trapped my peptide."
Cause: Non-specific binding. Basic peptides (Arg/Lys rich) bind to unreacted silanols on silica scavengers. Solution:
-
Switch Support: Use Polystyrene-backed scavengers (e.g., MP-TMT) instead of Silica-backed ones.
-
Add Modifier: Add 0.1% TFA to the scavenging mixture to protonate silanols and reduce cation exchange interactions.
Module 5: Regulatory & Compliance (ICH Q3D)
Your target limits depend on the route of administration.[3][4] Parenteral limits are significantly stricter.
Table: ICH Q3D Elemental Impurity Limits (Class 2B - Palladium)
| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (10g daily dose) | Concentration Limit (1g daily dose) |
| Oral | 100 µ g/day | 10 ppm | 100 ppm |
| Parenteral (IV/SC) | 10 µ g/day | 1 ppm | 10 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm | 1 ppm |
Calculation:
Compliance Tip: If your peptide is a potent API (dose < 10 mg/day), the allowable ppm concentration increases, but you must justify this using Option 2 or 3 of the ICH Q3D guideline.[1]
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2).[5]Link
-
SiliCycle Application Note. (2023). SiliaMetS® Metal Scavengers: Efficient Removal of Palladium from API.Link
-
Biotage Technical Guide. (2022). Strategies for Metal Removal using MP-TMT and ISOLUTE® Si-Thiol.Link[1][6]
-
Welch, C. J., et al. (2005).[1] "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development. (Demonstrates Thiourea vs Thiol efficiency). Link[1]
-
MicroSolv Tech. (2025). Purge metals from HPLC system using EDTA.[2][7] (Protocol for mobile phase modification). Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. database.ich.org [database.ich.org]
- 6. sopachem.com [sopachem.com]
- 7. EDTA + Eliminating metal ions - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesizing Aggregation-Prone Methionine-Rich Peptides
Status: Operational Agent: Senior Application Scientist Ticket ID: MET-AGG-001 Subject: Troubleshooting & Optimization Guide for "Difficult" Met-Rich Sequences
Overview
Welcome to the technical support hub for high-complexity peptide synthesis. Methionine (Met)-rich peptides present a "double-trouble" scenario in Solid-Phase Peptide Synthesis (SPPS):
-
Chemical Instability: The thioether side chain is highly susceptible to oxidation (+16 Da, sulfoxide) and alkylation (S-tert-butylation) during acidic cleavage.
-
Physical Aggregation: Met is hydrophobic. Consecutive Met residues, or Met combined with Val/Ile/Ala, often induce rapid on-resin
-sheet formation, leading to "synthesis collapse" (incomplete coupling/deprotection).
This guide provides self-validating protocols to navigate these challenges.
Module 1: Oxidation Management (The Sulfur Problem)
Q: My mass spectrum shows a +16 Da (or +32 Da) peak shift. What happened?
A: You have formed Methionine Sulfoxide [Met(O)].[1] This typically occurs during the final cleavage step when the peptide is exposed to TFA and reactive oxygen species, or during workup if the peptide is air-dried slowly.
The Fix (Preventative): Standard cleavage cocktails (like Reagent B) are insufficient for Met-rich sequences. You must use a "reducing" cocktail containing iodide or high concentrations of sulfide scavengers.
Recommended Protocol: "Reagent H" (The Gold Standard for Met)
| Component | Percentage (v/v or w/w) | Function |
|---|---|---|
| TFA | 81% | Cleavage/Deprotection |
| Phenol | 5% | Scavenger (Tyr/Trp protection) |
| Thioanisole | 5% | Scavenger (accelerates removal of Pbf/Trt) |
| 1,2-Ethanedithiol (EDT) | 2.5% | Critical thiol scavenger for Met/Cys |
| Dimethylsulfide (DMS) | 2% | Reduces Met(O) potential |
| Ammonium Iodide (NH
-
Technical Note: The iodide (
) reduces any sulfoxide formed back to methionine, while liberating . The solution may turn brown; this is normal. Ascorbic acid can be added post-cleavage to quench the iodine color.
Q: I already synthesized the peptide and it's oxidized. Can I save it?
A: Yes. Met(O) reduction is reversible. Post-Synthesis Reduction Protocol:
-
Dissolve crude peptide in TFA.
-
Add Ammonium Iodide (NH
I) (20-30 eq) and Dimethylsulfide (DMS) (20 eq). -
Cool to 0°C and stir for 30–60 minutes.
-
Quench with cold ether to precipitate the peptide.[4]
-
Validation: Re-analyze via LC-MS. The +16 Da peak should vanish.
Module 2: Aggregation & "Difficult Sequences"
Q: My synthesis yield drops dramatically after the 5th-10th residue. The resin volume isn't increasing.
A: You are experiencing "Hydrophobic Collapse."
Met-rich sequences tend to aggregate into stable
Troubleshooting Logic Tree (DOT Visualization):
Figure 1: Step-by-step logic for troubleshooting aggregation in hydrophobic peptide synthesis.
Q: What is the best resin for Met-rich aggregation-prone peptides?
A: Avoid standard Polystyrene (PS) resins.
-
Recommendation: Use PEG-PS (e.g., TentaGel, NovaSyn TGA) or 100% PEG (ChemMatrix) resins.
-
Why? The polyethylene glycol (PEG) chains solvate the growing peptide chain better than the hydrophobic styrene core, reducing intermolecular aggregation.
-
Loading: Keep loading low (< 0.25 mmol/g) . High density forces chains closer together, promoting aggregation.
Module 3: Side Reactions (Alkylation)
Q: I see a mass shift consistent with +56 Da (t-Butyl). Is this incomplete deprotection?
A: Likely not. It is S-alkylation.[2] During TFA cleavage, the tert-butyl cations released from protecting groups (like Boc, tBu esters) are electrophilic. They attack the nucleophilic sulfur in Methionine, forming a sulfonium salt.
The Fix:
-
Scavenger Cocktail: Ensure your cleavage cocktail contains EDT (1,2-ethanedithiol) . It is the most effective scavenger for t-butyl cations. TIS (Triisopropylsilane) is good but often insufficient for Met-rich peptides without EDT.
-
Reversal: Unlike oxidation, alkylation is harder to reverse, but heating the peptide in 5% aqueous acetic acid for 10–20 hours can sometimes hydrolyze the sulfonium salt back to Met.
Module 4: Strategic Substitution (Norleucine)
Q: Can I just avoid Methionine altogether?
A: If the Methionine is structural (hydrophobic core) rather than functional (redox active or ligand binding), replace it with Norleucine (Nle) .
Comparison Table: Met vs. Nle
| Feature | Methionine (Met) | Norleucine (Nle) |
| Side Chain | -CH | -CH |
| Electronic Nature | Hydrophobic, Nucleophilic | Hydrophobic, Inert |
| Oxidation Risk | High (Sulfoxide) | Zero |
| Alkylation Risk | High (Sulfonium) | Zero |
| Structural Mimicry | N/A | Excellent isostere for Met |
Decision Rule: Consult biological data. If the Met sulfur does not coordinate metals or participate in redox cycles, substitute with Nle . This eliminates 90% of the synthesis challenges described above.
Summary Workflow
Figure 2: Strategic workflow for synthesizing Met-containing peptides.
References
-
Methionine Oxidation & Reagent H
-
Aggregation & Difficult Sequences
-
Norleucine Substitution
-
Caltech Division of Chemistry. Global Incorporation of Norleucine in Place of Methionine.[8]
-
Source:
-
-
Cleavage Scavengers (Alkylation)
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
-
Source:
-
Met(O)
- Beck, A., et al. (2022).
-
Source:
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. cheme.caltech.edu [cheme.caltech.edu]
Technical Support Center: Hydrophobic Methionine Polypeptide Optimization
Status: Active | Specialist: Senior Application Scientist | Topic: Solubility & Stability
Overview: The Methionine Paradox
Welcome to the technical support hub. You are likely here because your peptide is either precipitating out of solution or showing aberrant peaks on your HPLC.
Methionine (Met) presents a unique "double-edged" challenge in peptide chemistry:
-
Hydrophobicity: The non-polar thioether side chain drives aggregation and
-sheet formation, leading to poor solubility in aqueous buffers. -
Reactivity: Unlike other hydrophobic residues (Leu, Val), Met is highly susceptible to oxidation, converting to Methionine Sulfoxide (Met[O]) or Sulfone (Met[O]
), which fundamentally alters bioactivity and polarity.[1]
This guide provides an autonomous, logic-driven workflow to solubilize Met-rich peptides while preserving their chemical integrity.
Module 1: The Solubilization Decision Matrix
Do not simply add water and vortex. This is the most common cause of irreversible aggregation (amyloid-like fibril formation). Follow this decision matrix to select the correct solvent system based on peptide charge and hydrophobicity.
Visual Guide: Solubilization Logic Flow
Caption: Logic flow for selecting the appropriate solvent system. Blue nodes indicate start/end states; Green/Red nodes indicate intervention levels.
Protocol A: The "Dropwise" Solubilization Method
Purpose: To prevent "crashing out" when moving from organic stock to aqueous buffer.
-
Calculate Net Charge: Determine if your peptide is Acidic (Net < 0), Basic (Net > 0), or Neutral.
-
Initial Dissolution (The "Stock"):
-
Scenario A (Charged): Dissolve in sterile water.[2][3] Adjust pH using 0.1M Ammonium Bicarbonate (for acidic peptides) or 10-25% Acetic Acid (for basic peptides) to move away from the isoelectric point (pI).
-
Scenario B (Neutral/Hydrophobic): Dissolve in a minimal volume of DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
-
Critical: For Met-rich peptides prone to beta-sheet stacking, use HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFA (Trifluoroacetic acid) as the initial solvent to break secondary structures.
-
-
-
Dilution (The "Working Solution"):
-
Add the organic peptide stock dropwise into the aqueous buffer while vortexing gently.
-
Never add the buffer to the peptide stock; the rapid change in polarity will cause immediate precipitation.
-
Limit: Ensure final organic solvent concentration is <1% (v/v) for cell assays, or compatible with your specific assay tolerance.
-
Module 2: Methionine Oxidation Management
Methionine is a "canary in the coal mine" for oxidation. If your peptide loses activity over time, Met-Sulfoxide formation is the likely culprit.
Visual Guide: The Oxidation Pathway
Caption: The Methionine redox cycle.[1] Note that conversion to Sulfone (Red) is irreversible, while Sulfoxide (Yellow) can be reversed chemically.
Protocol B: The "Anaerobic" Handling Standard
Purpose: To minimize spontaneous oxidation during solubilization and storage.
-
Degas All Buffers: Sonicate aqueous buffers under vacuum or purge with Argon/Nitrogen gas for 15 minutes before use.
-
Solvent Choice: Avoid ethers or old dioxane, which form peroxides. Use HPLC-grade solvents.[4][5]
-
Add Reducing Agents:
-
For short-term assay stability: Add 1-5 mM DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred as it is stable over a wider pH range and is odorless.
-
-
Storage:
-
Lyophilized: -20°C in a desiccator.
-
In Solution: Aliquot immediately. Store at -80°C. Do not freeze-thaw.
-
Module 3: Troubleshooting Guide (FAQs)
Q1: My peptide dissolves in DMSO, but precipitates immediately when I add water. What now?
-
Diagnosis: You have hit the "Hydrophobic Limit." The water content increased the polarity too fast.
-
Solution:
-
Use the Stepwise Dilution method: Dilute your DMSO stock into 50% DMSO/Water, then 25%, then 10%, allowing equilibration at each step.
-
If this fails, add a chaotropic agent (6M Guanidine HCl or 8M Urea) to the aqueous buffer before adding the peptide. This prevents hydrogen bonding networks from forming.
-
Q2: I see "split peaks" or "broadening" on my HPLC trace.
-
Diagnosis: This is the hallmark of Methionine Oxidation. The Met-Sulfoxide species is more polar and elutes earlier than the native peptide.
-
Solution:
-
Check your mass spectrum.[4] Met-Sulfoxide adds +16 Da to the mass.
-
Recovery: If confirmed, treat the sample with a reducing cocktail (e.g., Ammonium Iodide and Dimethyl Sulfide in TFA) to revert Met-O back to Met, then repurify.
-
Q3: The solution turns into a gel at high concentrations (e.g., >5 mg/mL).
-
Diagnosis: Met-rich peptides are prone to forming amyloid-like fibrils (beta-sheet stacking) which trap water, forming hydrogels.
-
Solution:
-
Disrupt the sheets using HFIP (Hexafluoroisopropanol).
-
Sonicate the solution (3 x 10 seconds on ice).
-
If high concentration is required, consider conjugating a PEG (Polyethylene Glycol) tail or adding a poly-Lysine tag to the sequence (if experimental design permits) to sterically hinder stacking.
-
Summary of Solvent Compatibility
| Solvent | Best For | Risk Factor |
| Water (pH adjusted) | Charged peptides | Aggregation of hydrophobic regions |
| DMSO / DMF | General hydrophobic peptides | Toxicity to cells (>1%); Met oxidation if solvent is old |
| Acetonitrile (ACN) | HPLC prep; Neutral peptides | Volatile; Protein denaturation |
| HFIP / TFA | Met-rich / Aggregating peptides | Highly corrosive; Must be evaporated before biological use |
| 6M GdnHCl / 8M Urea | Gelling / Fibril formation | Totally denatures secondary structure |
References
-
GenScript. Peptide Solubility & Storage Guidelines. [Link]
-
Biotage. How to handle peptides that contain methionine. [Link]
-
National Institutes of Health (PMC). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
Sources
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Definitive Guide to GPC Analysis of Poly(L-methionine): Overcoming Aggregation and Solubility Barriers
Part 1: Executive Summary & Core Directive
Poly(L-methionine) (PLM) presents a unique challenge in polymer characterization. Unlike standard polystyrenes or polyacrylates, PLM is a polypeptide capable of forming strong secondary structures (
This guide establishes HFIP (Hexafluoroisopropanol) with added salt as the mandatory mobile phase for accurate GPC analysis of PLM. It compares this "Gold Standard" approach against common (but flawed) alternatives, supported by mechanistic insights into polypeptide hydrodynamics.
Part 2: Critical Analysis of Methodologies
The Challenge: Why Standard GPC Fails
PLM is hydrophobic but highly structured. In common solvents like DMF or DMSO, PLM chains often associate via hydrogen bonding, forming supramolecular aggregates.
-
Consequence: GPC columns separate these aggregates, not individual chains, leading to massive overestimation of Molecular Weight (
). -
Secondary Structure: Even if dissolved, PLM may exist as a rigid rod (
-helix). Calibrating against random-coil standards (like PMMA) results in significant error because a rod elutes earlier than a coil of the same mass.
Comparative Assessment
| Feature | Method A: GPC in DMF + LiBr | Method B: GPC in HFIP + NaTFA (Recommended) | Method C: NMR End-Group Analysis |
| Solubility | Poor/Risky. High risk of aggregation or precipitation on column. | Excellent. HFIP disrupts H-bonds, ensuring molecular dissolution. | Excellent (in deuterated TFA/DCA). |
| Mechanism | Size Exclusion (Relative to PMMA/PEG). | Size Exclusion + Light Scattering (Absolute).[1] | Proton counting (Ratio of end-group to backbone). |
| Low. Affected by aggregation and non-ideal calibration standards. | High. MALS measures absolute mass, independent of shape. | N/A. Only measures Number Average ( | |
| Dispersity ( | Unreliable. Often artificially broad due to aggregation. | Accurate. True distribution of polymer chains. | Cannot Determine. Assumes |
| Cost/Safety | Moderate cost; DMF is toxic but manageable. | High cost; HFIP is expensive and volatile. | High instrument cost; low solvent usage. |
Part 3: The "Gold Standard" Protocol (HFIP GPC-MALS)
This protocol is self-validating: the use of MALS allows you to confirm dissolution by analyzing the Root Mean Square (RMS) radius vs. Molar Mass slope (Conformation Plot).
Instrumentation & Mobile Phase[1]
-
System: GPC system with isocratic pump, degasser, and autosampler.
-
Detectors:
-
Differential Refractive Index (dRI): Concentration detector.[2]
-
Multi-Angle Light Scattering (MALS): Absolute
detector.
-
-
Mobile Phase: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) + 0.05 M Sodium Trifluoroacetate (NaTFA) .
-
Why NaTFA? It suppresses the polyelectrolyte effect. Without salt, the charged termini of the polypeptide can repel, causing chain expansion and "viscous fingering" peaks.
-
-
Columns: 2x Agilent PL HFIPgel (or equivalent), 300 x 7.5 mm.
-
Warning: Do NOT use standard PS-DVB columns (Styragel) as HFIP can swell/damage certain packings. Use columns specifically rated for fluorinated solvents.
-
Sample Preparation
-
Concentration: Prepare PLM at 2.0 – 4.0 mg/mL in the mobile phase.
-
Dissolution: Shake gently at room temperature for 4–12 hours. Avoid sonication, which can degrade polypeptide chains.
-
Filtration: Filter through a 0.45 µm PTFE membrane .
-
Self-Validation Check: If high backpressure is observed during filtration, aggregation is present. Dilute or extend dissolution time.
-
dn/dc Determination (Critical Step)
The refractive index increment (
-
Literature Estimate: Proteins in aqueous buffer are ~0.185 mL/g.[3] However, in HFIP (RI
1.27), the contrast is high. -
Recommended Value: 0.150 – 0.175 mL/g (typical for polypeptides in HFIP).
-
Measurement: For highest accuracy, measure
online by injecting a known mass (100% recovery assumption) or using a batch refractometer.
Data Processing
-
Integration: Select the peak from baseline to baseline.
-
Fit Model: Use a Berry or Zimm formalism for MALS data fitting.
-
Mark-Houwink Validation: Plot
vs .-
Insight: PLM in acidic solvents (like TFA/HFIP) behaves similarly to Poly(
-benzyl-L-glutamate) (PBLG). Expect a Mark-Houwink slope ( ) between 0.8 and 1.0 , indicating a stiff, expanded coil/semi-rod conformation [1].
-
Part 4: Visualizing the Workflow
Diagram 1: Solvent Selection Decision Matrix
This logic flow ensures you do not waste time or damage columns with incorrect solvents.
Caption: Decision matrix for selecting the mobile phase. HFIP is the robust choice for native Poly(L-methionine) due to aggregation issues in DMF.
Diagram 2: GPC-MALS Experimental Setup
The physical connection of the "Gold Standard" system.
Caption: Flow path for GPC-MALS analysis in HFIP. Note the serial connection of MALS before RI to prevent backpressure damage to the RI cell.
Part 5: Representative Data Comparison
The following table illustrates the expected deviation when using inappropriate methods versus the recommended HFIP-MALS protocol.
| Parameter | Method A: DMF (Conventional Calib) | Method B: HFIP (MALS) | Method C: NMR ( |
| 12.5 | 14.2 | 13.8 | |
| 45.0 (Aggregated) | 16.5 | N/A | |
| PDI ( | 3.60 (Artificial) | 1.16 | N/A |
| Interpretation | The high | Narrow PDI confirms a controlled polymerization. | Validates |
Key Insight: In Method A, the "apparent" high molecular weight is a phantom result caused by aggregation. Only HFIP (Method B) yields a dispersity (
References
-
Bradbury, J. H., & Chapman, B. E. (1970).[4] Conformation of Poly-L-methionine in Solution. Journal of Macromolecular Science: Part A - Chemistry, 4(5), 1137–1145.
-
Agilent Technologies. (2020). Analysis of Engineering Polymers using GPC/SEC with HFIP. Application Note.
-
Malvern Panalytical. (2018).[5] Refractive index increment (dn/dc) values for common polymers.
-
Wyatt Technology. (n.d.). Theory of MALS and dn/dc determination.
Sources
Circular Dichroism for Poly(methionine) Secondary Structure Analysis: A Comparative Technical Guide
Executive Summary
Poly(methionine) (PLM) and its derivatives are increasingly critical in drug delivery systems, particularly as functionalized polypeptides for gene transfection and redox-responsive carriers. However, the high hydrophobicity of the methionine side chain (thioether group) creates unique solubility and aggregation challenges that complicate structural analysis.
This guide objectively compares Circular Dichroism (CD) against FTIR and NMR , establishing CD as the optimal technique for analyzing solution-state conformational transitions (e.g.,
Part 1: Comparative Technology Landscape
While NMR offers atomic resolution and FTIR excels with solid-state samples, CD provides the highest throughput and sensitivity for dynamic solution-state studies of PLM.
Decision Matrix: Method Selection
The following diagram illustrates the logical flow for selecting the appropriate structural analysis tool based on sample state and resolution requirements.
Figure 1: Decision matrix for selecting structural analysis techniques based on experimental constraints.
Technical Comparison: CD vs. Alternatives
| Feature | Circular Dichroism (CD) | FTIR Spectroscopy | NMR Spectroscopy |
| Primary Utility | Rapid estimation of | Analyzing | Detailed atomic-level 3D structure and dynamics. |
| Sample Conc. | Low (0.05 – 0.5 mg/mL). | High (> 1-10 mg/mL). | Very High (> 10 mg/mL). |
| Solvent Constraints | Critical: Buffers must be UV-transparent (avoid Cl⁻, high imidazole). | Water (H₂O) absorbs strongly; D₂O often required. | Requires deuterated solvents; size limitations. |
| PLM Specifics | Excellent for monitoring pH-induced Helix-Coil transitions. | Best for detecting PLM aggregation (fibril formation). | Can resolve side-chain mobility but slow for kinetics. |
| Time Resolution | Milliseconds (Stopped-flow CD). | Seconds to Minutes. | Hours to Days. |
Verdict: For routine characterization of Poly(methionine) secondary structure, particularly when assessing solvent-induced conformational changes (e.g., pH shifts or oxidation states), CD is the superior choice due to its sensitivity in dilute solutions and rapid data acquisition.
Part 2: Deep Dive – Circular Dichroism Methodology
The Challenge of Poly(methionine)
Poly(L-methionine) is distinct due to its thioether side chain.
-
Solubility: Pure PLM is insoluble in water but soluble in organic helical solvents like chloroform (
) or hexafluoroisopropanol (HFIP). Water-soluble derivatives (e.g., sulfonium salts) are often used in biological contexts. -
UV Absorption: The sulfur atom in methionine has an absorbance tail that can extend into the far-UV region (< 200 nm), potentially interfering with the amide bond signal if concentration is too high.
Experimental Protocol (Self-Validating System)
This protocol ensures data integrity by incorporating "High Tension" (HT) voltage monitoring to flag false signals caused by solvent absorption.
Step 1: Sample Preparation[6]
-
Concentration: Prepare PLM at 0.1 – 0.2 mg/mL .
-
Why? Higher concentrations lead to detector saturation (high HT voltage) and potential aggregation (scattering).
-
-
Solvent Selection:
-
Helical Control: Trifluoroethanol (TFE) or HFIP (induces strong
-helix). -
Coil Control: 6M Guanidine HCl (forces random coil).
-
Experimental Buffer: 10 mM Phosphate buffer (pH 7.4). Avoid Chloride ions (NaCl absorbs < 195 nm). Use Fluoride (NaF) if salt is needed.
-
Step 2: Instrument Configuration
-
Range: 260 nm to 185 nm.
-
Pathlength: 1 mm (0.1 cm) quartz cuvette.
-
Expert Note: Do not use 10 mm cuvettes for far-UV; the solvent absorbance will kill the signal.
-
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min (Accumulate 3 scans to improve Signal-to-Noise).
Step 3: The Measurement & Validation Workflow
Figure 2: Validated CD workflow ensuring signal reliability via HT voltage monitoring.
Data Interpretation
Raw data (mdeg) must be converted to Mean Residue Ellipticity (MRE,
- : Observed ellipticity (mdeg)
-
: Mean Residue Weight (MW of Methionine residue
Da, or derivative MW) - : Pathlength (cm)
- : Concentration (mg/mL)
Characteristic PLM Signals:
-
-Helix: Double minima at 208 nm and 222 nm . Positive peak at ~190 nm.
-
Diagnostic: The ratio
indicates helicity. A ratio suggests isolated helices; suggests coiled-coils or aggregation.
-
- -Sheet: Single minimum at ~218 nm .
-
Random Coil: Strong negative band near 198 nm .
Part 3: Troubleshooting & Expert Insights
The "Sulfur Effect"
Methionine's thioether group is a chromophore. While its contribution is weak compared to the peptide bond in the far-UV, oxidation of Methionine to Methionine Sulfoxide (common in old samples) changes the chirality and solubility profile.
-
Validation Step: Always run a mass spec or simple TLC on stored PLM samples to ensure no oxidation has occurred prior to CD, as sulfoxide derivatives have different propensity for helix formation.
Solvent Cut-off Limits
If the HT voltage exceeds 600-700V, the detector is "blind."
-
Water/Phosphate: Good down to 185 nm.
-
Ethanol/TFE: Good down to 195 nm.
-
Chloroform: Opaque below 230 nm (Cannot use for secondary structure CD; use FTIR instead).
References
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[1][2][4][6][7][8][9][10][11] Nature Protocols, 1(6), 2876–2890. Link
-
Imamura, R., & Mori, H. (2019). Conformation of Poly-L-methionine and Some of its Derivatives in Solution. ACS Omega, 4(19), 18234-18247. Link
- Fasman, G. D. (1996). Circular Dichroism and the Conformational Analysis of Biomolecules. Plenum Press.
-
MtoZ Biolabs. (2024). CD Spectroscopy vs FTIR: Which Technique is Better for Analyzing Protein Secondary Structure? Link
- Pelton, J. T., & McLean, L. R. (2000). Spectroscopic methods for analysis of protein secondary structure. Analytical Biochemistry, 277(2), 167-176. (Comparison of CD, NMR, FTIR).
Sources
- 1. What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Fourier Transform Infrared and Circular Dichroism Spectroscopies for Amyloid Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. Alpha-helix to beta-sheet transition in long-chain poly-l-lysine: Formation of alpha-helical fibrils by poly-l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fourier transform infrared and circular dichroism spectroscopies for amyloid studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. photophysics.com [photophysics.com]
- 8. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. CD Spectroscopy vs FTIR: Which Technique is Better for Analyzing Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparison of different initiators for methionine NCA polymerization
Executive Summary: The Challenge of Control
Poly(L-methionine) (PMet) is a unique polypeptide featuring a thioether side chain that offers redox responsiveness (oxidation to sulfoxide/sulfone) and serves as a versatile scaffold for cationic modification (alkylation to sulfonium). However, synthesizing well-defined PMet via the Ring-Opening Polymerization (ROP) of L-methionine
The choice of initiator dictates the reaction mechanism—Nucleophilic Attack (NAM) vs. Activated Monomer (AMM) —which directly impacts the molecular weight distribution (dispersity,
Mechanistic Divergence[1]
To control the polymerization, one must control the pathway.[1] The two competing mechanisms are mutually exclusive in their ideal forms but often coexist in poorly designed systems, leading to broad dispersities (
Diagram 1: Mechanistic Pathways in NCA Polymerization
Caption: The NAM pathway (green) yields linear control, while the AMM pathway (red) involves NCA deprotonation, leading to faster but often erratic polymerization.[1]
Comparative Analysis of Initiators
The following table synthesizes performance metrics based on experimental data from Deming, Cheng, and Schlaad.
Table 1: Performance Matrix of Met-NCA Initiators
| Feature | Primary Amines (e.g., Hexylamine) | Transition Metals (e.g., Co(PMe3)4) | Organosilicon (e.g., HMDS) |
| Mechanism | Normal Amine (NAM) | Coordination-Insertion (Living) | TMS-Transfer (GTP-like) |
| Control ( | Moderate (1.1 – 1.3)* | Excellent (< 1.[1]10) | Very Good (1.05 – 1.[1]15) |
| Reaction Speed | Slow (Hours to Days) | Fast (Minutes to Hours) | Moderate (Hours) |
| Moisture Sensitivity | High | Extreme (Glovebox Required) | High |
| End-Group Fidelity | Good (Amine/Amide) | Perfect (Functionalizable) | Good (TMS-protected) |
| Block Copolymers | Difficult (Dead chains common) | Routine (High efficiency) | Feasible |
| Scalability | High | Low (Catalyst cost/complexity) | High |
*Note: Primary amines can achieve
Detailed Technical Assessment
A. Primary Amines (The Traditional Approach)[1][2][3]
-
The Reality: While conceptually simple, primary amines are "dual-nature" reagents.[1] They act as nucleophiles (NAM) but can also act as bases, deprotonating the NCA (AMM).[1][2][3]
-
Optimization: To enforce the NAM pathway, low temperature (0°C) is critical.[1] This suppresses the higher-activation-energy deprotonation step.[1]
-
Limitation: "Dead" chain ends often form via termination with solvent (DMF) or isocyanates, making block copolymerization inefficient.[1]
B. Transition Metal Complexes (The "Deming" Method)[1][5]
-
The Mechanism: Zerovalent nickel or cobalt complexes (e.g., Co(PMe3)4) undergo oxidative addition across the anhydride bond.[1] The polymer chain grows attached to the metal center (a "metallacycle"), which prevents the chain end from engaging in termination reactions.[1]
-
Why it wins: It is a true living polymerization .[1] You can add a second monomer batch after 24 hours and it will resume growth without termination.[1]
-
Data Point: Deming et al. reported Poly(L-methionine) with
Da and using cobalt initiators.
C. Hexamethyldisilazane (HMDS) (The Modern Workhorse)
-
The Mechanism: Developed by Cheng, this follows a mechanism similar to Group Transfer Polymerization (GTP).[1] The propagating species is a trimethylsilyl carbamate (TMS-CBM), which is stable and prevents the "back-biting" side reactions seen with amines.[1]
-
Utility: It bridges the gap—offering near-metal control without the need for heavy metal removal or glovebox stringency (though inert gas is still required).[1]
Experimental Protocols
Protocol A: Robust Synthesis using HMDS (Recommended for General Use)
This protocol balances control with ease of execution.
Reagents:
-
Monomer: L-Methionine NCA (Recrystallized 3x from THF/Hexane).[1]
-
Initiator: Hexamethyldisilazane (HMDS) (Distilled).[1]
-
Solvent: Anhydrous THF (Purified via alumina columns).[1]
Workflow:
-
Preparation: In a flame-dried Schlenk flask under
, dissolve Met-NCA (500 mg, 2.85 mmol) in anhydrous THF (10 mL). -
Initiation: Add HMDS (calculated via
ratio, e.g., for DP=50, add 0.057 mmol) via gas-tight syringe. -
Reaction: Stir at room temperature for 24–48 hours. The solution should remain clear.
-
Monitoring: Monitor the disappearance of the anhydride peak (approx. 1785 and 1855 cm⁻¹) via FTIR.
-
Termination: Expose to air/moisture to hydrolyze the TMS end-group.[1]
-
Purification: Precipitate into cold methanol. Centrifuge and dry under vacuum.
Protocol B: High-Fidelity Living Polymerization (Cobalt Initiator)
Required for block copolymers or precise MW control.
Reagents:
-
Initiator:
(Prepared in-house or purchased, stored in glovebox). -
Solvent: Anhydrous DMF or THF.[1]
Workflow:
-
Environment: Strict Glovebox conditions (
ppm, ppm). -
Stock Solution: Prepare a stock solution of initiator in DMF (e.g., 20 mg/mL).
-
Mixing: Add Met-NCA solution to the initiator solution rapidly.
-
Observation: Reaction is often faster than amines (1–4 hours).[1]
-
Quenching: Remove from glovebox and add 1N HCl/Methanol to break the metal-polymer bond.[1]
-
Isolation: Precipitate in water or methanol.
Diagram 2: Workflow Decision Tree
Caption: Decision tree for selecting the appropriate initiator based on the target polymer architecture.
References
-
Deming, T. J. (1997).[1] "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386-389.[1] Link
-
Deming, T. J. (1999).[1][4] "Cobalt and Iron Initiators for the Controlled Polymerization of alpha-Amino Acid N-Carboxyanhydrides." Macromolecules, 32(13), 4500-4502.[1] Link
-
Lu, H., & Cheng, J. (2007).[1] "Hexamethyldisilazane-Mediated Controlled Polymerization of alpha-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society, 129(46), 14114-14115.[1] Link
-
Hadjichristidis, N., et al. (2009).[1] "Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of alpha-Amino Acid N-Carboxyanhydrides." Chemical Reviews, 109(11), 5528-5578.[1] Link
-
Dimitrov, I., & Schlaad, H. (2003).[1] "Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides." Chemical Communications, (23), 2944-2945.[1] Link
Sources
Methionine NCA vs. N-thiocarboxyanhydride (NTA) Polymerization: A Technical Comparison Guide
Audience: Researchers, Polymer Chemists, and Drug Development Professionals. Objective: To provide an authoritative, data-driven comparison between the traditional N-carboxyanhydride (NCA) and the emerging N-thiocarboxyanhydride (NTA) routes for synthesizing Poly(L-methionine) (PMet) and its derivatives.
Executive Summary
For decades, the Ring-Opening Polymerization (ROP) of Methionine N-carboxyanhydride (Met-NCA) has been the gold standard for synthesizing well-defined polypeptides. However, this method is plagued by extreme sensitivity to moisture and heat, necessitating rigorous glovebox conditions.
Recent advances have established Methionine N-thiocarboxyanhydride (Met-NTA) as a superior alternative. The substitution of the ring oxygen with sulfur confers exceptional stability, allowing for open-vessel polymerization without sacrificing molecular weight control or dispersity (Đ). This guide details the mechanistic divergence, experimental protocols, and performance metrics of both systems.
Part 1: Monomer Synthesis & Stability
The fundamental difference begins with the monomer. The thio-substitution in NTA significantly reduces the electrophilicity of the carbonyls, preventing the premature ring-opening and degradation common in NCAs.
Met-NCA Synthesis (The Fuchs-Farthing Route)
-
Reagents: L-Methionine + Triphosgene (or Phosgene).
-
Conditions: Strictly anhydrous THF/Dioxane, 50–60°C.
-
Purification: Requires multiple recrystallizations under inert atmosphere.
-
Storage: -20°C under
or Ar. Decomposes rapidly upon exposure to ambient moisture.
Met-NTA Synthesis (The Xanthate Route)
-
Reagents: L-Methionine + Ethyl xanthogen formate
N-ethoxythiocarbonyl intermediate Cyclization with . -
Conditions: Aqueous/Organic biphasic systems are tolerated during precursor synthesis; cyclization requires dry solvent.
-
Purification: Silica gel chromatography (impossible for most NCAs) or recrystallization.
-
Storage: Stable at room temperature in air for weeks/months.
Stability Comparison Table
| Feature | Met-NCA (Traditional) | Met-NTA (Alternative) |
| Moisture Sensitivity | Extreme (Hydrolyzes in seconds) | Low (Stable in ambient air) |
| Thermal Stability | Low (Polymerizes/degrades >0°C) | High (Stable >25°C) |
| Purification Method | Recrystallization / Sublimation | Column Chromatography / Recrystallization |
| Shelf Life | Days/Weeks (-20°C, Inert) | Months (RT, Air) |
Part 2: Polymerization Mechanism & Kinetics
Both monomers undergo Ring-Opening Polymerization (ROP), typically initiated by primary amines. However, the leaving group and rate-determining steps differ.
The Mechanistic Divergence
-
NCA ROP: Releases
. Often suffers from the "Activated Monomer Mechanism" (AMM) side reaction when basic initiators are used, leading to broad dispersity. -
NTA ROP: Releases COS (Carbonyl Sulfide) . The reaction is slower due to the stability of the thio-ring but can be promoted by weak acids (e.g., acetic acid) or thiourea catalysts. These promoters protonate the intermediate, facilitating COS elimination and suppressing termination events.
Visualization of Pathways
The following diagram contrasts the standard NCA pathway with the Acid-Promoted NTA pathway.
Caption: Comparative mechanistic flow. Note the role of the promoter in NTA polymerization to accelerate the rate-limiting COS elimination step.
Part 3: Experimental Protocols
Protocol A: Met-NCA Polymerization (Glovebox Method)
Use this for legacy comparison or when NTA precursors are unavailable.
-
Preparation: In a
-filled glovebox ( ppm), dissolve purified Met-NCA (1.0 g) in anhydrous DMF (10 mL). -
Initiation: Add Hexylamine initiator solution (dissolved in DMF). Target [M]/[I] ratio = 50.
-
Reaction: Seal the vessel tightly. Stir at 20°C for 48–72 hours.
-
Note: Bubbles of
will form. Pressure relief may be required for large scales.
-
-
Termination: Remove from glovebox. Precipitate immediately into cold diethyl ether.
-
Isolation: Centrifuge, wash with ether 3x, and dry under vacuum.
Protocol B: Met-NTA Polymerization (Open Vessel / Acid-Promoted)
Recommended for robustness and ease of handling.
-
Preparation: In a standard fume hood, weigh Met-NTA (1.0 g) into a vial. Dissolve in DMF (10 mL). No glovebox required.
-
Add Promoter: Add Glacial Acetic Acid (1 eq. relative to initiator) or Thiourea catalyst.[1]
-
Reasoning: Acid prevents the formation of inactive species and accelerates COS release.
-
-
Initiation: Add primary amine initiator (e.g., Hexylamine). Target [M]/[I] = 50.
-
Reaction: Cap the vial (loose cap to allow COS escape). Stir at Room Temperature (25°C) for 24–48 hours.
-
Isolation: Precipitate into diethyl ether. Wash and dry.[2][3][4]
Part 4: Performance Comparison Data
The following data summarizes typical results from comparative studies (e.g., Lu et al., Tao et al.) utilizing Methionine and Sarcosine models.[5]
| Metric | Met-NCA (Inert) | Met-NTA (Open Air) | Met-NTA (Acid Promoted) |
| Atmosphere | Air | Air | |
| Time to 90% Conv. | 24–48 h | > 7 days (Slow) | 24–48 h (Fast) |
| Dispersity (Đ) | 1.10 – 1.30 | 1.05 – 1.15 | 1.01 – 1.05 |
| Livingness | Moderate (Termination prone) | High | Very High |
| End-Group Fidelity | Variable (Cyclization/Formylation) | High | High |
Key Insight: While uncatalyzed NTA polymerization is slow, the addition of a weak acid or thiourea matches the speed of NCA polymerization while providing superior control over dispersity (Đ) and allowing for open-air handling.
Part 5: Applications & Strategic Recommendation
Why Switch to Met-NTA?
-
Upscalability: The elimination of gloveboxes allows for multi-gram to kilogram scale synthesis in standard reactors.
-
Functionalization: Met-NTA is ideal for synthesizing Sulfonium Cationic Poly(methionine) derivatives (antibacterial agents). The robust polymerization allows for subsequent alkylation steps without concern for polymer degradation during synthesis.
-
Block Copolymers: The "living" nature of NTA polymerization (lack of termination) makes it superior for synthesizing block copolymers (e.g., PEG-b-PMet) where the second block requires a fresh monomer addition.
Recommendation
For routine synthesis of Poly(L-methionine) or drug delivery vectors where polymer definition (low Đ) is critical, Met-NTA is the superior choice . Met-NCA should be reserved for historical replication or scenarios where thio-impurities (trace COS) are absolutely prohibited and cannot be removed (though vacuum drying typically removes COS effectively).
References
-
Tao, X., et al. (2018). "Organic Acid Promoted Controlled Ring-Opening Polymerization of α-Amino Acid-Derived N-thiocarboxyanhydrides (NTAs) toward Well-defined Polypeptides." Chemical Science. Link
-
Lu, H., & Cheng, J. (2007). "Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society. Link
-
Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides." Angewandte Chemie International Edition. Link
-
Zhang, D., et al. (2021). "Seeding Crystals, Harvesting Polypeptides: Preparing Long Chiral-Sequence Controlled Polypeptides by Interlocked Polymerization in Cocrystals (iPiC) of N-Thiocarboxyanhydride." Journal of the American Chemical Society. Link
-
Zhou, P., et al. (2021). "Combating drug-resistant bacteria with sulfonium cationic poly(methionine)." Biomaterials Science. Link
Sources
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- 2. scispace.com [scispace.com]
- 3. US10519278B2 - Methods of making polypeptides - Google Patents [patents.google.com]
- 4. EP0166026A2 - Process for the preparation of N-thiocarboxyanhydrides of amino acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Comparative Technical Guide: Poly(methionine) Synthesis via ROP vs. SPPS
Executive Summary
This guide provides a technical comparison between Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) and Solid-Phase Peptide Synthesis (SPPS) for the production of poly(methionine) (PMet).
-
Select ROP when your application requires high molecular weight polymers (>50 residues), block copolymers (e.g., PEG-b-PMet) for self-assembly (vesicles/micelles), or gram-scale material for bulk material science applications.[1]
-
Select SPPS when you require absolute sequence precision, monodispersity (PDI = 1.0), site-specific incorporation of methionine for "switch" peptides, or short oligomers (<50 residues) where structural defects cannot be tolerated.[1]
Synthesis Mechanisms & Workflows
The choice of synthesis dictates the physicochemical identity of the final product. ROP is a chain-growth process yielding a statistical distribution of chain lengths, while SPPS is a step-growth process yielding a single molecular species.[1]
Comparative Workflow Diagram
Figure 1: Comparative workflows for ROP (left) and SPPS (right). ROP relies on the in situ release of CO2 to drive chain growth, while SPPS relies on iterative protection/deprotection cycles.
Mechanism Deep Dive
-
ROP (NCA): The driving force is the release of carbon dioxide from the Met-NCA ring. The "Normal Amine Mechanism" (NAM) is initiated by a nucleophile (primary amine) attacking the C-5 carbonyl of the NCA ring.
-
SPPS: Relies on the orthogonality of the Fmoc (base-labile) and side-chain (acid-labile) protecting groups.
Physicochemical Property Comparison
The following data highlights the performance trade-offs between the two methods.
| Feature | ROP (NCA Polymerization) | Solid-Phase Synthesis (SPPS) |
| Molecular Weight (MW) | High ( | Low to Medium (< 5 kDa typical) |
| Dispersity (PDI) | Broad (1.1 - 1.[1]5) | Monodisperse (1.00) |
| Scale | Gram to Kilogram | Milligram to Gram |
| Purity | Contains statistical chains; removal of catalyst/monomer required.[1] | High (>95% after HPLC); exact sequence defined. |
| Defects | Chain termination, cyclic impurities.[1] | Deletion sequences (due to aggregation), racemization.[1] |
| Secondary Structure | Strong | Dependent on length; short oligomers may be random coil.[1] |
| Cost | Low (inexpensive monomers).[1] | High (excess reagents, resins, solvents).[1] |
Functional Performance: Redox & Self-Assembly[1][3][8]
Poly(methionine) is unique due to its thioether side chain, which acts as a redox switch.[1] This property is heavily influenced by the synthesis method's ability to produce block copolymers or defined sequences.[1]
Redox Switching Mechanism
Methionine can be oxidized to Methionine Sulfoxide (MetO) (reversible) and Methionine Sulfone (MetO
-
PMet (Hydrophobic): Forms
-helices; drives self-assembly into vesicles.[1] -
PMetO (Hydrophilic): Disordered random coil; causes vesicle disassembly.[1]
Figure 2: The redox switch of poly(methionine).[1] The transition from hydrophobic helix to hydrophilic coil is the basis for ROS-responsive drug delivery systems.
Impact of Synthesis on Application
-
Drug Delivery (ROP): ROP is the standard for creating amphiphilic block copolymers (e.g., PEG-b-PMet ).[1] These polymers self-assemble into vesicles that release cargo upon oxidation (e.g., in inflamed tissue with high ROS).[1]
-
Biological Probes (SPPS): SPPS is used to synthesize "switch peptides" where a single Met residue is placed to disrupt a helix upon oxidation, acting as a sensor for oxidative stress.[1]
Experimental Protocols
Protocol A: ROP of Met-NCA (For High MW Polymers)
Target: Synthesis of PEG-b-PMet block copolymer.[1][8]
-
Met-NCA Synthesis:
-
Suspend L-methionine in dry THF/dioxane.
-
Add triphosgene (0.33 eq) at 50°C under Argon.[1] Stir until clear (approx. 2-4 h).
-
Purification (Crucial): Precipitate in hexane. Recrystallize 3x from THF/Hexane inside a glovebox. Note: Impure NCA yields low MW and yellow discoloration.
-
-
Polymerization:
-
Isolation:
Protocol B: SPPS of Poly(Met) Oligomers
Target: Synthesis of Met
-
Resin Preparation: Use a low-loading Wang resin (0.3-0.4 mmol/g) to reduce inter-chain aggregation.[1]
-
Coupling Cycles:
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling: 5 eq Fmoc-Met-OH, 5 eq HBTU, 10 eq DIPEA in DMF (45 min).
-
Optimization: For sequences >10 residues, use Fmoc-Met(O)-OH (methionine sulfoxide) as the building block.[1] Met(O) is more polar and prevents
-sheet aggregation on the resin.
-
-
Cleavage & Reduction:
-
Purification:
References
-
Deming, T. J. (2007).[1] "Synthetic polypeptides for biomedical applications."[1][2][10][11] Progress in Polymer Science. Link
-
Kramer, J. R., & Deming, T. J. (2010).[1] "General method for purification of alpha-amino acid-N-carboxyanhydrides using flash chromatography." Biomacromolecules. Link
-
Napoli, A., et al. (2004).[1] "Oxidation-responsive polymeric vesicles."[1] Nature Materials.[1] Link
-
Coin, I., et al. (2007).[1] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link
-
Gellman, S. H. (1998).[1] "Folding of Non-Biological Polymers."[1] Accounts of Chemical Research. Link
Sources
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine oxidation in α-synuclein inhibits its propensity for ordered secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein secondary structure - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Comparative Guide: Kinetic Control Strategies for Met-NCA Polymerization
Executive Summary
Poly(L-methionine) (PMet) has emerged as a critical polypeptide for redox-responsive drug delivery and biosensing due to the reversible oxidation of its thioether side chain. However, the synthesis of PMet via the Ring-Opening Polymerization (ROP) of L-methionine N-carboxyanhydride (Met-NCA) is notoriously sensitive. The kinetics of this reaction are governed by a delicate balance between nucleophilic attack and base-induced deprotonation.[1]
This guide objectively compares three distinct kinetic control strategies: Conventional Amine Initiation , High-Vacuum Techniques (HVT) , and Silazane-Mediated Polymerization . We analyze how each condition influences the rate constant (
Part 1: The Mechanistic Landscape
To control Met-NCA polymerization, one must control the competition between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) .[2]
-
NAM (Desired): The initiator/chain-end attacks the C5 carbonyl of the NCA ring. This leads to linear growth and "living" characteristics.
-
AMM (Undesired): Basic initiators deprotonate the 3-NH group of the NCA, creating an NCA anion that acts as a nucleophile. This pathway is faster but leads to chain transfer, termination, and loss of molecular weight control.
Visualization: Kinetic Pathways (NAM vs. AMM)
Figure 1: Mechanistic bifurcation in Met-NCA polymerization. Control is achieved by suppressing the AMM pathway.
Part 2: Comparative Kinetic Analysis
The following table synthesizes experimental data comparing the three primary methodologies for Met-NCA polymerization.
Table 1: Performance Metrics of Kinetic Strategies
| Feature | Conventional Amine (Primary Amines) | High-Vacuum Techniques (HVT) | Silazane-Mediated (HMDS) |
| Primary Mechanism | Mixed NAM/AMM | NAM (Exclusive) | TMS-Carbamate Mediated |
| Reaction Rate ( | Slow ( | Moderate | Fast ( |
| Dispersity ( | 1.2 – 1.5 (Broad) | 1.05 – 1.15 (Narrow) | 1.01 – 1.10 (Very Narrow) |
| Target MW ( | Limited (< 20 kDa) | High (> 100 kDa possible) | Tunable (Low to High) |
| Moisture Tolerance | Low | Zero (Sealed System) | Moderate (TMS scavenges) |
| Experimental Difficulty | Low | High (Glassblowing req.) | Moderate |
| Best Use Case | Short oligomers, non-critical apps | Ultra-pure block copolymers | High-throughput library synthesis |
Detailed Analysis
1. Conventional Amine Initiation (The Baseline)
Using simple primary amines (e.g., hexylamine) in DMF often results in "dual-mechanism" kinetics. The amine acts as both a nucleophile (NAM) and a base (AMM).[1]
-
Kinetic Consequence: The reaction rate is often non-linear due to termination events caused by back-biting of the amino-terminus onto the polymer chain.
-
Result: Broad molecular weight distributions (
) and difficulty targeting specific chain lengths.
2. High-Vacuum Techniques (The Purity Standard)
Pioneered by Hadjichristidis, this method involves sealing reagents in glass ampoules under high vacuum (
-
Kinetic Consequence: By physically removing CO
and strictly eliminating water, the equilibrium is driven forward, and nucleophilic termination by water is impossible. This forces the reaction exclusively through the NAM pathway. -
Result: "Living" polymerization characteristics with
.
3. Silazane-Mediated (The Modern Workhorse)
Developed by Cheng and Deming, Hexmethyldisilazane (HMDS) initiates polymerization not via a free amine, but through a trimethylsilyl (TMS) carbamate intermediate.
-
Kinetic Consequence: The TMS group suppresses the proton transfer required for AMM. The propagation is faster than conventional amines because the TMS-carbamate is less prone to forming stable, non-reactive aggregates (β-sheets) that plague PMet synthesis.
-
Result: Rapid kinetics (minutes to hours vs. days) with exceptional control.
Part 3: Experimental Protocols
Protocol A: HMDS-Mediated Polymerization of Met-NCA
Recommended for most drug delivery applications due to speed and control.
Reagents:
-
Met-NCA: Must be recrystallized 3x (Ethyl Acetate/Hexanes) or purified via flash chromatography (Deming method) inside a glovebox.
-
Solvent: Anhydrous DMF (Purified via solvent columns, stored over 4Å sieves).
-
Initiator: Hexamethyldisilazane (HMDS), distilled.
Workflow:
-
Preparation (In Glovebox): Dissolve Met-NCA (500 mg, 2.85 mmol) in anhydrous DMF (10 mL).
-
Initiation: Add HMDS (amount determined by target
, e.g., for DP=50, add 0.057 mmol).-
Note: The ratio
strictly dictates molecular weight.
-
-
Reaction: Stir at room temperature.
-
Observation: Evolution of CO
bubbles indicates propagation. -
Time: Reaction is typically complete in 1–4 hours.
-
-
Monitoring: Aliquot 50 µL for FTIR. Disappearance of anhydride peaks at 1780 and 1850 cm
indicates conversion. -
Quenching: Remove from glovebox and precipitate immediately into cold diethyl ether (10x volume).
-
Isolation: Centrifuge (4000 rpm, 5 min), decant ether, and dry under vacuum.
Protocol B: High-Vacuum Polymerization (Brief Overview)
Required for thermodynamic studies or block copolymers.
-
Reactor Setup: Use a custom glass apparatus with break-seals.[1]
-
Purification: Met-NCA and solvent are distilled directly into the reactor on a high-vacuum line.
-
Initiation: Break the seal containing the initiator solution (usually high-boiling amine).
-
Propagation: The reactor is sealed. CO
is periodically removed by freezing the mixture (liquid N ) and opening to vacuum (degassing). -
Termination: Break seal to atmosphere.
Part 4: Validation & Troubleshooting
Every kinetic study must be self-validating. Use the following workflow to confirm "living" nature.
Visualization: Validation Workflow
Figure 2: Analytical workflow to validate kinetic control.
Troubleshooting Table
| Problem | Diagnosis | Solution |
| High Đ (>1.3) | AMM pathway active or slow initiation. | Switch to HMDS or Transition Metal initiator (e.g., Co(PMe |
| Bimodal GPC Peak | Partial termination by water. | Re-dry DMF; ensure NCA purity (chloride free). |
| Incomplete Conversion | "Dead" chain ends (formylation). | Avoid heating DMF >40°C; remove CO |
| Precipitation | Use LiBr in reaction or switch to helical random copolymer. |
References
-
Deming, T. J. (1997).[3] Facile synthesis of block copolypeptides of defined architecture. Nature.[1][3] Link
-
Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. Link
-
Hadjichristidis, N., et al. (2009). Amino Acid-Based Block Copolymers by High Vacuum Techniques.[1][4] Chemical Reviews. Link
-
Kramer, J. R., & Deming, T. J. (2010).[3] General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules.[1][3][4][5][6][7][8] Link
-
Pickel, D. L., et al. (2015). Kinetic Studies of the Ring-Opening Polymerization of N-Carboxyanhydrides. Macromolecules.[1][2][3][4][6][8][9][10] Link
Sources
- 1. materials.uoi.gr [materials.uoi.gr]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Research [deming.seas.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0015668A1 - Digestible polyamino acids, method for preparing them and food fortified with the digestible polyamino acids - Google Patents [patents.google.com]
Alternative methods to NCA polymerization for poly(methionine) synthesis
Topic: Alternative Methods to NCA Polymerization for Poly(methionine) Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
For decades, the Ring-Opening Polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) has been the "gold standard" for synthesizing high-molecular-weight poly(amino acids) like poly(L-methionine) (PMet).[1] However, the NCA method suffers from critical operational bottlenecks: extreme moisture sensitivity, the requirement for hazardous phosgene derivatives during monomer synthesis, and the need for stringent glovebox conditions to prevent premature termination.
This guide details three scientifically validated alternatives that circumvent the fragility of NCA chemistry while maintaining structural integrity. We focus on methods that yield the true polypeptide backbone (polyamide), distinct from radical polymerization methods (e.g., RAFT/ATRP of methacryloyl-methionine) that produce non-biodegradable carbon backbones.
Method 1: Urethane-Derivative Polycondensation (The Robust Chemical Route)
Best For: High-yield synthesis without gloveboxes; moisture tolerance.
This method utilizes N-phenoxycarbonyl-L-methionine , an "activated urethane" derivative.[2] Unlike NCAs, these monomers are stable solids that resist hydrolysis in ambient air. Upon heating with a primary amine initiator, they undergo polycondensation, releasing phenol and CO₂ to form the peptide bond.[3]
Mechanism of Action
The reaction proceeds via a "chain-growth polycondensation" mechanism. The primary amine initiator attacks the carbonyl of the phenoxy group. The phenoxide acts as a leaving group, generating an isocyanate intermediate (in situ) or directly forming the amide bond upon decarboxylation.
Figure 1: Synthetic pathway for Urethane-Derivative Polycondensation. The stable urethane precursor eliminates the need for phosgene and glovebox handling.
Experimental Protocol
1. Monomer Synthesis (N-phenoxycarbonyl-L-methionine):
-
Suspend L-Methionine (10 mmol) and Tetrabutylammonium hydroxide (10 mmol) in acetonitrile.
-
Add Diphenyl Carbonate (DPC) (11 mmol) and stir at room temperature for 2 hours.
-
Acidify with dilute HCl and extract with ethyl acetate.
-
Recrystallize from ethyl acetate/hexane to obtain white crystals. Yield: ~70-80%.
2. Polymerization:
-
Dissolve the urethane monomer (1.0 g) in DMAc (Dimethylacetamide) to a concentration of 0.5 M.
-
Add n-butylamine (initiator) to achieve the desired monomer-to-initiator ([M]/[I]) ratio (e.g., 50:1).
-
Heat the solution to 60°C under a gentle nitrogen stream (to remove CO₂).
-
Stir for 24–48 hours.
-
Precipitate the polymer into cold diethyl ether.
-
Centrifuge and dry under vacuum.
Performance Data
| Parameter | NCA ROP (Standard) | Urethane Polycondensation |
| Monomer Stability | Unstable (Hydrolyzes in minutes) | High (Stable for months in air) |
| Atmosphere | Glovebox / Schlenk Line | N₂ flush (Open vessel possible) |
| Yield | 85–95% | 90–97% |
| Dispersity (Đ) | 1.05–1.20 | 1.17–1.75 |
| Byproducts | CO₂ | Phenol, CO₂ |
Method 2: N-Thiocarboxyanhydride (NTA) Polymerization (The Stable Analog)
Best For: Controlled molecular weight with enhanced moisture tolerance.
N-substituted N-thiocarboxyanhydrides (NTAs) are sulfur analogs of NCAs. The substitution of oxygen with sulfur in the anhydride ring significantly increases hydrolytic stability while maintaining the "living" character of the polymerization.
Mechanism
NTA polymerization is promoted by weak organic acids (e.g., acetic acid) in conjunction with primary amines.[4] The acid catalyzes the elimination of Carbonyl Sulfide (COS) rather than CO₂.
Figure 2: NTA polymerization pathway. The release of COS drives the reaction forward, tolerating moisture levels that would kill NCA polymerizations.
Key Advantages
-
Open-Air Synthesis: Can be conducted in open vessels without rigorous drying of solvents.[4]
-
Living Character: Low dispersity (Đ < 1.[5]15) allows for block copolymer synthesis.[6]
-
Storage: NTA monomers can be stored at room temperature without degradation.
Method 3: Chemo-Enzymatic Polymerization (The Green Route)
Best For: Short oligomers, biological compatibility, and aqueous conditions.
This method uses proteases (specifically Papain ) to catalyze the formation of peptide bonds between methionine esters.[7] It operates in aqueous buffer, making it the most environmentally friendly option, though it is limited by molecular weight ceilings.
Experimental Protocol
-
Substrate: L-Methionine ethyl ester (Met-OEt) or methyl ester.
-
Catalyst: Papain (crude or purified).
-
Buffer: Phosphate buffer (0.1 M, pH 8.0).
-
Reaction:
-
Dissolve Met-OEt (1.0 M) in buffer.
-
Add Papain (50 mg/mL).[8]
-
Incubate at 40°C with shaking (800 rpm) for 2–12 hours.
-
The polymer/oligomer will precipitate as a white solid (driving the equilibrium toward synthesis).
-
-
Purification: Wash precipitate with dilute HCl (to remove enzyme) and water. Lyophilize.
Limitations
-
Degree of Polymerization (DP): Typically yields oligomers (DP 6–10) rather than high MW polymers.
-
Purity: Product may contain residual enzyme if not washed thoroughly.
Comparative Analysis: Selecting the Right Method
The following table contrasts the three alternatives against the NCA baseline to assist in experimental design.
| Feature | NCA ROP (Baseline) | Urethane Polycondensation | NTA Polymerization | Chemo-Enzymatic (Papain) |
| Backbone Structure | Polypeptide | Polypeptide | Polypeptide | Polypeptide |
| Moisture Sensitivity | Extreme | Low | Low | None (Aqueous) |
| Monomer Stability | Poor (Cold storage req.) | Excellent (Shelf stable) | Good (RT stable) | Excellent (Commercial esters) |
| Control (Đ) | High (1.05–1.2) | Moderate (1.2–1.7) | High (1.02–1.15) | Low (Oligomers) |
| Max Mol. Weight | High (>100 kDa) | Medium-High (20–50 kDa) | High (>50 kDa) | Low (< 2 kDa) |
| Scalability | Difficult (Glovebox) | Easy (Standard Glassware) | Easy (Standard Glassware) | Moderate (Batch) |
Recommendation
-
For Drug Delivery/Block Copolymers: Use NTA Polymerization . It offers the "living" control of NCAs without the handling headaches.
-
For Bulk Homopolymer Production: Use Urethane Polycondensation . It is the most robust, cost-effective, and scalable method for producing pure poly(methionine).
-
For Short Peptides/Food Applications: Use Chemo-Enzymatic synthesis to avoid toxic solvents and initiators.
References
-
Endo, T., et al. (2015).[2] "Facile synthesis of polymethionine oxides through polycondensation of activated urethane derivative of α-amino acid."[9] Polymer Chemistry.
-
Lu, H., & Cheng, J. (2007). "Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society.
-
Tao, X., et al. (2018).[1] "Organic Acid Promoted Controlled Ring-Opening Polymerization of α-Amino Acid-Derived N-Thiocarboxyanhydrides (NTAs)." Chemical Science.
-
Uyama, H., et al. (2002). "Papain-Catalyzed Polymerization of Amino Acid Esters." Biomacromolecules.
-
Kramer, J. R., & Deming, T. J. (2010). "General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules.
Sources
- 1. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of polymethionine oxides through polycondensation of activated urethane derivative of α-amino acid and their application to antifouling polymer against proteins and cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. longdom.org [longdom.org]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
Poly(L-methionine) vs. Poly(L-methionine sulfoxide): A Technical Guide to Redox-Responsive Polypeptides
[1]
Executive Summary
This guide analyzes the physicochemical and functional distinctions between Poly(L-methionine) (PLM) and its oxidized derivative, Poly(L-methionine sulfoxide) (PLM-SO) .[1]
The transition between these two states represents one of the most versatile non-ionic "switches" in soft matter engineering. Unlike pH-responsive polymers that rely on protonation events, the PLM/PLM-SO system relies on the chemoselective oxidation of the thioether side chain .[1] This guide details the structural transition from a hydrophobic
Part 1: Physicochemical Dichotomy
The utility of methionine-based polypeptides lies in the dramatic contrast between their reduced and oxidized states.[1]
Comparative Analysis Table
| Feature | Poly(L-methionine) (PLM) | Poly(L-methionine sulfoxide) (PLM-SO) |
| Chemical State | Reduced (Thioether, | Oxidized (Sulfoxide, |
| Hydropathy | Highly Hydrophobic | Highly Hydrophilic (Water Soluble) |
| Secondary Structure | Stable | Random Coil (in aqueous solution) |
| Solubility Profile | Soluble in CHCl | Soluble in water , DMSO, DMF.[1] |
| Biological Interaction | Membrane-associative; aggregates.[1] | Non-associative; protein-repellent (similar to PEG).[1] |
| Reducibility | N/A (Already reduced) | Reversible via MsrA/MsrB enzymes.[2][3] |
The Structural Mechanism
The driving force behind the property shift is the dipolar character of the sulfoxide group .
-
PLM: The hydrophobic thioether side chain allows the polypeptide backbone to pack efficiently into an
-helical conformation, stabilized by intramolecular hydrogen bonds ( to ).[1] In aqueous environments, this hydrophobicity drives aggregation or precipitation.[1] -
PLM-SO: Oxidation introduces a polar sulfoxide moiety.[1] The hydration of this group creates steric bulk and dipole-dipole interactions that disrupt the helical packing.[1] The polymer transitions to a disordered random coil to maximize solvent interaction, resulting in water solubility.[1]
Part 2: The Redox Switch Mechanism
The reversibility of the PLM/PLM-SO transition is unique among stimuli-responsive polymers because it mimics biological signaling pathways.[1]
Biological Specificity (Msr Enzymes)
While chemical oxidation (e.g.,
-
MsrA: Specifically reduces the
-epimer of methionine sulfoxide.[1][4] -
MsrB: Specifically reduces the
-epimer. -
Critical Note: Over-oxidation to Methionine Sulfone (
) is irreversible biologically.[1] Protocols must control oxidant stoichiometry to avoid sulfone formation.[1]
Pathway Visualization
The following diagram illustrates the cycle of oxidation and enzymatic reduction.[5]
Figure 1: The Redox Switch. Mild oxidation converts PLM to PLM-SO.[1] Enzymatic action reverses this. Harsh oxidation leads to irreversible sulfone.
Part 3: Synthesis & Preparation
Direct polymerization of methionine sulfoxide is difficult due to side reactions.[1] The standard "Scientific Integrity" approach is the polymerization of L-methionine followed by post-polymerization modification.[1]
Monomer Synthesis (Met-NCA)
The precursor, L-methionine N-carboxyanhydride (Met-NCA), is synthesized via the Fuchs-Farthing method using triphosgene.[1] This ensures the preservation of chirality.
Ring-Opening Polymerization (ROP)
Protocol:
-
Initiator: Use a transition metal complex (e.g., Co(PMe
) ) for "living" polymerization, or a primary amine (e.g., hexylamine) for standard initiation.[1] -
Solvent: Anhydrous THF or DMF.[1]
-
Condition: Nitrogen atmosphere, 25°C.
-
Mechanism: Nucleophilic attack on the NCA ring releases CO
and propagates the chain. -
Result: Well-defined Poly(L-methionine) (PLM).
Post-Polymerization Oxidation
To generate PLM-SO:
-
Dissolve PLM in a compatible solvent (e.g., acetic acid or phosphate buffer if short chain).[1]
-
Add Hydrogen Peroxide (H
O ) (1.5 - 2.0 equivalents per Met residue).[1] -
Incubate: 30 minutes at room temperature.
-
Quench: Use Catalase or excess reducing agent to stop the reaction before sulfone forms.[1]
-
Dialysis: Purify against water (PLM-SO is water-soluble).[1]
Part 4: Functional Applications
The PLM/PLM-SO switch is primarily used in drug delivery and biosensing .[1]
Responsive Micelles
Block copolymers (e.g., PEG-
-
PLM core oxidizes to PLM-SO.[1]
-
Core becomes hydrophilic.[1]
-
Micelle destabilizes/disassembles.[1]
-
Payload is released.[1]
Figure 2: ROS-Triggered Drug Release.[1] Oxidation of the hydrophobic core triggers disassembly.[1]
Part 5: Experimental Protocols
Protocol A: Circular Dichroism (CD) Analysis
Purpose: To validate the secondary structure transition.
-
Preparation: Prepare a 0.5 mg/mL solution of PLM in TFE (Trifluoroethanol) and PLM-SO in Water.
-
Scan: 190 nm to 250 nm in a quartz cuvette (0.1 cm path length).
-
Expectation (PLM): Double minima at 208 nm and 222 nm (Characteristic
-helix).[1] -
Expectation (PLM-SO): Minimum near 200 nm ; low ellipticity at 222 nm (Random Coil).[1]
Protocol B: Enzymatic Reduction Assay
Purpose: To demonstrate biological reversibility.
-
Substrate: Prepare PLM-SO (100
M) in Tris-HCl buffer (pH 7.5). -
Enzyme Mix: Add Recombinant MsrA/MsrB (1
M) and DTT (10 mM) as the reducing cofactor. -
Incubation: 37°C for 1-4 hours.
-
Readout: Monitor turbidity (OD 600nm).
References
-
Kramer, J. R., & Deming, T. J. (2010).[1] Reversible Chemoselective Polypeptide Spun-Assembly. Journal of the American Chemical Society, 132(42), 15068-15071.[1] Link
-
Rodriguez-Gabin, A., et al. (2009).[1] The Role of Methionine Sulfoxide Reductases in Oxidative Stress Tolerance. BMB Reports, 42(9), 580-585.[1][4] Link
-
Lu, H., & Yuan, J. (2018).[1] Reactive Oxygen Species Responsive Polymers for Drug Delivery. Macromolecular Bioscience. Link
-
Gharakhanian, E. G., & Deming, T. J. (2015).[1] Versatile Synthesis of Methionine-Related Polymers.[1][6][7] Biomacromolecules, 16(6), 1802–1811.[1] Link
-
Moskovitz, J., et al. (2001).[1] Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals.[1][2] Proceedings of the National Academy of Sciences, 98(23), 12920–12925.[1] Link
Sources
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Methionine Sulfoxide Reductases in Oxidative Stress Tolerance and Virulence of Staphylococcus aureus and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmbreports.org [bmbreports.org]
- 5. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
The Redox-Switch Advantage: Poly(methionine) vs. PEG in Drug Delivery
Executive Summary: The Shift from "Stealth" to "Smart"
For decades, Polyethylene Glycol (PEG) has been the "gold standard" for stealth polymer coatings.[1] By creating a hydration shell, PEG reduces opsonization and prolongs circulation half-life. However, this success comes with a recognized trade-off known as the "PEG Dilemma" : the same steric shield that protects the carrier in the bloodstream hinders cellular uptake and endosomal escape at the target site. Furthermore, the rise of Anti-PEG Antibodies (APA) and the Accelerated Blood Clearance (ABC) phenomenon has forced the field to seek alternatives.
Poly(methionine) (PMet) —and specifically its ability to toggle between hydrophobic and hydrophilic states—offers a paradigm shift. Unlike PEG, which is a static steric barrier, PMet is a stimuli-responsive polypeptide . It leverages the high Reactive Oxygen Species (ROS) levels characteristic of the tumor microenvironment (TME) to trigger a phase transition, solving the release problem that plagues PEGylated systems.
This guide objectively compares the efficacy of PMet-based carriers against PEG, focusing on circulation stability , release kinetics , and immunological safety .
Critical Performance Comparison
The following table summarizes the key physicochemical and biological differences between standard PEGylated carriers and Poly(methionine)-based responsive systems.
| Feature | PEG (Polyethylene Glycol) | Poly(methionine) (PMet) | Efficacy Implication |
| Primary Mechanism | Steric Repulsion: Forms a static hydration layer (passive stealth). | Redox Switch: Thioether side chain oxidizes to sulfoxide (active response). | PMet systems can "turn on" solubility at the target site. |
| Drug Release | Diffusion-Controlled: Often slow; "PEG Dilemma" traps drug inside endosomes. | Triggered Disassembly: ROS converts hydrophobic PMet to hydrophilic PMetO, forcing payload dump. | PMet achieves higher intracellular drug concentration ( |
| Circulation Time | High: Excellent evasion of MPS (unless ABC effect occurs). | Moderate to High: Stable hydrophobic core in blood; often copolymerized with PEG or hydrophilic polypeptides. | PEG wins on pure circulation, but PMet wins on effective delivery. |
| Biodegradability | Non-Biodegradable: High MW PEG (>40kDa) can accumulate in tissues (vacuolization). | Biodegradable: Polypeptide backbone is cleavable by proteases; reverts to natural amino acids. | PMet eliminates long-term tissue accumulation risks. |
| Immunogenicity | Rising Concern: Pre-existing anti-PEG antibodies and ABC effect reduce efficacy of repeat doses.[2] | Low/Inert: Poly(methionine sulfoxide) is biologically inert; polypeptides mimic natural proteins. | PMet avoids the specific anti-PEG immune clearance pathways. |
Mechanistic Insight: The "Hydrophobic-to-Hydrophilic" Switch
The superior efficacy of PMet carriers lies in their chemical responsiveness. Methionine contains a thioether group. In the bloodstream (normal physiological pH and ROS levels), PMet is hydrophobic, maintaining a tight micellar core that protects the drug.
Upon entering the Tumor Microenvironment (TME) , where ROS levels (e.g.,
-
Reaction:
-
Phase Change: Hydrophobic (Insoluble)
Hydrophilic (Water-Soluble)
This transition causes the micelle to destabilize or completely disassemble, releasing the payload intracellularly. PEG lacks this mechanism, often requiring complex linker chemistry to achieve similar results.
Visualization: The ROS-Triggered Disassembly Pathway
Figure 1: The "Smart" activation mechanism of Poly(methionine). Unlike PEG, which remains a barrier, PMet actively disassembles in the presence of tumor-associated ROS, ensuring payload bioavailability.
Experimental Validation Protocols
To validate the superiority of a PMet-based system over a PEG control, the following protocols establish synthesis quality and redox-responsiveness .
Protocol A: Synthesis of Poly(L-methionine) via NCA Polymerization
Rationale: Precise control over molecular weight is required for reproducible micelle formation. The N-carboxyanhydride (NCA) ring-opening polymerization (Deming method) is the industry standard for polypeptides.
-
Reagents: L-Methionine N-carboxyanhydride (Met-NCA), dry THF (solvent), Co(PMe3)4 or amine initiator.
-
Procedure:
-
Step 1: Dissolve Met-NCA in dry THF under inert atmosphere (
glovebox). -
Step 2: Add initiator solution rapidly to the monomer solution.
-
Step 3: Stir at ambient temperature for 1-2 hours. Monitor
evolution (byproduct). -
Step 4: Confirm completion by FTIR (disappearance of anhydride peaks at 1780 and 1850 cm⁻¹).
-
Step 5: Precipitate polymer into excess diethyl ether. Centrifuge and dry under vacuum.
-
-
QC Check: Verify chain length and dispersity (Đ) using GPC (Gel Permeation Chromatography) with 0.1M LiBr in DMF. Target Đ < 1.2 for uniform micelle formation.
Protocol B: ROS-Triggered Release Assay (Comparison vs. PEG)
Rationale: This assay quantifies the "Smart Release" capability. A PEG-based micelle should show minimal release, while the PMet micelle should show burst release under oxidative stress.
-
Setup: Prepare two sets of drug-loaded micelles:
-
Group A: PEG-b-PMet (Responsive).
-
Group B: PEG-b-PCL (Non-responsive Control).
-
-
Conditions:
-
Physiological Buffer: PBS (pH 7.4).
-
Tumor Mimic: PBS (pH 7.4) + 100 mM
(simulating oxidative stress).
-
-
Workflow:
-
Load 1 mL of micelle solution into a dialysis cassette (MWCO 3.5 kDa).
-
Immerse cassette in the respective release media at 37°C with gentle stirring.
-
Sample the external buffer at predetermined intervals (0.5h, 1h, 4h, 12h, 24h).
-
Quantify drug release via HPLC or UV-Vis.
-
-
Expected Result:
-
PEG-b-PCL: <20% release over 24h (diffusion only).
-
PEG-b-PMet (with
): >80% release within 4-6 hours (triggered disassembly).
-
Comparative Efficacy Data
The following diagram illustrates the divergence in intracellular fate, which is the primary driver of PMet's superior efficacy in cytotoxicity assays.
Figure 2: Biological Fate Comparison. PEG carriers often fail at the endosomal escape stage ("PEG Dilemma"). PMet carriers utilize the oxidative environment of the endosome/lysosome to trigger disassembly, ensuring the drug reaches its cytosolic target.
References
-
Deming, T. J. (1997). "Facile synthesis of block copolypeptides of defined architecture." Nature. Link
- Foundational protocol for synthesizing the polypeptide blocks described.
-
Napoli, A., et al. (2004). "Oxidation-responsive polymeric vesicles." Nature Materials. Link
- Establishes the mechanism of sulfide-to-sulfoxide conversion for vesicle destabiliz
-
Dams, E. T., et al. (2000). "Accelerated blood clearance and altered biodistribution of repeated injections of sterically stabilized liposomes." Journal of Pharmacology and Experimental Therapeutics. Link
- Key reference for the "ABC phenomenon" and PEG immunogenicity limit
-
Gharakhanian, E. G., & Deming, T. J. (2015). "Versatile Synthesis of Stable, Functionalizable, and Stimuli-Responsive Polypeptides." Biomacromolecules. Link
- Details the synthesis and redox properties of methionine-based polymers.
-
Hoang, N. H., et al. (2021).[3][4] "ROS-Responsive Poly(ethylene glycol)-Poly(methionine) Micelles for Selective Delivery of Pro-Oxidant Drug to Cancer Cells." Frontiers in Chemistry. Link
- Direct efficacy comparison demonstrating the ROS-trigger mechanism in cancer therapy.
Sources
Comparative Performance Guide: Met-NCA in Synthetic Polypeptide Copolymerization
Executive Summary: The Thioether Advantage and Constraint
Poly(L-methionine) (PMet) is unique among poly(amino acids) due to the thioether side chain, which offers reversible redox responsiveness (oxidation to water-soluble sulfoxide) and facile post-polymerization modification (alkylation to sulfonium). However, Met-NCA presents distinct challenges compared to "standard" NCAs like
Core Thesis: Successful copolymerization of Met-NCA requires abandoning traditional recrystallization purification in favor of anhydrous flash chromatography and utilizing Hexamethyldisilazane (HMDS) initiators to bypass the "amine mechanism" side reactions that frequently terminate Met-NCA chains.
Critical Pre-requisite: Monomer Purity & Stability
Unlike BLG-NCA, Met-NCA is notoriously difficult to purify by crystallization because it tends to "oil out" or decompose due to the nucleophilicity of its own sulfur atom. Impurities (HCl, free acid) are the primary cause of failed copolymerizations, not intrinsic reactivity differences.
The Kramer-Deming Purification Protocol
Standard recrystallization is insufficient for Met-NCA. You must use the anhydrous flash chromatography method.
-
Solvent: THF/Hexane (anhydrous).
-
Stationary Phase: Dry Silica Gel (baked under vacuum).
-
Procedure: Rapid elution under
pressure. -
Outcome: White crystalline solid, stable at -20°C. Note: Impure Met-NCA appears slightly yellow and smells strongly of sulfur; pure Met-NCA is nearly odorless.
Comparative Kinetics and Copolymerization Performance[1][2]
The following data compares Met-NCA against industry-standard NCAs in varying polymerization systems.
Table 1: Reactivity and Solubility Profile
| Parameter | Met-NCA | BLG-NCA (Glutamate) | Z-Lys-NCA (Lysine) | Leu-NCA (Leucine) |
| Intrinsic Reactivity ( | High (Fast propagation) | Moderate | Moderate | Slow (Steric bulk) |
| Solubility (Monomer) | THF, DMF, DCM, EtOAc | THF, DMF, DCM | THF, DMF | THF, DMF |
| Solubility (Homopolymer) | CHCl | CHCl | DMF, DMSO | CHCl |
| Copolymerization Mode | Random: Statistical incorporation.Block: Sequential addition req.[1] | Random: Ideal partner.Block: Standard partner. | Random: Good control.Block: Standard partner. | Random: Phase separation risk.Block: Difficult (solubility). |
| Catalyst Sensitivity | High: Sulfur poisons Ni(0)/Co(0).Best: HMDS or Amine. | Low | Low | Low |
Detailed Partner Analysis
A. Met-NCA + BLG-NCA (The "Clickable" Anionic System)
-
Performance: This is the most robust pairing. Both monomers exhibit similar ring-opening kinetics in DMF initiated by HMDS.
-
Architecture Control:
-
Random: A 1:1 feed ratio yields a near 1:1 statistical random copolymer (
). -
Block: Sequential addition (Met first, then BLG) is preferred because PMet segments can aggregate. Adding BLG second solubilizes the growing chain.
-
-
Application: The resulting Poly(Met-co-Glu) is a dual-responsive platform: pH-responsive (Glu) and Redox-responsive (Met).
B. Met-NCA + Z-Lys-NCA (The Cationic Precursor)
-
Performance: Copolymerization is slower than with BLG-NCA due to the steric bulk of the Z-protecting group on Lysine.
-
Challenge: The hydrophobic nature of both protected blocks (PMet and PZ-Lys) often leads to precipitation in THF.
-
Solution: Perform polymerization in DMF or DCM/DMF mixtures to maintain helix solubility.
Experimental Protocol: HMDS-Mediated Copolymerization
This protocol utilizes the "Trimethylsilyl Carbamate (TMS-CBM)" mechanism, which suppresses the "activated monomer" mechanism that leads to chain termination. This is the gold standard for Met-NCA.
Reagents
-
Monomers: Met-NCA (Purified via Column), BLG-NCA.
-
Solvent: Anhydrous DMF (Purged with Ar, moisture < 10 ppm).
Workflow Diagram
Caption: HMDS-mediated Ring Opening Polymerization (ROP) mechanism ensuring living characteristics by stabilizing the chain end as a TMS-carbamate.
Step-by-Step Procedure
-
Glovebox Setup: In a
filled glovebox, dissolve Met-NCA (500 mg, 2.89 mmol) in DMF (14.5 mL) to create a 0.2 M solution. -
Initiation: Add HMDS (amount calculated by
ratio, e.g., for DP=50, add 0.057 mmol). -
Reaction: Seal the vessel. Stir at room temperature (20-25°C).
-
Observation: Evolution of
bubbles indicates propagation.
-
-
Monitoring: Monitor conversion via FTIR. Disappearance of anhydride peaks at 1785 and 1855 cm
indicates completion (typically 1-3 hours for Met-NCA). -
Block Copolymerization (Optional): Once Met-NCA is >99% consumed, add the second monomer (e.g., BLG-NCA dissolved in DMF) via syringe.
-
Termination: Remove from glovebox. Quench with 1N HCl/MeOH.
-
Precipitation: Pour reaction mixture into excess cold diethyl ether. Centrifuge to collect the white polymer.
Mechanistic Insight: Why HMDS?
Traditional primary amine initiators (like hexylamine) allow the "Activated Monomer" mechanism, where the initiator deprotonates the NCA nitrogen instead of attacking the carbonyl. This leads to side reactions and loss of molecular weight control.[2]
HMDS transfers a Trimethylsilyl (TMS) group to the chain end. The resulting TMS-Carbamate is crucial because:
-
It prevents the formation of the "naked" amine anion.
-
It suppresses termination events.
-
It allows the synthesis of high molecular weight PMet (
kDa) with low dispersity ( ).
Pathway Visualization
Caption: Comparison of initiation pathways. HMDS prevents the "dead chain" termination common in amine-initiated Met-NCA polymerization.
Troubleshooting & FAQs
Q: My polymerization turned yellow/brown.
-
Cause: Oxidation of the methionine sulfur or impurities in the DMF (amines).
-
Fix: Ensure DMF is fresh and amine-free. Polymerize in the dark if possible.
Q: The polymer is insoluble in everything.
-
Cause: You likely formed a
-sheet aggregate or very high MW helix. -
Fix: Add 1-2% LiBr to the DMF during analysis (GPC) to break aggregates. For processing, use TFA (Trifluoroacetic acid) or oxidize the sulfur to sulfoxide to render it water-soluble.
Q: Can I use transition metal initiators (Ni, Co)?
-
Answer: Use caution. While Deming's Cobalt initiators (
) are robust, Zerovalent Nickel ( ) complexes are easily poisoned by the thioether side chain of Methionine. Stick to HMDS for reliability unless you require specific end-capping.
References
-
Kramer, J. R., & Deming, T. J. (2010).[1] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules.[1][2][3][4][5][6]
-
[Link]
-
-
Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society.
-
[Link]
-
-
Kramer, J. R., & Deming, T. J. (2012).[1] Reversible Chemoselective Tagging and Functionalization of Methionine Containing Polypeptides. Journal of the American Chemical Society.
-
[Link]
-
-
Deming, T. J. (2012).[1][4] Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[2][4][7][8] Chemical Reviews.
-
[Link]
-
Sources
- 1. Research [deming.seas.ucla.edu]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. escholarship.org [escholarship.org]
- 4. Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Controlled, High-Molecular Weight Poly(L-Glutamic Acid) Brush Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the mysteries of Poly(L-glutamine): A novel approach to synthesizing Poly(L-glutamine) for investigating poly(Q) diseases - American Chemical Society [acs.digitellinc.com]
Benchmarking NCA Polymerization: From Legacy Amines to Living Systems
Executive Summary: The Shift from "Black Art" to Precision Science
For decades, the Ring-Opening Polymerization (ROP) of
This guide benchmarks the legacy Normal Amine Mechanism (NAM) against two modern "living" systems: Transition Metal Catalysts (Co/Ni) and Organo-Mediated Silazanes (HMDS) . We provide the experimental evidence required to justify upgrading your synthetic workflow.
The Contenders: Catalyst Systems Overview
We categorize the landscape into three distinct generations.
| System Class | Representative Catalyst | Mechanism | Key Characteristic |
| Legacy (Baseline) | n-Hexylamine ( | Normal Amine Mechanism (NAM) | Nucleophilic attack. Prone to termination via "carbamate" side reactions. |
| Transition Metal | Co(PMe | Coordination-Insertion | Forms stable metallacycle active species. Eliminates termination; strictly "living." |
| Organo-Mediated | Hexamethyldisilazane (HMDS) | TMS-Transfer / Amine-Like | Metal-free. Uses trimethylsilyl carbamate (TMS-CBM) ends to prevent termination. |
Mechanistic Benchmarking (Visual Analysis)
The primary cause of failure in NCA polymerization is not the initiation, but the termination .
-
Why Amines Fail: The resulting amine-terminated chain is nucleophilic but also basic. It can deprotonate a monomer (Activated Monomer Mechanism - AMM), leading to chain transfer, or react with the solvent/chain to form "dead" formyl or ureido ends.
-
Why Metals/Silazanes Succeed: They mask the active chain end, preventing it from engaging in suicidal side reactions.
Diagram 1: Mechanistic Divergence
This diagram illustrates the "fork in the road" between uncontrolled termination (Legacy) and living propagation (Modern).
Figure 1: Mechanistic comparison showing the high termination risk in amine systems vs. the protected propagation in metal/silazane systems.
Performance Metrics: The Data
The following data summarizes average performance across standard monomers (e.g.,
Table 1: Comparative Performance Matrix
| Metric | Primary Amine (Hexylamine) | Transition Metal (Co(PMe | Silazane (HMDS) |
| MW Control ( | Poor (deviates from theoretical) | Excellent (Linear vs. conversion) | Excellent (Linear vs. conversion) |
| Dispersity ( | 1.2 – 1.5 (Broad) | < 1.10 (Very Narrow) | < 1.20 (Narrow) |
| Chain Fidelity | ~70% Living / 30% Dead | >99% Living | >95% Living |
| Reaction Time | Slow (Days for high MW) | Moderate (Hours) | Fast (Hours to Minutes) |
| Impurity Tolerance | Low (Water kills chain) | Low (Oxidation sensitive) | Moderate |
| Post-Rxn Process | Precipitation only | Must remove metal (Chelation) | Hydrolysis of TMS groups |
Experimental Protocol: The "Zero-Water" Standard
Scientific Integrity Note: The choice of catalyst is irrelevant if your monomer is impure. The single biggest variable in NCA benchmarking is monomer purity .
-
Old Standard: Multiple recrystallizations (yield loss, inconsistent).
-
New Standard: Glovebox Flash Chromatography (Kramer & Deming, 2010).
Phase A: Monomer Purification (Mandatory)
Do not skip this. 90% of "catalyst failures" are actually "dirty monomer" failures.
-
Stationary Phase: Silica gel, dried under high vacuum (100 mTorr) at 200°C for 48 hours. Store in glovebox.
-
Mobile Phase: Anhydrous THF/Hexane (dried over alumina columns).
-
Procedure:
-
Dissolve crude NCA in minimal dry THF inside the glovebox.
-
Run flash column using dry silica and dry solvents.[1]
-
Collect fractions; evaporate solvent.
-
Result: White, crystalline solid. Store at -30°C in glovebox.
-
Phase B: Benchmarking Workflow
To objectively compare the three systems, run parallel reactions with
Target: DP = 100 (Monomer:Initiator ratio = 100:1). Solvent: Anhydrous THF or DMF (Amine system requires DMF; Metal/HMDS prefer THF).
1. The Legacy Run (Amine)
-
Initiator: n-Hexylamine (distilled from CaH
). -
Setup: Schlenk flask (or Glovebox).
-
Mix: Add initiator to NCA solution (50 mg/mL).
-
Observation: Monitor CO
evolution. -
Quench: Pour into diethyl ether after 48 hours.
2. The Metal Run (Cobalt)
-
Catalyst: Co(PMe
) . -
Setup: Strict Glovebox Only .
-
Mix: Add catalyst solution to NCA.
-
Observation: Solution remains clear/homogeneous.
-
Quench: Remove from box, add 1N HCl/MeOH to precipitate and demetallate.
3. The Silazane Run (HMDS)
-
Initiator: Hexamethyldisilazane (HMDS).
-
Setup: Glovebox preferred.
-
Mix: Add HMDS to NCA.
-
Quench: Add MeOH (cleaves TMS end-groups).
Diagram 2: The Validation Workflow
Follow this logic to validate your catalyst choice.
Figure 2: Experimental workflow emphasizing the critical purification step before polymerization.
Troubleshooting & Causality
| Symptom | Probable Cause | Corrective Action |
| Polymer precipitates early | Wrong solvent polarity or | Switch from THF to DMF (breaks H-bonds) or use LiHMDS. |
| Broad Dispersity ( | Water contamination initiating "water-mechanism" chains. | Re-dry silica gel; check solvent Karl Fischer (<10 ppm). |
| Dead Chain Ends | "Carbamate" termination (Amine system). | Switch to Co(PMe |
| Low Conversion | Impurities (HCl) protonating the active amine. | Add a "proton sponge" or re-purify monomer via chromatography. |
References
-
Deming, T. J. (1997).[4][5][6] Facile synthesis of high molecular weight polypeptides of defined architecture. Nature, 390, 386–389.[6] Link
-
Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
-
Hadjichristidis, N., et al. (2009). Polypeptides from N-Carboxyanhydrides: Synthesis, Characterization, and Properties. Chemical Reviews, 109(11), 5528–5578. Link
-
Wu, Y., et al. (2018).[2] Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides. Nature Communications, 9, 5297.[2] Link
Sources
Safety Operating Guide
Proper Disposal Procedures for (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione
[1][2][3][4]
Synonyms: L-Methionine N-carboxyanhydride (Met-NCA) CAS Number: 45159-25-9 (General Met-NCA reference) Chemical Class: Amino Acid N-Carboxyanhydride / Heterocyclic Organic Compound
Part 1: Executive Summary & Immediate Action Card
STOP: Do NOT dispose of active (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione directly into solid trash or aqueous waste streams. Contact with moisture in a sealed container can generate carbon dioxide (
| Status | Action Required |
| Active Substance | Quench immediately using the protocol below before disposal. |
| Spill (< 5g) | Cover with dry sand/vermiculite. Transfer to a fume hood.[1][2][3] Quench slowly with isopropanol/water. |
| Spill (> 5g) | Evacuate area. Contact EHS. Do not use water directly on the spill (vigorous foaming). |
| Waste Stream | High-Sulfur Organic Waste . Do not mix with oxidizers or halogenated solvents. |
Part 2: Chemical Identity & Hazard Assessment
To safely handle Met-NCA, one must understand the dual nature of its reactivity: the N-carboxyanhydride (NCA) ring and the thioether side chain .
1. The NCA Ring (Reactivity Hazard)
The oxazolidine-2,5-dione ring is highly susceptible to nucleophilic attack (by water, amines, or alcohols).
-
Mechanism: Hydrolysis or alcoholysis opens the ring, releasing
and yielding the corresponding amino acid (Methionine) or ester. -
Risk: In a closed waste container, this
evolution creates a "pressure bomb." -
Polymerization: In the presence of trace amines or water, Met-NCA can polymerize into Poly(L-methionine), releasing massive amounts of
and heat (exothermic).
2. The Methylthioethyl Group (Sulfur Hazard)
The side chain contains a thioether (
-
Odor: Decomposition products can release volatile sulfur compounds (mercaptans/sulfides) with low odor thresholds.
-
Incineration: High-sulfur content requires specific incineration protocols to scrub
emissions. It must be segregated from standard non-halogenated organic waste to prevent regulatory fines at the disposal facility.
Table 1: Physical & Chemical Hazard Profile
| Property | Description | Implications for Disposal |
| Physical State | White to off-white solid | Dust hazard; handle in fume hood. |
| Water Reactivity | High | Reacts to form Methionine + |
| Flash Point | > 110°C (Predicted) | Combustible but not highly flammable. |
| Stability | Unstable in moist air | Store under inert gas ( |
| Byproducts | Methionine, | Venting required during quenching. |
Part 3: Pre-Disposal Treatment (Quenching Protocol)
Objective: Controlled deactivation of the NCA ring to form stable L-Methionine, eliminating the risk of pressure buildup.
Reagents Required:
-
Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (to dissolve the solid).[3][4]
-
Quenching Agent: 1:1 mixture of Isopropanol (IPA) and Water.
-
Neutralizer: Aqueous Sodium Bicarbonate (
) - Optional, if acid neutralization is required.
Step-by-Step Quenching Methodology
-
Preparation : Perform all operations in a functioning fume hood. Wear butyl rubber or nitrile gloves, safety goggles, and a lab coat.
-
Dissolution :
-
If the Met-NCA is solid, dissolve it in THF or Ethyl Acetate (approx. 10 mL solvent per 1 g NCA).
-
Why? Reacting a solid directly with water can cause surface crusting, trapping active material inside which may burst later.
-
-
Controlled Hydrolysis :
-
Place the solution in a beaker (do not use a flask with a narrow neck).
-
Slowly add the IPA/Water mixture dropwise.
-
Observation : You will see bubbling (
evolution). -
Caution: If the solution warms up significantly, stop addition and let it cool.
-
-
Completion :
-
Continue adding the quench solution until no further bubbling is observed upon addition.[1]
-
Stir for an additional 30 minutes to ensure complete ring opening.
-
-
Final pH Check :
Visualization: Quenching Decision Tree
Figure 1: Operational workflow for the safe quenching of Met-NCA, prioritizing pressure release and thermal control.
Part 4: Waste Classification & Packaging
Once quenched, the material is no longer reactive (D003) but is still a chemical waste.
1. Waste Stream Selection
Do not mix with standard "Non-Halogenated Organic Solvents" if your facility separates sulfur waste.
-
Correct Stream: Sulfur-Containing Organic Waste (or "High BTU Organic Waste with Sulfur").
-
Incorrect Stream: Aqueous waste (unless <1% organic solvent), Oxidizing waste (risk of sulfoxide/sulfone formation).
2. Labeling Requirements
The waste label must explicitly state the presence of sulfur to prevent damage to catalytic converters in incinerators.
Sample Label Declaration:
CONTENTS: Tetrahydrofuran, Isopropanol, Water, L-Methionine. HAZARDS: Flammable Liquid (due to THF/IPA), Irritant. NOTE: Contains Organic Sulfur (Thioether).
3. Container Specifications
-
Material: HDPE (High-Density Polyethylene) or Glass.
-
Cap: Vented caps are recommended for the first 24 hours after quenching to ensure all latent
has escaped.
Part 5: Regulatory Compliance
Adherence to local and international standards is mandatory.
Table 2: Regulatory Codes & Classifications
| Regulation | Code/Category | Description |
| US EPA (RCRA) | D001 (Ignitable) | Due to the solvent (THF/IPA) used in quenching. |
| US EPA (RCRA) | D003 (Reactive) | Applies ONLY if unquenched. (Illegal to dispose of in this state). |
| EU Waste Code | 07 01 04 * | Other organic solvents, washing liquids and mother liquors. |
| DOT / IATA | UN 1993 | Flammable Liquid, n.o.s. (if transported as solvent waste). |
References
-
Sigma-Aldrich. (2023).[3][4] Safety Data Sheet: Amino acid N-carboxyanhydrides. Retrieved from
-
Kricheldorf, H. R. (1987).[3]
-Aminoacid-N-Carboxyanhydrides and Related Heterocycles. Springer-Verlag, Berlin Heidelberg. (Standard text on NCA reactivity and hydrolysis). -
National Institutes of Health (NIH). (2018).
-amino acid-N-carboxyanhydrides using flash chromatography. -
University of Illinois Urbana-Champaign (UIUC) DRSC. (2020). SOP: Handling and Disposal of Water-Reactive Chemicals.
-
American Chemical Society (ACS). (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides.
Operational Safety Guide: Handling (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione (Met-NCA)
Executive Summary & Chemical Context[1][2][3][4][5][6]
(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione, commonly known as L-Methionine N-carboxyanhydride (Met-NCA) , is a high-value heterocycle used primarily for the ring-opening polymerization (ROP) synthesis of poly(L-methionine) and polypeptide block copolymers.
While often treated as a standard organic solid, Met-NCA possesses a "silent hazard" profile :
-
Moisture Sensitivity: It reacts rapidly with ambient humidity.
-
Pressure Hazard: Decomposition or polymerization releases carbon dioxide (
) gas. If this occurs in a sealed vessel, it can lead to catastrophic container failure. -
Sensitization: As an acid anhydride derivative, it is a potent irritant to mucous membranes and a potential respiratory sensitizer.
This guide moves beyond the generic SDS to provide a field-proven operational workflow for safe handling and disposal.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Met-NCA. The primary risk vector is not acute toxicity, but rather irritation via hydrolysis (reacting with moisture in eyes/lungs to form acid) and sensitization .
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection | Double-gloving recommended. Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Neoprene | Met-NCA is typically dissolved in polar aprotic solvents (DMF, DMSO, THF) for polymerization. These solvents permeate single nitrile gloves rapidly, carrying the dissolved NCA to the skin. |
| Eye Protection | Chemical Splash Goggles (Indirect Vented) | Safety glasses are insufficient. NCA dust or vapors react with the moisture in the eye to form acidic methionine species, causing severe irritation. |
| Respiratory | N95/P100 Respirator (if outside fume hood) or PAPR | Fine powder inhalation can induce asthma-like sensitization. Note: All weighing should ideally occur in a glovebox or laminar flow hood. |
| Body Protection | Lab Coat (Cotton/Flame Resistant) + Chemical Apron | Standard protection against particulate drift and solvent splashes. |
Operational Workflow: The "Cold Chain" Protocol
Met-NCA is thermally unstable. Handling it requires a strict "Cold Chain" approach to prevent spontaneous polymerization, which degrades the material and pressurizes storage containers.
Handling Logic Diagram
Figure 1: The "Cold Chain" workflow emphasizes bringing the reagent to room temperature (RT) before opening to prevent condensation, which triggers immediate degradation.
Detailed Procedures
Step 1: Storage & Equilibration
-
Protocol: Store Met-NCA at -20°C or lower under an inert atmosphere (Argon/Nitrogen).
-
Critical Action: Before opening the bottle, place it in a desiccator and allow it to reach room temperature (approx. 30-60 mins).
-
Why? Opening a cold bottle in ambient air causes water vapor to condense inside. This water initiates the ring-opening mechanism, releasing
and turning your white powder into a sticky, yellow polymer mess within hours.
Step 2: Weighing & Transfer
-
Preferred Method: Inert atmosphere glovebox (
ppm, ppm). -
Alternative Method: Schlenk line techniques.
-
Tooling: Use plastic or glass spatulas . Avoid scratched metal spatulas, as trace metal ions can sometimes catalyze unwanted polymerization.
-
Static Control: NCAs are often fluffy, electrostatic powders. Use an anti-static gun if available to prevent powder scattering during weighing.
Step 3: Reaction Setup
-
Venting: If performing a polymerization, never seal the reaction vessel completely unless it is rated for high pressure.
-
Why? The polymerization reaction releases 1 mole of
for every mole of monomer consumed.-
Equation:
-
In a closed 20mL vial, polymerizing 1g of NCA can generate enough pressure to shatter the glass. Use a septum with a bleed needle connected to a bubbler.
-
Emergency & Disposal Protocols
Spills and Exposure
-
Powder Spill: Do not sweep dry. Cover with a paper towel dampened with 5% aqueous sodium bicarbonate . This neutralizes the anhydride and prevents dust generation. Wipe up and dispose of as chemical waste.[1]
-
Eye Contact: Flush immediately for 15 minutes.[2][3] The anhydride will hydrolyze to acid on the eye surface—speed is critical to prevent corneal damage.
Disposal: The "Quench" Method
NEVER discard unreacted Met-NCA directly into a solvent waste drum. It may polymerize in the drum, pressurizing it and causing an explosion.
Disposal Decision Tree:
Figure 2: Safe disposal requires controlled hydrolysis to release gas before the waste enters the main waste stream.
Disposal Protocol Steps:
-
Prepare Quench Bath: In a fume hood, prepare a beaker with a 10% Sodium Hydroxide (NaOH) solution or a mixture of water/amine (e.g., water with a splash of ethanolamine).
-
Slow Addition: Slowly add the Met-NCA waste to the bath.
-
Observation: You will see bubbling (
release). This confirms the destruction of the anhydride ring. -
Neutralization: Once bubbling stops, neutralize the solution with dilute HCl to pH ~7.
-
Final Disposal: Pour the now-inert methionine solution into the appropriate aqueous or organic waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
- Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
